2,5-Cyclohexadienone
Description
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
5664-33-5 |
|---|---|
Formule moléculaire |
C6H6O |
Poids moléculaire |
94.11 g/mol |
Nom IUPAC |
cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h2-5H,1H2 |
Clé InChI |
WGHKKEJHRMUKDK-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC(=O)C=C1 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of 2,5-Cyclohexadienone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2,5-cyclohexadienone core is a versatile chemical scaffold found in a variety of natural products and serves as a key intermediate in organic synthesis. Its unique conjugated system and propensity for rearrangement reactions have made it a subject of extensive study since the late 19th and early 20th centuries. This technical guide provides a comprehensive overview of the historical discovery and evolution of synthetic methodologies for 2,5-cyclohexadienones. It details seminal contributions from chemists such as Zincke, Suhl, von Auwers, and Ziegler, and traces the progression to modern, highly efficient methods like oxidative dearomatization. Furthermore, this guide explores the relevance of the cyclohexadienone motif in drug development, particularly its role in inducing apoptosis, a critical mechanism in cancer therapy. Detailed experimental protocols for key historical and contemporary syntheses are provided, along with quantitative data to facilitate comparison and application in a research setting.
Historical Perspective: Discovery and Early Synthetic Efforts
While the precise first isolation of the parent this compound is not well-documented, its chemistry began to be unraveled through the study of related substituted derivatives in the late 19th and early 20th centuries. These early investigations laid the groundwork for understanding the reactivity and synthesis of this important class of compounds.
The Zincke-Suhl Reaction (1906)
A significant early contribution to the synthesis of substituted 2,5-cyclohexadienones was the Zincke-Suhl reaction, first described by Theodor Zincke and R. Suhl in 1906.[1][2] This reaction, a special case of a Friedel-Crafts alkylation, involves the treatment of p-cresols with carbon tetrachloride in the presence of aluminum chloride to yield 4-alkyl-4-trichloromethyl-2,5-cyclohexadienones.[1][3] This method provided a direct entry into the cyclohexadienone ring system from readily available phenolic starting materials.
Experimental Protocol: Zincke-Suhl Reaction of p-Cresol (B1678582)
A solution of p-cresol in a suitable solvent is added to a suspension of aluminum chloride in the same solvent. Carbon tetrachloride is then introduced, and the reaction mixture is stirred, often with heating. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. Melvin Newman later reported improved procedures, including the use of carbon disulfide as a solvent to enhance yields.[1]
| Parameter | Value | Reference |
| Starting Material | p-Cresol | [1] |
| Reagents | Carbon tetrachloride, Aluminum chloride | [1] |
| Solvent | Carbon disulfide (optional, improves yield) | [1] |
| Typical Yield | Improvement of ~20% with carbon disulfide | [1] |
The Dienone-Phenol Rearrangement (1921)
In 1921, Karl von Auwers and Karl Ziegler reported the acid-catalyzed rearrangement of 4,4-disubstituted cyclohexadienones to form stable 3,4-disubstituted phenols.[4] This reaction, known as the Dienone-Phenol rearrangement, became a cornerstone in the study of cyclohexadienone reactivity and provided a pathway to highly substituted phenolic compounds.[4][5] The rearrangement is driven by the formation of a stable aromatic system.
Experimental Protocol: Dienone-Phenol Rearrangement
A 4,4-disubstituted cyclohexadienone is dissolved in acetic anhydride (B1165640) and treated with a catalytic amount of sulfuric acid.[4] The reaction proceeds via a carbocation intermediate, followed by a 1,2-alkyl shift and subsequent deprotonation to yield the phenolic product.[6]
| Parameter | Value | Reference |
| Starting Material | 4,4-Disubstituted cyclohexadienone | [4] |
| Reagents | Acetic anhydride, Sulfuric acid (catalytic) | [4] |
| Driving Force | Formation of a stable aromatic ring | [6] |
The following diagram illustrates the general mechanism of the Dienone-Phenol Rearrangement.
Caption: Mechanism of the Dienone-Phenol Rearrangement.
Modern Synthetic Methodologies
While historical methods provided the initial access to cyclohexadienones, modern organic synthesis has focused on developing more efficient, selective, and environmentally benign approaches. The most prominent of these is the oxidative dearomatization of phenols.
Oxidative Dearomatization of Phenols
The most direct and widely used modern method for the synthesis of 2,5-cyclohexadienones is the oxidative dearomatization of phenols.[7] This transformation can be achieved using a variety of oxidizing agents, with hypervalent iodine reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) being particularly effective. This method allows for the formation of substituted cyclohexadienones under mild conditions and with high yields.
Experimental Protocol: Oxidative Dearomatization of a Phenol using PIDA
To a stirred solution of the corresponding phenol (1 equivalent) in a mixture of acetonitrile (B52724) and water at 0 °C, (diacetoxyiodo)benzene (PIDA) (1.3 equivalents) is added in small portions. The reaction mixture is allowed to warm to room temperature and stirred until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the product is extracted with an organic solvent, dried, and purified by flash chromatography.
| Parameter | Value | Reference |
| Starting Material | Substituted Phenol (1 equiv.) | |
| Reagent | (Diacetoxyiodo)benzene (PIDA) (1.3 equiv.) | |
| Solvent | Acetonitrile/Water | |
| Temperature | 0 °C to room temperature | |
| Reaction Time | 20–150 minutes | |
| Workup | Extraction and Flash Chromatography | |
| Yield | Generally good to moderate |
The following diagram outlines the general workflow for the synthesis of 2,5-cyclohexadienones via oxidative dearomatization.
Caption: General workflow for oxidative dearomatization.
Relevance in Drug Development: Induction of Apoptosis
Cyclohexadienone derivatives have garnered significant interest in the field of drug development, particularly for their antiproliferative and cytotoxic activities.[8] Several studies have demonstrated that these compounds can induce apoptosis, or programmed cell death, in cancer cells. This is a highly sought-after mechanism of action for anticancer agents.
The pro-apoptotic activity of certain cyclohexadienone derivatives is mediated through the activation of the caspase signaling cascade.[8] Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. The intrinsic pathway of apoptosis, which is often implicated in the action of these compounds, involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, like caspase-3.[9] The activation of these executioner caspases leads to the cleavage of key cellular proteins and ultimately, cell death.[9]
The following diagram illustrates the signaling pathway for apoptosis induction by cyclohexadienone derivatives.
Caption: Apoptosis induction by cyclohexadienones.
Conclusion
The study of this compound chemistry has a rich history, evolving from early, often low-yielding, named reactions to highly efficient and versatile modern synthetic methods. The Zincke-Suhl reaction and the Dienone-Phenol rearrangement were pivotal in establishing the fundamental reactivity of this ring system. Today, oxidative dearomatization of phenols stands as the premier method for their synthesis, enabling access to a wide array of derivatives. The demonstrated ability of certain cyclohexadienones to induce apoptosis highlights their potential as valuable scaffolds in the development of new anticancer therapeutics. This guide provides researchers and drug development professionals with a solid foundation in the history, synthesis, and biological relevance of 2,5-cyclohexadienones, facilitating further exploration and application of this important class of molecules.
References
- 1. Zincke–Suhl reaction - Wikipedia [en.wikipedia.org]
- 2. Zincke-Suhl reaction - Wiktionary, the free dictionary [en.wiktionary.org]
- 3. Zincke-Suhl Reaction [drugfuture.com]
- 4. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
2,5-Cyclohexadienone Keto-Enol Tautomerism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the keto-enol tautomerism of 2,5-cyclohexadienones, a fundamental process in organic chemistry with significant implications in synthesis and drug development. This document details the core principles of this tautomeric equilibrium, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key mechanistic pathways.
Introduction to 2,5-Cyclohexadienone Keto-Enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol derived from an alkene). In the context of this compound, the enol tautomer is a phenol (B47542). This specific tautomerism is of particular interest due to the profound stability difference between the two forms. The enol, a phenolic structure, benefits from aromatic stabilization, which makes it significantly more stable than the non-aromatic keto form (the this compound). Consequently, the equilibrium overwhelmingly favors the phenolic form.
The interconversion between the this compound (keto) and the phenol (enol) is most commonly observed as an acid-catalyzed rearrangement known as the dienone-phenol rearrangement . This process is a cornerstone of organic synthesis, enabling the formation of highly substituted phenols from corresponding dienones.
The Dienone-Phenol Rearrangement: Mechanism and Driving Force
The dienone-phenol rearrangement is the primary manifestation of this compound keto-enol tautomerism, particularly for 4,4-disubstituted cyclohexadienones. The driving force for this rearrangement is the formation of a thermodynamically stable aromatic ring.[1][2]
The acid-catalyzed mechanism proceeds through the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the cyclohexadienone by an acid catalyst. This increases the electrophilicity of the carbonyl carbon.[3]
-
Carbocation Formation and Resonance Stabilization: The protonated dienone forms a resonance-stabilized carbocation, with the positive charge delocalized over the ring.
-
1,2-Migratory Shift: A substituent at the C-4 position migrates to an adjacent carbon (C-3 or C-5). This is the key rearrangement step. The group with the higher migratory aptitude will preferentially migrate.
-
Deprotonation and Aromatization: Loss of a proton from the hydroxyl group regenerates the acid catalyst and results in the formation of the stable aromatic phenol.
The migratory aptitude of different substituents has been studied, and a general trend has been established. This is crucial for predicting the outcome of the rearrangement with unsymmetrically substituted dienones. The relative stability of the intermediate carbocation formed during the rearrangement determines which group migrates.[1] Generally, groups that can better stabilize a positive charge have a higher migratory aptitude.
A simplified migratory aptitude order is as follows: COOEt > Phenyl (or alkyl) > Methyl[1]
Quantitative Data
Table 1: Calculated Thermodynamic Data for the Tautomerization of Phenol to Cyclohexadienones in the Gas Phase
| Tautomerization Reaction | ΔH (kcal/mol) | Equilibrium Constant (Keq) at 298 K | Reference |
| Phenol ⇌ 2,4-Cyclohexadienone | 18.6 | 7.15 x 10-14 | [4] |
| Phenol ⇌ this compound | 17.0 | 2.16 x 10-13 | [4] |
Note: These values are from computational studies and represent the gas-phase equilibrium. The equilibrium in solution will be influenced by solvent effects.
Experimental Protocols
The study of this compound tautomerism primarily involves the synthesis of the dienone precursors and the subsequent monitoring of their rearrangement to the corresponding phenols.
General Synthesis of 4,4-Disubstituted-2,5-Cyclohexadienones
Substituted 2,5-cyclohexadienones are often synthesized via the oxidative dearomatization of the corresponding phenols. A general procedure is outlined below.
Materials:
-
Substituted phenol
-
Oxidizing agent (e.g., (diacetoxyiodo)benzene, lead tetraacetate)
-
Anhydrous solvent (e.g., dichloromethane, methanol)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the substituted phenol in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add the oxidizing agent portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium thiosulfate).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired this compound.
Monitoring the Dienone-Phenol Rearrangement by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the kinetics of the dienone-phenol rearrangement.
Materials:
-
Synthesized this compound
-
Deuterated solvent (e.g., CDCl₃, acetone-d₆)
-
Acid catalyst (e.g., trifluoroacetic acid, sulfuric acid)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the this compound in the chosen deuterated solvent.
-
Transfer a known volume of the stock solution to an NMR tube.
-
Acquire a ¹H NMR spectrum of the starting material to identify the characteristic peaks of the dienone.
-
To initiate the rearrangement, add a catalytic amount of the acid to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at timed intervals.
-
Process the spectra and integrate the signals corresponding to both the reactant (dienone) and the product (phenol).
-
The disappearance of the dienone signals and the appearance of the phenol signals can be plotted against time to determine the reaction kinetics. The relative integrals can be used to determine the concentrations of the reactant and product at each time point.
Monitoring the Dienone-Phenol Rearrangement by UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy can also be used to follow the progress of the rearrangement, as the dienone and the resulting phenol will have distinct absorption spectra.
Materials:
-
Synthesized this compound
-
UV-transparent solvent (e.g., acetonitrile, ethanol)
-
Acid catalyst
-
Quartz cuvettes
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare a dilute solution of the this compound in the chosen solvent.
-
Record the UV-Vis spectrum of the starting material to identify the λmax of the dienone.
-
Add the acid catalyst to the cuvette, mix quickly, and immediately start recording spectra at regular time intervals.
-
Monitor the decrease in absorbance at the λmax of the dienone or the increase in absorbance at the λmax of the phenol.
-
The absorbance data can be used to calculate the concentration of the reactant and product over time, allowing for the determination of the reaction rate constant.
Visualizations
Acid-Catalyzed Dienone-Phenol Rearrangement
Caption: Acid-catalyzed dienone-phenol rearrangement mechanism.
Experimental Workflow for NMR Kinetic Analysis
Caption: Workflow for NMR kinetic analysis of dienone-phenol rearrangement.
Conclusion
The keto-enol tautomerism of 2,5-cyclohexadienones is a fascinating and synthetically valuable transformation. The equilibrium strongly favors the aromatic phenol, and the interconversion is most commonly studied through the acid-catalyzed dienone-phenol rearrangement. Understanding the mechanism, the influence of substituents, and the thermodynamics of this process is crucial for its application in the synthesis of complex phenolic compounds, which are important scaffolds in medicinal chemistry and materials science. While extensive experimental quantitative data for a wide variety of substituted systems remains an area for further investigation, the principles outlined in this guide provide a solid foundation for researchers in this field.
References
- 1. A 2H n.m.r. study of the steroidal dienone–phenol rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. ijrar.org [ijrar.org]
- 3. Reaction and Mechanism of Dienone phenol Rearrangements | Physics Wallah [pw.live]
- 4. Item - Study of Very Reactive Tautomeric Phenol Dienones as Dienes in DielsâAlder Reactions - figshare - Figshare [figshare.com]
Spectroscopic Profile of 2,5-Cyclohexadienone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-cyclohexadienone, a key structural motif in various natural products and pharmaceutical compounds. Due to the reactive nature of the parent compound, readily available experimental spectra are scarce. Therefore, this guide presents a combination of predicted data, analysis of characteristic spectral features, and data from closely related derivatives to offer a robust spectroscopic profile. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are also provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The asymmetry in the molecule leads to a distinct set of signals for the protons and carbons.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the vinyl and methylene (B1212753) protons. The electron-withdrawing effect of the carbonyl group significantly influences the chemical shifts of the adjacent protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |
| H2, H6 | 6.8 - 7.0 | Doublet of doublets |
| H3, H5 | 6.1 - 6.3 | Doublet of doublets |
| H4 | 2.8 - 3.0 | Triplet |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. The exact chemical shifts can vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon is expected to be the most downfield signal.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C1 (C=O) | 185 - 195 |
| C2, C6 | 145 - 155 |
| C3, C5 | 125 - 135 |
| C4 | 35 - 45 |
Note: Predicted values are based on established correlations and data from substituted cyclohexadienones.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl and carbon-carbon double bond stretching vibrations.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1660 - 1680 | Strong |
| C=C (Alkene) | 1600 - 1650 | Medium |
| =C-H (Vinyl) | 3000 - 3100 | Medium |
| -C-H (Alkyl) | 2850 - 3000 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* electronic transitions of the conjugated enone system.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Transition | λ_max (nm) (Expected) | Molar Absorptivity (ε) |
| π → π | 220 - 250 | High |
| n → π | 300 - 330 | Low |
Note: The exact λ_max values and molar absorptivities are dependent on the solvent used. For instance, the UV-Vis spectrum of 2,5-dichloro-p-benzoquinone, a related compound, shows a maximum absorption around 270 nm.[1]
Experimental Protocols
The following are detailed methodologies for obtaining high-quality spectroscopic data for this compound and related compounds.
NMR Spectroscopy Protocol (for α,β-Unsaturated Ketones)
-
Sample Preparation :
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 8-32) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Calibrate the chemical shift axis using the reference standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
IR Spectroscopy Protocol (Neat Liquid Sample)
-
Sample Preparation :
-
Place one to two drops of the pure liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin, uniform film of the liquid between the plates.
-
Ensure there are no air bubbles trapped between the plates.
-
-
Data Acquisition :
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning :
-
After analysis, disassemble the salt plates and clean them thoroughly with a dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol) and a soft, lint-free cloth.
-
Store the plates in a desiccator to prevent damage from moisture.
-
UV-Vis Spectroscopy Protocol (Solution Sample)
-
Sample Preparation :
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane, or water) of a known concentration.
-
From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy.
-
-
Instrument Setup and Data Acquisition :
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output.
-
Select the desired wavelength range for the scan.
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the sample holder and record a baseline spectrum.
-
Rinse the cuvette with the sample solution before filling it with the sample.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis :
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to determine the concentration of the sample, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (usually 1 cm), and c is the concentration.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Theoretical Insights into the Stability of 2,5-Cyclohexadienone: A Computational Chemistry Perspective
Abstract
2,5-Cyclohexadienone, a non-aromatic keto-tautomer of phenol (B47542), represents a key intermediate in various chemical and biological processes. Its inherent stability, or lack thereof, relative to its aromatic enol counterpart, phenol, is of fundamental importance in understanding reaction mechanisms, including oxidative dearomatization and dienone-phenol rearrangements. This technical guide delves into the theoretical studies that have elucidated the thermodynamic and kinetic stability of this compound. By leveraging high-level ab initio and density functional theory (DFT) calculations, researchers have quantified the energetic landscape of the keto-enol tautomerism, providing critical insights for professionals in chemical research and drug development. This document summarizes key quantitative data, outlines the computational methodologies employed, and visualizes the central concepts to offer a comprehensive overview of the current theoretical understanding of this compound stability.
Introduction
Cyclohexadienones are pivotal reactive intermediates in organic synthesis and are implicated in the metabolism of aromatic compounds.[1] The stability of these non-aromatic ketones is intrinsically linked to the highly favorable energetic drive towards aromatization. The this compound isomer is of particular interest as it stands in tautomeric equilibrium with phenol, one of the most fundamental aromatic structures in chemistry. The energetic penalty associated with disrupting the aromaticity of the phenolic ring renders this compound significantly less stable.[1] Understanding the magnitude of this instability is crucial for predicting reaction outcomes and designing synthetic pathways that traverse non-aromatic intermediates.
Theoretical chemistry, through the application of quantum mechanical calculations, has proven to be an indispensable tool for characterizing the properties of transient species like this compound. These computational approaches allow for the precise determination of thermochemical properties, such as enthalpies of formation and Gibbs free energies, which are often challenging to measure experimentally for highly reactive molecules. This guide will explore the key theoretical findings that have shaped our understanding of this compound's stability.
Keto-Enol Tautomerism: The Central Equilibrium
The stability of this compound is best understood in the context of its keto-enol tautomerism with phenol. This equilibrium is heavily skewed towards the aromatic enol form (phenol) due to the substantial resonance stabilization of the benzene (B151609) ring. The non-aromatic nature of this compound, with its sp3-hybridized carbon atom, disrupts the cyclic conjugation, leading to a significant increase in its ground-state energy.[2][3]
The tautomerization process can be visualized as an intramolecular proton transfer, a fundamental reaction step that can be modeled computationally to determine the associated energy barriers and equilibrium constants.
Caption: Keto-enol tautomerism between this compound and phenol.
Quantitative Analysis of Stability
Computational studies have provided precise quantitative data on the relative stabilities of this compound and phenol. The enthalpy of formation (ΔfH°) and the relative energy differences are key metrics for this comparison. High-level theoretical models, such as the Complete Basis Set (CBS) methods, are employed to achieve high accuracy in these calculations.
The following table summarizes the key thermochemical data from theoretical investigations.
| Species | Method | Standard Enthalpy of Formation (ΔfH°gas) (kJ/mol) | Relative Energy (kcal/mol) (Phenol as reference) | Reference |
| Phenol | - | - | 0.0 | - |
| 2,4-Cyclohexadienone | CBS-QB3 | -4.4 ± 2.4 kcal/mol | 18.6 | [1] |
| This compound | CBS-QB3 | -6.0 ± 2.4 kcal/mol | 17.0 | [1] |
| This compound | Ion Cyclotron Resonance | -50 ± 10 | - | [4] |
Note: The relative energies are calculated from the tautomerization reaction enthalpies provided in the source.
As the data indicates, this compound is significantly less stable than its aromatic tautomer, phenol, by approximately 17.0 kcal/mol.[1] This substantial energy difference underscores the powerful thermodynamic driving force for aromatization. The equilibrium constant for the tautomerization of phenol to this compound at 298 K is calculated to be extremely small, on the order of 2.16 x 10⁻¹³, further illustrating the overwhelming preference for the phenolic form.[1]
Computational Methodologies
The theoretical data presented in this guide are derived from sophisticated computational chemistry protocols. Understanding these methods is crucial for assessing the reliability of the results.
Key Computational Approaches
-
Complete Basis Set (CBS) Methods: The CBS-QB3 and CBS-Q models are high-accuracy composite methods that extrapolate to the complete basis set limit.[1] They involve a series of calculations at different levels of theory and with different basis sets to achieve a high degree of accuracy for thermochemical properties.
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used for geometry optimizations and frequency calculations due to their favorable balance of computational cost and accuracy.[5] Hybrid functionals like B3LYP, X3LYP, and B3PW91 have been employed in studies of related cyclohexanedione systems.[5]
-
Ab Initio Methods: While computationally more demanding, ab initio methods like Møller-Plesset perturbation theory (MP2) provide a systematically improvable framework for electronic structure calculations.
A Generalized Computational Workflow
The process of theoretically determining the stability of this compound typically follows a structured workflow.
Caption: A generalized workflow for the computational study of tautomer stability.
Factors Influencing Stability
The primary factor governing the stability of this compound is the loss of aromaticity compared to phenol. However, other subtle electronic and structural effects also play a role.
-
Conjugation: While not aromatic, this compound does possess a degree of conjugation through its diene system and the carbonyl group. This provides some measure of electronic stabilization, albeit significantly less than that of an aromatic ring.
-
Ring Strain: The introduction of an sp²-hybridized carbonyl carbon and an sp³-hybridized carbon alters the geometry of the six-membered ring from the perfect planarity of benzene. This can introduce subtle ring strain effects that contribute to the overall energy of the molecule.
-
Substitution: The stability of substituted cyclohexadienones can be modulated by the electronic and steric nature of the substituents. Electron-donating or -withdrawing groups can influence the stability of the dienone system and the transition state for rearrangement reactions.[6]
Reactivity and Rearrangements
The inherent instability of the cyclohexadienone core drives its reactivity. A classic example is the dienone-phenol rearrangement, where substituted 4,4-disubstituted cyclohexadienones rearrange to form stable 3,4-disubstituted phenols in the presence of acid.[6] This reaction proceeds through a carbocation intermediate, and the migratory aptitude of the substituents is determined by their ability to stabilize this positive charge. The rearrangement serves as a practical manifestation of the thermodynamic drive to regain aromaticity.
Conclusion
Theoretical studies, primarily through high-level ab initio and DFT calculations, have provided a robust quantitative framework for understanding the stability of this compound. The key takeaway is its significant thermodynamic instability relative to its aromatic enol tautomer, phenol, with an energy difference of approximately 17.0 kcal/mol.[1] This energy gap is the primary driving force for the reactivity of cyclohexadienones and their tendency to undergo rearrangements to form more stable aromatic systems. The computational methodologies outlined in this guide represent the state-of-the-art in accurately predicting the thermochemical properties of such reactive intermediates. For researchers in synthetic chemistry and drug development, this theoretical understanding is invaluable for predicting reaction pathways and designing novel molecular scaffolds.
References
- 1. Collection - Kinetics and Thermochemistry for the Gas-Phase KetoâEnol Tautomerism of Phenol â 2,4-Cyclohexadienone - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. This compound [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Cyclohexadienone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Cyclohexadienone, a fundamental cyclic ketone, serves as a versatile building block in organic synthesis and holds significance in the study of reaction mechanisms and theoretical chemistry. Its unique electronic and structural features make it a valuable intermediate for the synthesis of complex molecules, including natural products and potential therapeutic agents. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its reactivity.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. It is important to note that the parent compound can be reactive, and some properties are predicted or derived from data on closely related derivatives.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆O | [1][2] |
| Molecular Weight | 94.11 g/mol | [1][3] |
| CAS Number | 5664-33-5 | [1][2] |
| Appearance | Colorless oil (for derivatives) | [4] |
| Boiling Point | 173.1 °C at 760 mmHg (Predicted) | |
| Density | 1.051 g/cm³ (Predicted) | |
| Flash Point | 58.5 °C (Predicted) | |
| Vapor Pressure | 1.3 ± 0.3 mmHg at 25°C (Predicted) | |
| logP (Octanol/Water) | 1.072 (Calculated) | [5] |
Table 2: Thermodynamic Properties of this compound
| Property | Value | Unit | Source(s) |
| Enthalpy of Formation (ΔfH°gas) | -50.00 ± 10.00 | kJ/mol | [1][5] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -30.87 | kJ/mol | [5] |
| Enthalpy of Fusion (ΔfusH°) | 4.01 | kJ/mol | [5] |
| Enthalpy of Vaporization (ΔvapH°) | 34.52 | kJ/mol | [5] |
Solubility
Spectral Data
While predicted spectral data are available, obtaining experimental spectra for the parent this compound can be challenging due to its reactivity. The following are expected characteristic spectral features based on its structure and data from substituted derivatives:
-
¹H NMR: Signals corresponding to the vinyl protons and the methylene (B1212753) protons are expected. The chemical shifts would be in the regions typical for these functional groups.
-
¹³C NMR: Resonances for the carbonyl carbon, the olefinic carbons, and the methylene carbon would be observed.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone is expected, typically in the range of 1650-1680 cm⁻¹. Absorptions for C=C stretching and C-H stretching will also be present.
Experimental Protocols
The most common and effective method for the synthesis of 2,5-cyclohexadienones is the oxidative dearomatization of phenols. Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), are widely used for this transformation due to their mild reaction conditions and high efficiency.
Synthesis of this compound via Phenol (B47542) Oxidation using PIDA
This protocol describes a general procedure for the synthesis of a this compound from a corresponding phenol using PIDA.
Materials:
-
Substituted Phenol
-
Phenyliodine(III) diacetate (PIDA)
-
Acetonitrile (B52724) (CH₃CN)
-
Water (H₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform (B151607)/acetonitrile mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the phenol (1 mmol) in a mixture of acetonitrile (6.5 mL) and water (2 mL).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of PIDA: While stirring vigorously, add PIDA (1.1 mmol) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting phenol is completely consumed (typically 10-90 minutes).
-
Work-up:
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Extract the resulting aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the specific cyclohexadienone derivative being synthesized (e.g., a mixture of chloroform and acetonitrile can be effective).[4]
Purification of this compound Derivatives
Purification of this compound derivatives is typically achieved through standard laboratory techniques.
Column Chromatography:
-
Stationary Phase: Silica gel is a common choice for the purification of these moderately polar compounds.
-
Mobile Phase: A solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane and methanol, should be selected based on TLC analysis to achieve good separation.
-
Procedure: The crude product is loaded onto the column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions, typically using a rotary evaporator.
Chemical Reactivity and Stability
2,5-Cyclohexadienones are versatile intermediates in organic synthesis due to their diverse reactivity.
Stability:
-
2,5-Cyclohexadienones are generally more stable and isolable compared to their 2,4-isomers, which have a propensity to dimerize via a [4+2] cycloaddition.
Key Reactions:
-
Keto-Enol Tautomerism: this compound can undergo keto-enol tautomerism to form its enol tautomer, phenol. However, the equilibrium heavily favors the aromatic phenol due to its significant stabilization from aromaticity. The keto form is highly unstable relative to the enol form.[5][6]
-
Diels-Alder Reactions: The dienone system can participate in Diels-Alder reactions, acting as either the diene or the dienophile, depending on the substituents and the reaction partner. This reactivity allows for the construction of complex polycyclic systems.
-
Photochemical Rearrangements: 2,5-Cyclohexadienones are known to undergo various photochemical rearrangements upon irradiation with UV light. These reactions can lead to the formation of bicyclic products and other rearranged structures, providing pathways to complex molecular architectures.
-
Nucleophilic Addition: The electron-deficient double bonds and the carbonyl group are susceptible to nucleophilic attack. Conjugate addition (1,4-addition) of nucleophiles to the enone system is a common reaction.
Mandatory Visualizations
The following diagrams illustrate key aspects of the synthesis and reactivity of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C6H6O | CID 138558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (CAS 5664-33-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2,5-Cyclohexadiene-1,4-dione, compd. with 2-methylbenzene-1,4-diol | C13H12O4 | CID 41642 - PubChem [pubchem.ncbi.nlm.nih.gov]
Gas-phase thermochemistry of 2,5-Cyclohexadienone
An In-depth Technical Guide on the Gas-Phase Thermochemistry of 2,5-Cyclohexadienone
Introduction
This compound, a non-aromatic isomer of phenol (B47542), serves as a critical intermediate in various chemical and biological processes. Understanding its gas-phase thermochemistry is paramount for elucidating reaction mechanisms, modeling combustion processes, and advancing drug development where keto-enol tautomerism plays a significant role. This document provides a comprehensive overview of the key gas-phase thermochemical properties of this compound, detailing the experimental and computational methodologies used for their determination.
Core Thermochemical Data
The following tables summarize the available quantitative data for the gas-phase thermochemical properties of this compound. These values have been compiled from various experimental and computational studies.
Enthalpy and Gibbs Free Energy of Formation
The standard enthalpy of formation (ΔfH°gas) is a cornerstone of thermochemical data. The values for this compound have been determined through a combination of experimental measurements and theoretical calculations.
| Property | Value | Method | Reference |
| Standard Enthalpy of Formation (ΔfH°gas, 298 K) | -50 ± 10 kJ/mol | Ion Cyclotron Resonance | Shiner, Vorndam, et al., 1986[1] |
| -33.5 kJ/mol (-8.0 kcal/mol) | DFT (B3LYP/6-31G(d,p)) | [2] | |
| -25.1 ± 10.0 kJ/mol (-6.0 ± 2.4 kcal/mol) | CBS-QB3 Calculation | [3] | |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -30.87 kJ/mol | Joback Method (Calculated) | [4] |
Keto-Enol Tautomerism with Phenol
This compound is the less stable keto tautomer of phenol. The energy difference and equilibrium constant associated with this tautomerization are crucial for understanding its reactivity.
| Property | Value | Temperature | Method | Reference |
| Enthalpy Difference (Phenol ↔ this compound) | 71.1 kJ/mol (17.0 kcal/mol) | 298 K | CBS-QB3 Calculation | [3] |
| Equilibrium Constant (Keq) for Phenol ↔ this compound | 2.16 x 10⁻¹³ | 298 K | CBS-QB3 Calculation | [3] |
Methodologies and Protocols
The determination of gas-phase thermochemical data relies on sophisticated experimental and computational techniques.
Experimental Protocols
A variety of mass spectrometry-based techniques are employed to measure the thermochemical properties of gas-phase ions and neutrals.[5]
-
Ion-Molecule Reaction Equilibrium: This is one of the most accurate methods for determining properties like gas-phase basicity and proton affinity.[5] It involves allowing a proton transfer reaction to reach equilibrium within a mass spectrometer. The equilibrium constant (Keq) is measured from the ratio of ion intensities, and the Gibbs free energy change (ΔG) is calculated using the equation ΔG = -RTln(Keq).
-
Bracketing Experiments: This method is used to constrain a thermochemical value, such as proton affinity, by observing the direction of a proton transfer reaction between the molecule of interest and a series of reference compounds with known proton affinities.[6] If a reaction occurs, the proton affinity of the unknown is bracketed between the values of the reactive and non-reactive reference compounds.
-
Photoionization and Photodetachment Spectroscopy: These techniques use photons to ionize neutral molecules or detach electrons from anions.[5] By precisely measuring the minimum energy (threshold) required for these processes, one can determine ionization energies and electron affinities, which are then used to derive enthalpies of formation.[5]
-
Collision-Induced Dissociation (CID): In this technique, mass-selected ions are accelerated and collided with a neutral gas.[7] The energy required to induce fragmentation can be related to bond dissociation energies.[7]
Computational Protocols
Computational chemistry provides invaluable insights into thermochemistry, often complementing experimental data.
-
Density Functional Theory (DFT): Methods like B3LYP with basis sets such as 6-31G(d,p) are used to calculate molecular energies.[2] To improve accuracy, isodesmic reactions (where the number and type of bonds are conserved on both sides of the reaction) are often employed to benefit from cancellation of systematic errors.[2]
-
Composite Methods (e.g., CBS-QB3): Complete Basis Set (CBS) methods, such as CBS-QB3, are high-accuracy computational protocols that extrapolate to the complete basis set limit and include corrections for higher-order electron correlation effects.[3][8] These methods are widely used to calculate accurate enthalpies of formation and reaction energies for gas-phase species.[3][8]
Visualizations
Keto-Enol Tautomerism Pathway
The tautomeric relationship between phenol and its less stable keto forms, 2,4-cyclohexadienone (B14708032) and this compound, is a fundamental concept in its chemistry. Phenol is significantly more stable due to its aromaticity.
Caption: Keto-enol tautomerism of phenol to form its cyclohexadienone isomers.
Experimental Workflow for Gas-Phase Ion Thermochemistry
The following diagram illustrates a generalized workflow for determining gas-phase thermochemical properties, such as proton affinity, using mass spectrometry-based bracketing experiments.
Caption: Generalized workflow for proton affinity bracketing experiments.
References
- 1. This compound [webbook.nist.gov]
- 2. On the enthalpy of formation of cyclohexa-2,4- and -2,5-dienone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. "Kinetics and thermochemistry for the gas-phase keto-enol tautomerism o" by Li Zhu and Joseph W. Bozzelli [digitalcommons.njit.edu]
- 4. This compound (CAS 5664-33-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Proton Affinities of Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide on the Crystal Structure Analysis of 2,5-Cyclohexadienone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystal structure analysis of 2,5-cyclohexadienone derivatives, a class of compounds with significant potential in drug development due to their diverse biological activities. This document details their structural features through crystallographic data, outlines experimental protocols for their synthesis and analysis, and explores the molecular pathways they influence.
Introduction
The this compound core is a key structural motif found in a variety of natural products and synthetic molecules of medicinal interest.[1] These compounds have demonstrated a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] Understanding the three-dimensional structure of these derivatives at an atomic level through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents. This guide serves as a technical resource for professionals engaged in the research and development of drugs based on the this compound scaffold.
Crystal Structure Data of this compound Derivatives
The following tables summarize key crystallographic data for a selection of this compound derivatives, providing a comparative view of their solid-state structures. The ability to obtain high-quality single crystals is the first and often most challenging step in determining the atomic and molecular structure of a compound.[4]
Table 1: Crystallographic Data and Refinement Details
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | R-factor | Ref. |
| 4,4-Diphenyl-2,5-cyclohexadienone (Form A) | C₁₈H₁₄O | Monoclinic | P2₁ | - | - | - | - | - | - | - | 1 | - | [5] |
| 4,4-Diphenyl-2,5-cyclohexadienone (Form B) | C₁₈H₁₄O | Triclinic | P1 | - | - | - | - | - | - | - | 4 | - | [5] |
| 4,4-Diphenyl-2,5-cyclohexadienone (Form C) | C₁₈H₁₄O | Triclinic | P1 | - | - | - | - | - | - | - | 12 | - | [5] |
| 4,4-Diphenyl-2,5-cyclohexadienone (Form D) | C₁₈H₁₄O | Orthorhombic | Pbca | - | - | - | - | - | - | - | 2 | - | [5] |
| (E)-3-Chloro-4-((4-chlorophenyl)imino)cyclohexa-2,5-dien-1-one | C₁₂H₇Cl₂NO | Triclinic | P-1 | 3.9115(2) | 7.1327(4) | 19.8384(10) | 92.585(4) | 92.771(4) | 98.729(4) | 545.65(5) | 2 | - | [6] |
| Triphenylphosphineoxide – 2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione (2/1) | C₄₂H₃₂Cl₂O₆P₂ | Triclinic | P-1 | 8.4669(12) | 9.7245(14) | 12.2425(17) | 69.887(6) | 77.758(6) | 74.915(6) | 905.5(2) | 1 | 0.0295 | [7] |
Further data was not available in the search results.
Experimental Protocols
The determination of the crystal structure of this compound derivatives involves a series of critical experimental procedures, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Crystallization of this compound Derivatives
The synthesis of this compound derivatives often involves the oxidation of corresponding phenolic precursors. A general approach involves the use of hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA) or 2-iodoxybenzoic acid (IBX).[1]
General Synthesis Protocol:
-
Dissolution: Dissolve the substituted phenol (B47542) in a suitable solvent (e.g., methanol, acetonitrile).
-
Oxidation: Add the oxidizing agent (e.g., PIDA) to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. The residue is then typically purified by column chromatography on silica (B1680970) gel.
Crystallization Techniques:
Obtaining single crystals of sufficient quality for X-ray diffraction is a crucial step.[4] Common methods for the crystallization of organic compounds include:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared and filtered into a clean vial. The vial is loosely covered to allow for the slow evaporation of the solvent, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, inducing crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[8]
General Experimental Workflow for Single-Crystal X-ray Diffraction:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Reduction: The collected diffraction data are processed to correct for experimental factors and to obtain a set of structure factors.
-
Structure Solution: The initial crystal structure is determined from the structure factors using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and other structural parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Signaling Pathways and Biological Activity
Many this compound derivatives exhibit significant anticancer activity, often through the induction of apoptosis. A common mechanism involves the generation of reactive oxygen species (ROS), which can trigger cell death through various signaling pathways.
ROS-Mediated Apoptosis
The pro-apoptotic activity of several this compound derivatives is linked to their ability to increase intracellular ROS levels.[2][3] This oxidative stress can initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: ROS-mediated apoptosis by this compound derivatives.
Experimental Workflow for Apoptosis Assays
The following diagram illustrates a typical workflow for assessing the pro-apoptotic activity of this compound derivatives in cancer cell lines.
Caption: Workflow for evaluating the pro-apoptotic effects.
Conclusion
The crystal structure analysis of this compound derivatives provides invaluable insights into their chemical properties and biological activities. The data presented in this guide, coupled with the outlined experimental protocols and an understanding of the underlying signaling pathways, will aid researchers, scientists, and drug development professionals in the rational design and optimization of novel therapeutics based on this versatile chemical scaffold. The continued exploration of the structural and biological landscape of these compounds holds great promise for the discovery of new and effective drugs.
References
- 1. Asymmetric transformations of achiral 2,5-cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational, concomitant polymorphs of 4,4-diphenyl-2,5-cyclohexadienone: conformation and lattice energy compensation in the kinetic and thermodynamic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
A Technical Guide to the Computational Analysis of 2,5-Cyclohexadienone Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the computational methodologies used to analyze the complex reaction mechanisms of 2,5-cyclohexadienones. These versatile compounds are crucial building blocks in organic synthesis, particularly for natural products, and understanding their reactivity is paramount for designing novel synthetic pathways.[1] Computational chemistry offers powerful tools to elucidate reaction pathways, predict outcomes, and complement experimental studies, thereby accelerating research and development in medicinal chemistry and materials science.[2][3]
Core Reaction Mechanisms of 2,5-Cyclohexadienones
2,5-Cyclohexadienones are known for their susceptibility to various rearrangements, primarily driven by the formation of a stable aromatic ring in the product.[4] The two most prominent reaction classes are the acid-catalyzed dienone-phenol rearrangement and photochemical rearrangements.
The Dienone-Phenol Rearrangement
The dienone-phenol rearrangement is a classic and synthetically useful acid-catalyzed isomerization.[5] When a 4,4-disubstituted cyclohexadienone is treated with acid, it converts to a stable 3,4-disubstituted phenol (B47542) through the migration of one of the alkyl or aryl groups to an adjacent carbon.[6][7] The primary driving force for this rearrangement is the significant energetic gain from forming an aromatic system.[4]
The mechanism proceeds through the following key steps:
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst, generating a carbocation (a benzenium ion) stabilized by charge delocalization.[5]
-
1,2-Shift: An intramolecular 1,2-shift of a substituent at the C-4 position occurs. The migratory aptitude of different groups influences which group migrates and the overall reaction rate.[4][6]
-
Deprotonation: Subsequent loss of a proton from the hydroxyl group re-establishes the aromatic phenol ring.[5]
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of this reaction, identifying transition states, and calculating the activation barriers for the migration of different substituents.[4]
Photochemical Rearrangements
The photochemistry of 2,5-cyclohexadienones is rich and complex, often leading to the formation of polycyclic products.[8] A well-known transformation is the "Type A" rearrangement, which proceeds through a zwitterionic intermediate to form a bicyclo[3.1.0]hex-3-en-2-one, commonly known as a lumiketone.[9][10]
Computational studies are essential for understanding the excited-state potential energy surfaces that govern these reactions. They can help characterize the nature of the excited state (e.g., n→π* or π→π*) and map the reaction coordinate from the initial excited dienone to the intermediate and final photoproduct. Experimental validation often involves trapping the proposed intermediates, a strategy that can be guided by computational predictions.[9]
Computational Methodologies
The computational elucidation of reaction mechanisms is a multi-step process that relies on a hierarchy of theoretical methods.[2] The choice of method involves a trade-off between accuracy and computational cost.[2]
| Method | Description | Strengths | Weaknesses / Cost |
| Density Functional Theory (DFT) | A quantum mechanical method that calculates electronic structure based on electron density.[2] Functionals like B3LYP are common.[4] | Good balance of accuracy and computational cost, making it the workhorse for mechanistic studies.[2] | Accuracy is dependent on the chosen functional; may struggle with systems with strong dispersion forces or multi-reference character. |
| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[2] | Provides a basic, qualitative picture and is a starting point for more advanced methods. | Lacks electron correlation, leading to systematic errors and often inaccurate energies. Computationally more expensive than semi-empirical methods. |
| Post-Hartree-Fock (e.g., MP2, CCSD(T)) | Ab initio methods that systematically improve upon the HF method by including electron correlation.[2] | Can achieve very high accuracy ("gold standard" for CCSD(T)). | Extremely computationally expensive, often feasible only for smaller systems or for single-point energy calculations on DFT-optimized geometries.[2] |
| Semi-empirical (e.g., AM1) | Methods that use parameters derived from experimental data to simplify calculations.[4] | Very fast, suitable for large systems or initial explorations. | Generally less accurate and reliable than DFT or ab initio methods. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method where the reactive core is treated with a high-level QM method and the surrounding environment (e.g., solvent, enzyme) is treated with classical MM.[2] | Allows for the study of reactions in large, complex environments like enzymes. | The interface between the QM and MM regions can introduce artifacts and requires careful setup. |
Table 1: Overview of Common Computational Methods.
Quantitative Data from Computational Studies
Computational studies provide quantitative data, such as activation energies and reaction enthalpies, which are critical for understanding reaction kinetics and thermodynamics. Below is a summary of calculated activation free energies (ΔG‡) for the dienone-phenol rearrangement.
| Rearrangement Pathway | Computational Method | ΔG‡ (kcal/mol) | Key Finding |
| Path (a):[2][11] angular methyl migration | B3LYP/6-311G(d,p) with SCRF=water | 28.5 | A direct migration of the methyl group. |
| Path (b): Alternative methyl migration | B3LYP/6-311G(d,p) with SCRF=water | 30.2 | A higher energy pathway involving a spiro-ring intermediate. |
| Path (b): Subsequent ring migration | B3LYP/6-311G(d,p) with SCRF=water | 27.8 | Following the initial spiro-intermediate formation, a ring carbon migrates. |
Table 2: Calculated Activation Free Energies for Competing Pathways in a Dienone-Phenol Rearrangement. Note: These values illustrate how computational chemistry can be used to compare the feasibility of different proposed mechanistic pathways. The system is often delicately balanced, where small changes to the substrate or conditions can favor one path over another.
Experimental Protocols for Validation
Computational predictions are hypotheses that must be validated through experimental evidence.[12][13] The synergy between theoretical calculations and targeted experiments is crucial for definitively establishing a reaction mechanism.
Protocol: Kinetic Analysis
Objective: To experimentally determine the reaction rate constants and activation parameters to compare with values derived from computational transition state theory.
Methodology:
-
Preparation: Prepare a solution of the this compound substrate in a suitable solvent (e.g., acetic anhydride (B1165640) for the dienone-phenol rearrangement) in a thermostated cuvette or NMR tube.[5]
-
Initiation: Initiate the reaction by adding the catalyst (e.g., a catalytic amount of sulfuric acid).
-
Monitoring: Monitor the reaction progress over time using a suitable analytical technique.
-
UV-Vis Spectroscopy: Track the disappearance of the dienone chromophore or the appearance of the phenol chromophore at a specific wavelength.
-
NMR Spectroscopy: Take spectra at regular intervals to measure the relative concentrations of reactant, intermediates, and products.
-
-
Data Analysis: Plot the concentration of the reactant versus time. Fit the data to the appropriate rate law (e.g., first-order, second-order) to extract the rate constant (k).[14]
-
Activation Parameters: Repeat the experiment at several different temperatures to construct an Eyring plot (ln(k/T) vs 1/T) to determine the experimental enthalpy (ΔH‡) and entropy (ΔS‡) of activation.
Protocol: Intermediate Trapping
Objective: To provide direct evidence for a proposed transient intermediate.
Methodology:
-
Selection of Trapping Agent: Choose a reagent that is expected to react rapidly and selectively with the proposed intermediate. For the zwitterionic intermediate in cyclohexadienone photochemistry, a reactive diene like cyclopentadiene (B3395910) can be used as a trapping agent.[9]
-
Reaction Setup: Dissolve the this compound substrate and a stoichiometric excess of the trapping agent in an appropriate solvent.
-
Reaction Execution: Initiate the reaction under the required conditions (e.g., irradiation with a specific wavelength of light for a photochemical reaction).
-
Product Isolation: After the reaction is complete, isolate the product(s) using standard techniques such as column chromatography.
-
Characterization: Characterize the structure of the isolated adduct using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, X-ray crystallography). The structure of the trapped product provides evidence for the structure of the transient intermediate.
Protocol: Isotopic Labeling Study
Objective: To trace the fate of specific atoms throughout a rearrangement, confirming or refuting a proposed bonding change.
Methodology:
-
Synthesis: Synthesize the this compound substrate with an isotopic label (e.g., ¹³C or ¹⁴C) at a specific, known position.
-
Reaction: Subject the labeled substrate to the reaction conditions (e.g., acid catalysis for the dienone-phenol rearrangement).
-
Product Isolation: Isolate and purify the resulting product (e.g., the phenol).
-
Label Position Determination: Determine the location of the isotopic label in the product molecule.
-
¹³C NMR Spectroscopy: For ¹³C labels, the position can be directly observed in the spectrum.
-
Mass Spectrometry: Fragmentation patterns can sometimes reveal the label's location.
-
Chemical Degradation: For radioactive labels like ¹⁴C, the product can be chemically degraded into smaller, known fragments, and the radioactivity of each fragment is measured to pinpoint the label's final position.
-
-
Mechanism Confirmation: Compare the experimentally determined label position with the positions predicted by different mechanistic hypotheses. A match provides strong support for a particular pathway.
References
- 1. Asymmetric transformations of achiral 2,5-cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grnjournal.us [grnjournal.us]
- 3. An automated method to find reaction mechanisms and solve the kinetics in organometallic catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00549K [pubs.rsc.org]
- 4. ijrar.org [ijrar.org]
- 5. Reaction and Mechanism of Dienone phenol Rearrangements | Physics Wallah [pw.live]
- 6. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 7. slideshare.net [slideshare.net]
- 8. The photochemistry of cyclohexa-2,5-dien-1-ones. Intramolecular cycloaddition of a furan to an intermediate oxyallyl zwitterion | Semantic Scholar [semanticscholar.org]
- 9. Cyclohexadienone photochemistry: chemical trapping and stereochemistry of the type A zwitterion - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 13. quora.com [quora.com]
- 14. fiveable.me [fiveable.me]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,5-Cyclohexadienone from Phenol Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of phenols to 2,5-cyclohexadienones (also known as p-quinones) is a fundamental transformation in organic synthesis, providing access to a versatile class of compounds. Cyclohexadienones are not only important synthetic intermediates but also constitute the core structure of numerous natural products and pharmacologically active molecules. Their rich chemistry, including their utility as dienophiles in Diels-Alder reactions and as Michael acceptors, makes them valuable building blocks in the synthesis of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the synthesis of 2,5-cyclohexadienones from the oxidation of phenols, targeting researchers, scientists, and professionals in drug development. We will explore various oxidation methodologies, present quantitative data for comparison, and provide step-by-step protocols for key experimental procedures.
Oxidation Methodologies Overview
Several reagents and catalytic systems have been developed for the oxidation of phenols to 2,5-cyclohexadienones. The choice of oxidant is often dictated by the substrate's electronic and steric properties, as well as the desired selectivity and reaction scale. The most common and effective methods include the use of:
-
Hypervalent Iodine Reagents: Environmentally friendly and highly selective, reagents like Phenyliodine(III) diacetate (PIDA) and Phenyliodine(III) bis(trifluoroacetate) (PIFA) are widely used for the oxidative dearomatization of phenols.[1]
-
Salcomine (B1680745) and Related Schiff Base Complexes: These cobalt-Schiff base complexes are effective catalysts for the aerobic oxidation of phenols, utilizing molecular oxygen as the terminal oxidant. This method is advantageous for its use of a readily available and inexpensive oxidant.
-
Chromium-Based Reagents: Sodium dichromate (Na₂Cr₂O₇) in an acidic medium is a classical and potent oxidizing agent for converting phenols to quinones.[2][3][4][5]
-
Fremy's Salt: Potassium nitrosodisulfonate, known as Fremy's salt, is a stable radical that provides a mild and selective method for the oxidation of phenols to p-quinones.[6][7]
Data Presentation: Comparison of Oxidizing Agents
The following table summarizes quantitative data for the oxidation of various phenols to their corresponding 2,5-cyclohexadienones using different oxidizing agents. This allows for a direct comparison of the efficacy of each method.
| Phenol (B47542) Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phenol | Sodium Dichromate/H₂SO₄ | - | - | - | 79 | [6] |
| Methyl 4-hydroxyphenylacetate | µ-oxo-bridged dimer (Hypervalent Iodine) | CH₃CN/H₂O | 0 | 10 min | - | [1] |
| 2,3,6-Trimethylphenol | Fremy's Salt | Heptane/Water | <12 | 4 h | - | [8] |
| 3,4-Dimethylphenol | Fremy's Salt | Diethyl ether/Water | RT | 20 min | 49-50 | [9] |
| 2,6-Dichlorophenol | Salcomine/O₂ | Chloroform (B151607) | RT | - | - | BenchChem |
| 2-Methyl-6-benzylphenol | Substituted Salcomine/O₂ | Chloroform | RT | - | - | BenchChem |
Note: "RT" denotes room temperature. The yield for some reactions was not explicitly stated in the source material.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 2,5-cyclohexadienones from phenols using the aforementioned oxidizing agents.
Protocol 1: Oxidation of Phenols using Hypervalent Iodine Reagents (PIDA)
This protocol describes a general procedure for the oxidation of a p-substituted phenol to a 4-substituted-4-hydroxy-2,5-cyclohexadienone (a p-quinol), which can be considered a derivative of 2,5-cyclohexadienone.
Materials:
-
Substituted phenol
-
Phenyliodine(III) diacetate (PIDA)
-
Acetonitrile (B52724) (CH₃CN)
-
Water (H₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (1.0 mmol) in a mixture of acetonitrile (6.5 mL) and water (2.0 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add PIDA (1.2 mmol) to the solution in one portion.
-
Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed (typically 10-90 minutes).[10]
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous residue with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate in vacuo to obtain the crude product.
-
Purify the residue by flash chromatography to yield the desired 4-hydroxy-2,5-cyclohexadienone.[10]
Protocol 2: Catalytic Oxidation of Phenols using Salcomine and Molecular Oxygen
This protocol provides a general procedure for the aerobic oxidation of a substituted phenol to the corresponding p-benzoquinone.
Materials:
-
Substituted phenol
-
Salcomine (catalyst)
-
Chloroform (CHCl₃) or other suitable organic solvent
-
Oxygen gas (balloon or cylinder)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet adapter
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol in chloroform.
-
Add the salcomine catalyst to the solution (typically 1-5 mol%).
-
Stir the mixture at room temperature.
-
Purge the flask with oxygen gas and maintain a positive pressure of oxygen, for example, by using an oxygen-filled balloon connected to the flask via a needle.
-
Monitor the reaction progress by TLC. The reaction time can vary from hours to days depending on the substrate.
-
Upon completion, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography to isolate the this compound.
Protocol 3: Oxidation of Phenol using Sodium Dichromate
This protocol describes the classical oxidation of phenol to 1,4-benzoquinone.
Materials:
-
Phenol
-
Sodium dichromate (Na₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Water
-
Reaction vessel (e.g., beaker or flask)
-
Stirring apparatus
Procedure:
-
Prepare an acidic solution of sodium dichromate by dissolving Na₂Cr₂O₇ in water and carefully adding concentrated sulfuric acid.
-
In a separate vessel, prepare a solution of phenol in a suitable solvent or use it neat if it is a liquid.
-
Slowly add the sodium dichromate solution to the phenol with stirring. The reaction is exothermic, and the temperature should be controlled.
-
After the addition is complete, continue stirring until the reaction is complete, as indicated by TLC or other analytical methods.
-
The product, 1,4-benzoquinone, can be isolated by extraction with a suitable organic solvent, followed by washing, drying, and purification, typically by sublimation or recrystallization.
Protocol 4: Oxidation of Substituted Phenols using Fremy's Salt
This protocol provides a method for the selective oxidation of a phenol to a p-quinone.
Materials:
-
Substituted phenol (e.g., 3,4-dimethylphenol)
-
Potassium nitrosodisulfonate (Fremy's salt)
-
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄·H₂O)
-
Diethyl ether
-
Chloroform
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a buffer solution by dissolving sodium dihydrogen phosphate (15 g) in distilled water (5 L) in a large separatory funnel.[9]
-
To this solution, add Fremy's salt (90 g, 0.33 mole). Shake the mixture to dissolve the radical.[9]
-
In a separate flask, dissolve the substituted phenol (e.g., 3,4-dimethylphenol, 16 g, 0.13 mole) in diethyl ether (350 mL).[9]
-
Quickly add the ethereal solution of the phenol to the purple solution of Fremy's salt in the separatory funnel.[9]
-
Shake the mixture vigorously for approximately 20 minutes. The color of the solution will change to red-brown.[9]
-
Extract the formed o- or p-quinone into three portions of chloroform (total of 1.2 L).[9]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[9]
-
Filter the solution and evaporate the solvent under reduced pressure at a temperature of 20–23 °C.[9]
-
The resulting crude product can be further purified by slurrying with cold ether and filtering to obtain the crystalline quinone.[9]
Visualizations
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the synthesis of this compound from phenol oxidation.
References
- 1. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemical reaction of phenol on oxidation with sodium dichromate | Filo [askfilo.com]
- 3. What happens when phenol is oxidized by `Na_(2)Cr_(2)O_(7)//H_(2)SO_(4)?` [allen.in]
- 4. What happens when phenol is oxidised with Na2Cr2O7 class 12 chemistry CBSE [vedantu.com]
- 5. What happens when phenol is oxidised with Na₂Cr₂O₇/ H⁺? Write a chemi - askIITians [askiitians.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Asymmetric Synthesis Using Chiral 2,5-Cyclohexadienone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2,5-cyclohexadienones are versatile building blocks in asymmetric synthesis, providing access to a wide array of complex molecular architectures, particularly those found in natural products and pharmaceutically active compounds.[1][2] The direct synthesis of chiral cyclohexadienones can be challenging.[1][2] A powerful and more common strategy involves the asymmetric transformation of readily available achiral 2,5-cyclohexadienones.[1][2] This approach, often involving desymmetrization, allows for the stereocontrolled installation of one or more stereocenters.[1] This document provides an overview of key asymmetric transformations, quantitative data from selected reactions, and detailed experimental protocols.
Key Asymmetric Transformations
The asymmetric functionalization of achiral 2,5-cyclohexadienones can be achieved through various catalytic methods, including transition metal catalysis and organocatalysis.[1][2] A significant number of these transformations are desymmetrization reactions, where one of the two enantiotopic alkenes of a symmetrical dienone is selectively functionalized.[1][2]
Key strategies include:
-
Conjugate Additions: Organocatalytic Michael additions of carbon and heteroatom nucleophiles are widely used for the desymmetrization of cyclohexadienones.[1]
-
Cycloadditions: Asymmetric [3+2] and [4+2] cycloadditions provide rapid access to complex polycyclic systems with high stereocontrol.[1][3]
-
Heck Reactions: Intramolecular Heck reactions have been successfully employed for the enantioselective desymmetrization of cyclohexadienones.[1]
-
Stetter Reactions: Intramolecular Stetter reactions catalyzed by chiral N-heterocyclic carbenes offer an efficient route to bicyclic products.[1]
-
Biocatalytic Reductions: Ene-reductases have been utilized for the desymmetrizing hydrogenation of 4,4-disubstituted 2,5-cyclohexadienones to generate chiral cyclohexenones with quaternary stereocenters.[4][5][6]
Quantitative Data Presentation
The following tables summarize quantitative data for various asymmetric transformations of 2,5-cyclohexadienone derivatives, providing a comparative overview of different catalytic systems and their efficiencies.
Table 1: Organocatalytic Asymmetric Intramolecular Oxo-Michael Addition
| Substrate (R group) | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Me | 3g (10) | CH₂Cl₂ | 0 | 91 | 94 | [7] |
| Et | 3g (10) | CH₂Cl₂ | 0 | 85 | 78 | [7] |
| ⁱPr | 3g (10) | CH₂Cl₂ | 0 | 72 | 61 | [7] |
| Ph | 3g (10) | CH₂Cl₂ | 0 | 93 | 92 | [7] |
| 4-MeOC₆H₄ | 3g (10) | CH₂Cl₂ | 0 | 92 | 93 | [7] |
| 4-FC₆H₄ | 3g (10) | CH₂Cl₂ | 0 | 91 | 90 | [7] |
| 4-ClC₆H₄ | 3g (10) | CH₂Cl₂ | 0 | 93 | 91 | [7] |
| 4-BrC₆H₄ | 3g (10) | CH₂Cl₂ | 0 | 92 | 90 | [7] |
| 3-MeOC₆H₄ | 3g (10) | CH₂Cl₂ | 0 | 88 | 95 | [7] |
| 2-Naphthyl | 3g (10) | CH₂Cl₂ | 0 | 81 | 88 | [7] |
Catalyst 3g is a chiral phosphoric acid derivative.
Table 2: Biocatalytic Desymmetrizing Hydrogenation of 4,4-Disubstituted 2,5-Cyclohexadienones
| Substrate | Ene-Reductase | Yield (%) | ee (%) | Reference |
| 1a (R¹=Me, R²=Ph) | OPR3 | 89 | >99 | [4] |
| 1a (R¹=Me, R²=Ph) | YqjM | 95 | >99 | [4] |
| 1j (R¹=Me, R²=Et) | YqjM | 54 | >99 | [4] |
| 1k (R¹=Me, R²=Pr) | YqjM | 19 | 86 | [4] |
| 1l (R¹=Me, R²=3-BrC₆H₄) | OPR3 | 44 | >99 | [4] |
| 1l (R¹=Me, R²=3-BrC₆H₄) | YqjM | 40 | >99 | [4] |
Reactions were performed using NADH as a cofactor.
Experimental Protocols
Protocol 1: General Procedure for Organocatalytic Asymmetric Intramolecular Oxo-Michael Addition
This protocol is a representative procedure for the chiral Brønsted acid-catalyzed intramolecular oxo-Michael addition of 4-substituted 2,5-cyclohexadienones.[7]
Materials:
-
Substituted 4-hydroxy-4-vinylcyclohexa-2,5-dien-1-one derivative
-
Chiral Phosphoric Acid Catalyst (e.g., 3g)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
4 Å Molecular Sieves (activated)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction tube under an inert atmosphere, add the substituted 4-hydroxy-4-vinylcyclohexa-2,5-dien-1-one derivative (1.0 equiv.), the chiral phosphoric acid catalyst (0.1 equiv.), and activated 4 Å molecular sieves.
-
Add anhydrous dichloromethane to achieve a substrate concentration of 0.1 M.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired bicyclic product.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Protocol 2: General Procedure for Biocatalytic Desymmetrizing Hydrogenation
This protocol outlines a general method for the ene-reductase-catalyzed desymmetrization of 4,4-disubstituted 2,5-cyclohexadienones.[4][5]
Materials:
-
4,4-disubstituted this compound substrate
-
Ene-reductase (e.g., OPR3 or YqjM)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Organic co-solvent (e.g., DMSO) if required for substrate solubility
-
Shaking incubator
Procedure:
-
In a reaction vessel, prepare a solution of the buffer.
-
Add the ene-reductase to the buffer solution.
-
In a separate vial, dissolve the 4,4-disubstituted this compound substrate in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) if it is not readily soluble in the aqueous buffer.
-
Add the substrate solution to the enzyme-buffer mixture.
-
Initiate the reaction by adding NADH (typically 1.1-1.5 equivalents).
-
Seal the reaction vessel and place it in a shaking incubator at a controlled temperature (e.g., 30 °C) and shaking speed.
-
Monitor the reaction progress by HPLC or GC analysis.
-
Upon completion, extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the chiral cyclohexenone product by chiral HPLC or GC.
Visualizations
Caption: General workflow for the asymmetric desymmetrization of 2,5-cyclohexadienones.
Caption: Pathway for the enantioselective intramolecular oxo-Michael addition.
Caption: Workflow for biocatalytic desymmetrizing hydrogenation.
References
- 1. Asymmetric transformations of achiral 2,5-cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric transformations of achiral 2,5-cyclohexadienones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2,5-Cyclohexadienone as a Dienophile in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-cyclohexadienone and its derivatives as dienophiles in Diels-Alder reactions. This powerful cycloaddition reaction offers an efficient pathway to construct complex bicyclic and polycyclic scaffolds, which are key intermediates in the synthesis of natural products and pharmaceutically active compounds.
Application Notes
The Diels-Alder reaction, a cornerstone of modern organic synthesis, involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. 2,5-Cyclohexadienones, particularly p-benzoquinone and its derivatives, are highly reactive dienophiles due to the electron-withdrawing nature of their carbonyl groups. This reactivity makes them valuable substrates for constructing complex molecular architectures.
The resulting Diels-Alder adducts, typically bicyclo[2.2.2]octene derivatives, serve as versatile synthetic intermediates. Their rigid, three-dimensional structures are found in a variety of bioactive natural products and are of significant interest in drug discovery for the development of novel therapeutic agents. The reaction often proceeds with high stereoselectivity, allowing for precise control over the spatial arrangement of substituents in the product. The endo isomer is frequently the major product due to favorable secondary orbital interactions in the transition state.
In the context of drug development, the Diels-Alder adducts of 2,5-cyclohexadienones can be further functionalized to access a diverse range of molecular scaffolds. These scaffolds are often explored for their potential as anticancer, antiviral, and anti-inflammatory agents. The ability to rapidly build molecular complexity from simple starting materials makes this reaction an attractive strategy in the early stages of drug discovery and lead optimization.
Quantitative Data Summary
The following tables summarize quantitative data for Diels-Alder reactions of p-benzoquinone with various dienes, highlighting the reaction conditions, yields, and product distribution.
Table 1: Diels-Alder Reaction of p-Benzoquinone with Cyclopentadiene (B3395910) Analogs in Water
| Diene | Product | Reaction Time (h) | Yield (%) | Reference |
| Cyclopentadiene | Adduct 1 | 4 | 90 | [1] |
| Methylcyclopentadiene | Adduct 2 | 4 | 83 | [1] |
| 1,2,3,4-tetramethylcyclopentadiene | Adduct 3 | 6 | 97 | [1] |
Table 2: Diels-Alder Reaction of p-Benzoquinone with Acyclic Dienes
| Diene | Solvent | Catalyst | Temperature (°C) | Time (min) | Product Distribution | Reference |
| Isoprene (B109036) | Ethanol (B145695) | 1 wt% V-TiO2 | 80 | 300 | Bicyclic: 11.2%, Tricyclic: 72.8% | [2] |
| Isoprene | Ethanol | None | 80 | 300 | Bicyclic: 88.8%, Tricyclic: 6.8% | [2] |
| 2,3-Dimethyl-1,3-butadiene | Toluene | None | Reflux | 21 (h) | Not specified | [3] |
Experimental Protocols
Protocol 1: Diels-Alder Reaction of p-Benzoquinone and Cyclopentadiene in Water
This protocol is adapted from the work of Shi et al. and describes a green and efficient method for the synthesis of the Diels-Alder adduct of p-benzoquinone and cyclopentadiene.[1]
Materials:
-
p-Benzoquinone
-
Freshly cracked cyclopentadiene
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve p-benzoquinone (4.63 mmol) in 5 mL of deionized water.
-
Slowly add freshly cracked cyclopentadiene (4.78 mmol) to the solution while stirring at room temperature.
-
Continue stirring the mixture at room temperature for 4 hours.
-
A yellow precipitate will form. Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from n-hexane to yield the pure Diels-Alder adduct.
Protocol 2: Vanadium-Catalyzed Diels-Alder Reaction of p-Benzoquinone and Isoprene
This protocol, based on the research by Li et al., details a catalytic approach to the Diels-Alder reaction between p-benzoquinone and isoprene.[2]
Materials:
-
p-Benzoquinone
-
Isoprene
-
Ethanol
-
1 wt% V-TiO2 catalyst
Procedure:
-
To a 10 mL glass tube reactor, add p-benzoquinone (0.1 mmol), isoprene (0.5 mmol), and ethanol (1 mL).
-
Add the 1 wt% V-TiO2 catalyst (60 mg, corresponding to 12 mol% V to p-benzoquinone).
-
Seal the reactor and heat the mixture at 80 °C for 300 minutes with stirring.
-
After cooling to room temperature, the catalyst can be removed by filtration.
-
The solvent is removed under reduced pressure, and the product mixture can be analyzed and purified by chromatography.
Visualizations
Logical Relationship of Endo vs. Exo Selectivity
Caption: Logical flow of endo vs. exo selectivity in Diels-Alder reactions.
Synthetic Workflow for Bioactive Compound Synthesis
Caption: General workflow for bioactive compound synthesis.
References
Application Notes and Protocols: Synthesis of Natural Products Using 2,5-Cyclohexadienone as a Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Cyclohexadienones are versatile and powerful building blocks in the synthesis of complex natural products. Their utility stems from their unique reactivity, which allows for the construction of intricate molecular architectures, often with high stereocontrol. A primary route to access these intermediates is through the oxidative dearomatization of phenols, a transformation that converts a planar aromatic ring into a three-dimensional cyclohexadienone structure. This dearomatization strategy opens up a wide array of subsequent transformations, including cycloadditions, rearrangements, and conjugate additions, making 2,5-cyclohexadienones valuable synthons for total synthesis.
This document provides detailed application notes and protocols for the synthesis of natural products using 2,5-cyclohexadienone as a key building block, with a specific focus on the total synthesis of (+)-rishirilide B.
Key Synthetic Strategies
The application of 2,5-cyclohexadienones in natural product synthesis often involves a sequence of key reactions:
-
Oxidative Dearomatization of Phenols: This is the foundational step for generating the this compound core. Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are commonly employed for this transformation.[1] Biocatalytic methods are also emerging as a powerful tool for enantioselective dearomatization.
-
Diels-Alder Reaction: The conjugated diene system within the this compound framework readily participates in [4+2] cycloaddition reactions with various dienophiles. This allows for the rapid construction of bicyclic and polycyclic systems, often with excellent regio- and stereoselectivity.
-
Photochemical Rearrangements: Upon irradiation, 2,5-cyclohexadienones can undergo characteristic rearrangements, such as the lumiketone rearrangement, to yield bicyclo[3.1.0]hexen-2-one derivatives. This photochemical transformation provides access to unique and highly strained ring systems.
-
Asymmetric Transformations: Chiral auxiliaries or catalysts can be employed to achieve asymmetric synthesis using achiral 2,5-cyclohexadienones. Desymmetrization of symmetrical cyclohexadienones is a common strategy to introduce chirality.
Case Study: Total Synthesis of (+)-Rishirilide B
The total synthesis of the natural product (+)-rishirilide B serves as an excellent example of the strategic use of a this compound intermediate.[1][2][3] The synthesis highlights an enantioselective oxidative dearomatization to construct the chiral cyclohexadienone core, followed by a Diels-Alder reaction to build the polycyclic framework of the natural product.
Synthetic Pathway Overview
The retrosynthetic analysis of (+)-rishirilide B reveals a strategy centered on the disconnection of the anthracene (B1667546) core, leading back to a key chiral this compound and a diene precursor.
Caption: Retrosynthetic analysis of (+)-rishirilide B.
Key Experimental Protocols
1. Enantioselective Oxidative Dearomatization of a Resorcinol Derivative
This protocol describes the formation of the key chiral this compound intermediate via a diastereoselective oxidative dearomatization of a resorcinol derivative bearing a chiral auxiliary.[1][4]
Experimental Workflow:
Caption: Workflow for the synthesis of the chiral this compound.
Detailed Protocol:
-
Step 1: Coupling of Resorcinol with Chiral Auxiliary: To a solution of the resorcinol derivative (1.0 equiv), the chiral lactate derivative (1.1 equiv), and triphenylphosphine (B44618) (1.5 equiv) in anhydrous THF at 0 °C, is added diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography.
-
Step 2: Deprotection: The product from the previous step is dissolved in a suitable solvent (e.g., CH₂Cl₂), and a deprotecting agent (e.g., trifluoroacetic acid for a Boc group) is added. The reaction is monitored by TLC until completion. The solvent is evaporated, and the crude product is carried forward.
-
Step 3: Oxidative Dearomatization: The deprotected phenol (B47542) (1.0 equiv) is dissolved in a mixture of CH₂Cl₂ and MeCN. Phenyliodine(III) diacetate (1.1 equiv) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (2.2 equiv) are added sequentially at -40 °C to generate the oxidant in situ. The reaction mixture is stirred for 1 hour at this temperature. The reaction is then quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The resulting chiral this compound is purified by flash chromatography.[4]
Quantitative Data:
| Step | Starting Material | Product | Yield | Diastereomeric Ratio |
| Oxidative Dearomatization | Resorcinol Derivative 111 | Cyclohexadienone 113 | 78% | 13:1 |
Data sourced from Pettus et al. (2006).[1][4]
2. Diels-Alder Reaction and Aromatization
The chiral this compound undergoes a [4+2] cycloaddition with a suitable diene, followed by an elimination and oxidation sequence to afford the anthracene core of (+)-rishirilide B.[1]
Experimental Workflow:
Caption: Workflow for the Diels-Alder reaction and subsequent transformations.
Detailed Protocol:
-
A solution of the chiral this compound (1.0 equiv) and the diene precursor (a cyclic sulfone, 1.2 equiv) in toluene (B28343) is heated to 155 °C in a sealed tube for 12 hours.[1] At this temperature, the sulfone undergoes a cheletropic extrusion of SO₂ to generate the diene in situ, which then participates in the Diels-Alder reaction. The initial cycloadduct undergoes a spontaneous β-elimination.
-
The reaction mixture is cooled to room temperature, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.5 equiv) is added. The mixture is stirred at room temperature for 2 hours to effect oxidation to the anthracene core.
-
The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the anthracene intermediate.
Quantitative Data:
| Step | Starting Material | Product | Overall Yield (3 steps) |
| Diels-Alder / Elimination / Oxidation | Chiral Cyclohexadienone | Anthracene (-)-35 | 68% |
Data sourced from Pettus et al. (2006).[1]
Conclusion
The use of 2,5-cyclohexadienones as building blocks provides a powerful and versatile strategy for the synthesis of complex natural products. The total synthesis of (+)-rishirilide B exemplifies the efficiency of this approach, combining an enantioselective oxidative dearomatization with a subsequent Diels-Alder reaction to rapidly construct the core of the natural product. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development, showcasing the practical application of this important synthetic methodology. The continued development of novel methods for the generation and transformation of 2,5-cyclohexadienones will undoubtedly lead to the synthesis of even more complex and biologically significant natural products in the future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of (+)-Rishirilide B: Development and Application of General Processes for Enantioselective Oxidative Dearomatization of Resorcinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of (+)-rishirilide B: development and application of general processes for enantioselective oxidative dearomatization of resorcinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dearomatization Strategies in the Synthesis of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biocatalytic Reduction of 2,5-Cyclohexadienones to Synthesize Chiral Cyclohexenones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones through the biocatalytic desymmetrization of prochiral 2,5-cyclohexadienones. This method utilizes ene-reductases from the Old Yellow Enzyme (OYE) family, offering a green and highly stereoselective alternative to traditional chemical synthesis.
Introduction
The stereoselective synthesis of molecules containing all-carbon quaternary stereocenters is a significant challenge in organic chemistry. Chiral 4,4-disubstituted 2-cyclohexenones are valuable building blocks in the synthesis of pharmaceuticals and natural products. Biocatalytic desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones using ene-reductases (EREDs) has emerged as an efficient and environmentally benign strategy.[1][2]
Ene-reductases, particularly those from the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated carbon-carbon double bonds.[3] Enzymes such as YqjM from Bacillus subtilis and 12-oxophytodienoic acid reductase 3 (OPR3) have demonstrated exceptional efficiency and enantioselectivity (up to >99% ee) in the desymmetrizing hydrogenation of 2,5-cyclohexadienones.[1][4][5][6] This biocatalytic approach surpasses many transition-metal-catalyzed methods in both stereoselectivity and operational simplicity under mild aqueous conditions.[1][7]
The reaction requires a nicotinamide (B372718) cofactor (NADH or NADPH), which is consumed stoichiometrically. Therefore, an efficient in situ cofactor regeneration system is typically employed for preparative-scale synthesis.
Reaction Principle and Workflow
The core of this application is the desymmetrizing reduction of a prochiral 4,4-disubstituted 2,5-cyclohexadienone. The ene-reductase selectively delivers a hydride from the reduced flavin mononucleotide (FMN) cofactor to one of the two prochiral C=C double bonds, followed by protonation, creating a chiral center.
Caption: Biocatalytic desymmetrization of a this compound.
The general experimental workflow involves preparing the biocatalyst (either as a purified enzyme or a crude cell lysate), performing the biocatalytic reduction with cofactor regeneration, extracting the product, and analyzing the results for conversion and enantiomeric excess.
Caption: General experimental workflow for biocatalytic reduction.
Data Presentation: Substrate Scope
The ene-reductases YqjM and OPR3 demonstrate broad substrate tolerance for various 4,4-disubstituted 2,5-cyclohexadienones, consistently delivering the corresponding chiral 2-cyclohexenones with high enantioselectivity.
Table 1: Biocatalytic Desymmetrization of Various this compound Substrates [7][8]
| Entry | Substrate (R¹, R²) | Enzyme | Yield (%) | ee (%) |
| 1 | 4-Me, 4-Ph | YqjM | 81 | >99 |
| 2 | 4-Me, 4-Ph | OPR3 | 75 | >99 |
| 3 | 4-Me, 4-(4-F-Ph) | YqjM | 78 | >99 |
| 4 | 4-Me, 4-(4-Cl-Ph) | YqjM | 79 | >99 |
| 5 | 4-Me, 4-(4-Br-Ph) | YqjM | 55 | >99 |
| 6 | 4-Me, 4-(4-MeO-Ph) | YqjM | 47 | >99 |
| 7 | 4-Me, 4-(3,4-diMeO-Ph) | YqjM | 97 | >99 |
| 8 | 4-Et, 4-Ph | YqjM | 54 | >99 |
| 9 | 4-Pr, 4-Ph | YqjM | 19 | 86 |
| 10 | 4-Me, 4-(3-Br-Ph) | OPR3 | 44 | >99 |
| 11 | 4-Me, 4-(3-Br-Ph) | YqjM | 40 | >99 |
Reactions were performed in triplicate. Yields and enantiomeric excess (ee) were determined by HPLC analysis.
Experimental Protocols
Protocol 1: Preparation of His-tagged Ene-Reductase (YqjM or OPR3)
This protocol describes the expression and purification of N-terminally His-tagged ene-reductases from E. coli.
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with an expression vector (e.g., pET28a) containing the gene for the His-tagged ene-reductase.
-
LB medium with appropriate antibiotic (e.g., kanamycin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Ni-NTA Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Ni-NTA Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20-50 mM imidazole, pH 8.0.
-
Ni-NTA Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Storage Buffer: 50 mM Potassium Phosphate (B84403) buffer, pH 7.5.
Procedure:
-
Expression:
-
Inoculate 50 mL of LB medium (with antibiotic) with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB medium. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture for 16-20 hours at a reduced temperature (e.g., 20-25°C) to improve protein solubility.
-
Harvest the cells by centrifugation (e.g., 5000 x g, 15 min, 4°C).
-
-
Lysis:
-
Purification (IMAC):
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the cleared supernatant from the lysis step onto the column.
-
Wash the column with 5-10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to confirm purity.
-
-
Buffer Exchange and Storage:
-
Pool the fractions containing the purified protein.
-
Perform buffer exchange into Storage Buffer using dialysis or a desalting column.
-
Determine the protein concentration (e.g., using Bradford assay), aliquot, and store at -80°C.
-
Protocol 2: Preparation of Crude Cell Lysate
For larger-scale applications, a crude cell lysate can be a cost-effective alternative to purified enzymes.[9][10][11]
Procedure:
-
Follow the Expression steps (1.1-1.5) from Protocol 1.
-
Resuspend the cell pellet in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate (e.g., 12,000 x g, 10 min, 4°C) to remove cell debris.
-
The resulting supernatant is the crude cell lysate and can be used directly in the biocatalytic reaction or stored at -80°C.
Protocol 3: Biocatalytic Reduction of this compound
This protocol details a typical analytical or preparative scale reaction.
Materials:
-
Purified ene-reductase or crude cell lysate.
-
4,4-disubstituted this compound substrate.
-
Potassium phosphate buffer (100 mM, pH 7.5).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH).
-
Optional Cofactor Regeneration System:
-
Glucose Dehydrogenase (GDH).
-
D-Glucose.
-
-
Ethyl acetate (B1210297) for extraction.
Procedure:
-
Reaction Setup:
-
In a reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.5).
-
Add the this compound substrate (e.g., 10 mM final concentration) from a stock solution in DMSO. The final DMSO concentration should be around 5-10% (v/v) to ensure substrate solubility.[12]
-
Add NADH to a final concentration of 1.1-1.5 equivalents relative to the substrate. (e.g., 11-15 mM).
-
(Optional but recommended for scale-up) Add the cofactor regeneration system: D-glucose (e.g., 50 mM) and Glucose Dehydrogenase (GDH, e.g., 5 U/mL).
-
Initiate the reaction by adding the ene-reductase. For purified enzyme, a final concentration of 1-5 µM is typical. For crude lysate, the amount will need to be optimized based on activity.
-
-
Incubation:
-
Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.
-
Vortex the mixture thoroughly.
-
Separate the organic and aqueous layers by centrifugation.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Protocol 4: Chiral HPLC Analysis
This protocol provides a general method for determining the enantiomeric excess (ee) of the chiral 2-cyclohexenone product.
Materials:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., CHIRALCEL® OJ-H, OD-H, or AD-H).[7]
-
HPLC-grade solvents (e.g., n-hexane, 2-propanol/isopropanol).
Procedure:
-
Sample Preparation: Dissolve the purified product from Protocol 3 in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions (Example for 4-methyl-4-phenyl-2-cyclohexenone):
-
Column: CHIRALCEL® OJ-H (250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: n-Hexane / 2-Propanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25°C.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the two enantiomers (this may require a racemic standard).
-
Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Conclusion
The biocatalytic reduction of 2,5-cyclohexadienones using ene-reductases like YqjM and OPR3 is a powerful and highly selective method for producing valuable chiral cyclohexenones. The protocols provided herein offer a robust framework for researchers to implement this green chemistry approach. The mild reaction conditions, high enantioselectivity, and broad substrate scope make this an attractive strategy for applications in pharmaceutical and fine chemical synthesis.
References
- 1. iba-lifesciences.com [iba-lifesciences.com]
- 2. Strategic enzymatic enantioselective desymmetrization of prochiral cyclohexa-2,5-dienones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Cell-Free Escherichia coli Synthesis System Based on Crude Cell Extracts: Acquisition of Crude Extracts and Energy Regeneration | MDPI [mdpi.com]
- 4. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Crude Extract Preparation and Optimization from a Genomically Engineered Escherichia coli for the Cell-Free Protein Synthesis System: Practical Laboratory Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. Cell-free lysate (E. coli) preparation with sonication [protocols.io]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Hypervalent Iodine Reagents in the Synthesis of 2,5-Cyclohexadienones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2,5-cyclohexadienones is a cornerstone in organic chemistry, providing access to a wide array of complex molecules, including natural products and pharmacologically active compounds.[1][2] Among the various synthetic methods, the oxidative dearomatization of phenols using hypervalent iodine reagents has emerged as a powerful and environmentally friendly strategy.[3][4] These reagents, such as Phenyliodine(III) diacetate (PIDA), Phenyliodine(III) bis(trifluoroacetate) (PIFA), 2-Iodoxybenzoic acid (IBX), and Dess-Martin periodinane (DMP), offer mild reaction conditions, high efficiency, and excellent functional group tolerance, making them invaluable tools in modern organic synthesis.[5][6][7]
This document provides detailed application notes and experimental protocols for the synthesis of 2,5-cyclohexadienones using various hypervalent iodine reagents. It is intended to serve as a practical guide for researchers in academia and industry.
General Reaction Pathway
The fundamental transformation involves the oxidation of a phenolic substrate in the presence of a hypervalent iodine reagent. The reaction proceeds through an oxidative dearomatization process, where the aromatic phenol (B47542) is converted into a non-aromatic cyclohexadienone. The general mechanism begins with the formation of an aryloxyiodonium(III) intermediate, which then undergoes nucleophilic attack to yield the final product.[8]
Caption: General reaction pathway for the synthesis of 2,5-cyclohexadienones from phenols using hypervalent iodine reagents.
Comparative Data of Hypervalent Iodine Reagents
The choice of hypervalent iodine reagent can significantly impact the reaction outcome, including yield and reaction time. The following table summarizes the performance of different reagents in the synthesis of various 4-hydroxycyclohexa-2,5-dien-1-ones (quinols) from substituted phenols.
| Entry | Phenol Substrate | Reagent | Reaction Time (min) | Yield (%) | Reference |
| 1 | 2-methylphenol | PIDA | 20 | 75 | [9] |
| 2 | 2-methylphenol | PIFA | 15 | 68 | [9] |
| 3 | 2-methylphenol | μ-oxo-dimer 1 | 10 | 82 | [9] |
| 4 | 2,6-dimethylphenol | PIDA | 30 | 85 | [9] |
| 5 | 2,6-dimethylphenol | PIFA | 25 | 78 | [9] |
| 6 | 2,6-dimethylphenol | μ-oxo-dimer 1 | 15 | 90 | [9] |
| 7 | 4-methylphenol | PIDA | 25 | 65 | [9] |
| 8 | 4-methylphenol | PIFA | 20 | 55 | [9] |
| 9 | 4-methylphenol | μ-oxo-dimer 1 | 12 | 72 | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Dearomatization of Phenols with PIDA
This protocol describes a general method for the synthesis of 4-hydroxycyclohexa-2,5-dien-1-ones using Phenyliodine(III) diacetate (PIDA).
Materials:
-
Substituted phenol (1.0 mmol)
-
Phenyliodine(III) diacetate (PIDA) (1.3 equiv., 1.3 mmol)
-
Acetonitrile (B52724) (CH₃CN) (6.5 mL)
-
Water (H₂O) (2.0 mL)
-
Stir plate and stir bar
-
Round bottom flask
-
Ice bath
Procedure:
-
Dissolve the substituted phenol (1.0 mmol) in a mixture of acetonitrile (6.5 mL) and water (2.0 mL) in a round bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add PIDA (1.3 equiv.) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20-30 minutes.[9]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound.
Caption: Experimental workflow for the PIDA-mediated synthesis of 2,5-cyclohexadienones.
Protocol 2: General Procedure for the Dearomatization with µ-oxo dimer 1
This method utilizes a more reactive µ-oxo-bridged hypervalent iodine reagent for a faster conversion.[10]
Materials:
-
Substituted phenol or naphthol (1.0 mmol)
-
µ-oxo-bridged dimer (0.6 mmol)
-
Acetonitrile (CH₃CN) (6.5 mL)
-
Water (H₂O) (2.0 mL)
-
Stir plate and stir bar
-
Round bottom flask
-
Ice bath
Procedure:
-
Prepare a solution of the corresponding phenol or naphthol (1.0 mmol) in a mixture of CH₃CN (6.5 mL) and H₂O (2.0 mL) in a round bottom flask.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add the µ-oxo-bridged dimer (0.6 mmol) to the solution.
-
Allow the reaction to proceed for approximately 10 minutes, monitoring by TLC.[9]
-
Follow the workup and purification steps as described in Protocol 1.
Applications in Spirocyclization
Hypervalent iodine reagents, particularly PIFA, are also instrumental in promoting intramolecular dearomative spiroannulation reactions to synthesize benzospirocyclohexadienones.[11][12]
Caption: PIFA-promoted intramolecular dearomative spirocyclization.
Safety and Handling
Hypervalent iodine reagents are generally stable and less toxic than many heavy metal oxidants. However, they are still potent oxidizing agents and should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times. Some hypervalent iodine compounds can be explosive under certain conditions, so it is crucial to follow the recommended procedures and avoid heating them unless specified.[7][13]
Conclusion
The use of hypervalent iodine reagents for the synthesis of 2,5-cyclohexadienones represents a versatile, efficient, and environmentally conscious approach. The protocols and data presented herein offer a solid foundation for researchers to explore and apply these powerful reagents in their synthetic endeavors, from fundamental methodology development to the complex synthesis of bioactive molecules.
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. Phenol Dearomatization with Hypervalent Iodine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis | MDPI [mdpi.com]
- 6. Asymmetric transformations of achiral 2,5-cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 9. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 2,5-Cyclohexadienone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Among the vast array of substrates, 2,5-cyclohexadienone derivatives have emerged as versatile building blocks. Their unique structure allows for the introduction of various substituents, which can then be followed by aromatization to generate highly substituted phenols and anilines. These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials. This document provides an overview of the application of several key cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—with this compound derivatives and offers detailed protocols for their implementation.
Application Notes
The cross-coupling of this compound derivatives opens a gateway to a diverse range of complex molecular architectures. The primary application lies in the synthesis of polysubstituted aromatic compounds, which are prevalent in medicinal chemistry and materials science.
-
Suzuki-Miyaura Coupling: This reaction is instrumental in forming carbon-carbon bonds by coupling a halo- or triflyloxy-substituted this compound with an organoboron reagent. This method has been successfully employed in the synthesis of precursors for complex phenols. For instance, a key step in the synthesis of 2-phenyl-2,5-cyclohexadien-1-ones involves the Suzuki coupling of a substituted phenylboronic acid with an appropriate aryl halide, followed by a Birch reduction and oxidation sequence to form the dienone.[1][2] Subsequent photochemical rearrangement of these dienones provides an efficient route to highly substituted phenols.[1][2]
-
Heck Reaction: The Heck reaction facilitates the coupling of a halo-cyclohexadienone with an alkene, introducing a vinyl or substituted vinyl group onto the dienone core. This reaction is particularly useful for constructing complex polycyclic structures and natural product analogs.[3] The judicious choice of catalyst and reaction conditions is crucial to achieve high yields and stereoselectivity.[4][5]
-
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and a halo- or triflyloxy-cyclohexadienone, leading to the synthesis of alkynyl-substituted cyclohexadienones. These products are valuable intermediates that can undergo further transformations, such as cyclization reactions, to generate complex heterocyclic systems. The Sonogashira coupling is known for its mild reaction conditions and tolerance of various functional groups.[6][7]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds. It allows for the coupling of halo-cyclohexadienones with a wide range of primary and secondary amines, providing access to aminocyclohexadienones which can be subsequently aromatized to substituted anilines. This reaction is of significant importance in the pharmaceutical industry for the synthesis of nitrogen-containing bioactive molecules.[8][9][10]
Key Cross-Coupling Reactions: A Summary
The following table summarizes the key metal-catalyzed cross-coupling reactions applicable to this compound derivatives.
| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst | Key Applications |
| Suzuki-Miyaura | Halo/Triflyloxy-Cyclohexadienone + Organoboron Reagent | C-C | Pd(0) complex | Synthesis of aryl- and vinyl-substituted phenols and complex natural product precursors. |
| Heck | Halo/Triflyloxy-Cyclohexadienone + Alkene | C-C | Pd(0) complex | Synthesis of vinyl-substituted cyclohexadienones, leading to complex polyenes and cyclic systems. |
| Sonogashira | Halo/Triflyloxy-Cyclohexadienone + Terminal Alkyne | C-C | Pd(0)/Cu(I) co-catalyst | Synthesis of alkynyl-substituted cyclohexadienones, precursors to heterocycles and conjugated systems. |
| Buchwald-Hartwig | Halo/Triflyloxy-Cyclohexadienone + Amine | C-N | Pd(0) complex | Synthesis of amino-substituted cyclohexadienones, leading to substituted anilines and nitrogen-containing heterocycles. |
Experimental Protocols
The following protocols are generalized procedures for the metal-catalyzed cross-coupling of this compound derivatives. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a 4-Halo-2,5-Cyclohexadienone
This protocol describes a general procedure for the palladium-catalyzed coupling of a 4-halo-2,5-cyclohexadienone with an arylboronic acid.
Materials:
-
4-Halo-2,5-cyclohexadienone derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand (0.08 equiv)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)
-
Toluene/Water (4:1 v/v) or another suitable solvent system
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the 4-halo-2,5-cyclohexadienone (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and phosphine ligand (0.08 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (Toluene/Water) and the base (K₂CO₃).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-aryl-2,5-cyclohexadienone.
Expected Yields: 60-95%, substrate-dependent.
Protocol 2: Heck Reaction of a 4-Halo-2,5-Cyclohexadienone
This protocol provides a general method for the palladium-catalyzed coupling of a 4-halo-2,5-cyclohexadienone with an alkene.[4][5]
Materials:
-
4-Halo-2,5-cyclohexadienone derivative (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand (0.1 equiv)
-
Triethylamine (Et₃N) or another suitable base (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube, combine the 4-halo-2,5-cyclohexadienone (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and phosphine ligand (0.1 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (DMF), the alkene (1.5 equiv), and the base (Et₃N).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired 4-vinyl-2,5-cyclohexadienone.
Expected Yields: 50-85%, substrate- and alkene-dependent.
Protocol 3: Sonogashira Coupling of a 4-Halo-2,5-Cyclohexadienone
This protocol outlines a general procedure for the palladium/copper-catalyzed coupling of a 4-halo-2,5-cyclohexadienone with a terminal alkyne.[6][7]
Materials:
-
4-Halo-2,5-cyclohexadienone derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or another suitable solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the 4-halo-2,5-cyclohexadienone (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (THF) and the base (Et₃N).
-
Add the terminal alkyne (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 4-alkynyl-2,5-cyclohexadienone.
Expected Yields: 70-98%, depending on the substrates.
Protocol 4: Buchwald-Hartwig Amination of a 4-Halo-2,5-Cyclohexadienone
This protocol describes a general method for the palladium-catalyzed amination of a 4-halo-2,5-cyclohexadienone.[8][9][10]
Materials:
-
4-Halo-2,5-cyclohexadienone derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or another suitable biarylphosphine ligand (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) or another suitable strong base (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Inert atmosphere (Nitrogen or Argon) in a glovebox
Procedure:
-
Inside a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv), the phosphine ligand (0.08 equiv), and NaOtBu (1.4 equiv).
-
Add the 4-halo-2,5-cyclohexadienone (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous solvent (Toluene).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the desired 4-amino-2,5-cyclohexadienone.
Expected Yields: 65-95%, depending on the coupling partners.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Key parameters influencing the outcome of cross-coupling reactions.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. youtube.com [youtube.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Photochemical Transformations of 2,5-Cyclohexadienone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The photochemical rearrangement of 2,5-cyclohexadienones is a cornerstone of organic photochemistry, offering powerful strategies for the synthesis of complex molecular architectures. These transformations, initiated by the absorption of ultraviolet light, lead to profound skeletal rearrangements that are often difficult to achieve through conventional ground-state chemistry. The study of these reactions dates back to the 19th century with the observation of santonin's transformation in sunlight, marking one of the first documented organic photochemical reactions.[1][2][3] This document provides an in-depth overview of the primary photochemical pathways of 2,5-cyclohexadienones, detailed experimental protocols for key transformations, and their applications in synthesis.
Core Concepts and Reaction Pathways
Upon UV irradiation, 4,4-disubstituted-2,5-cyclohexadienones typically undergo two major types of rearrangements originating from the triplet excited state. The specific pathway is often influenced by the nature of the substituents at the C-4 position and the reaction conditions.
The Type A (Lumiketone) Rearrangement
This is the most common rearrangement for 4,4-dialkyl substituted cyclohexadienones. The reaction proceeds through the n-π* triplet excited state, involving a formal β,β-bonding to form a bicyclo[3.1.0]hex-3-en-2-one, commonly known as a "lumiketone".[4][5][6] The mechanism is believed to involve the formation of a zwitterionic intermediate after intersystem crossing from the triplet state to the ground state potential energy surface.[3][7] The rearrangement of 4,4-diphenylcyclohexadienone is a classic example, proceeding with high quantum efficiency.[7]
Caption: Mechanism of the Type A (Lumiketone) Rearrangement.
The Dienone-Phenol Rearrangement
When one of the C-4 substituents is an aryl or vinyl group, a competing pathway known as the dienone-phenol rearrangement can occur.[8][9] This reaction also proceeds from the triplet excited state but involves the migration of one of the C-4 substituents to an adjacent carbon, followed by tautomerization to yield a substituted phenol. For 4,4-diphenylcyclohexadienone, this leads to the formation of 2,3-diphenylphenol and 3,4-diphenylphenol.[10][11]
Caption: Competing pathways for 4,4-diphenylcyclohexadienone.
Quantitative Data Summary
The efficiency of these photochemical transformations is often described by the quantum yield (Φ), which is the fraction of absorbed photons that result in the formation of a specific product.
| Substrate | Conditions | Product(s) | Quantum Yield (Φ) | Reference |
| 4,4-Diphenylcyclohexadienone | Various Solvents | 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one | 0.85 | [7] |
| 4,4-Disubstituted Cyclohexenones | General | Lumiketone Product | ~0.01 | [5] |
| α-Santonin | Solution Phase | Lumisantonin (B1204521) | Not extensively reported, but efficient | [2] |
Note: Quantum yields can be highly dependent on experimental conditions such as solvent, temperature, and wavelength of irradiation.
Applications in Synthesis
The photochemical rearrangement of cyclohexadienones, particularly the santonin-to-lumisantonin conversion, is a powerful tool in the total synthesis of complex natural products.[12] This strategy allows for the construction of the 5-7-5 fused ring system characteristic of the guaianolide skeleton, which is a common motif in many sesquiterpene lactones.[12] The unique stereochemical outcomes and the ability to generate strained ring systems make this an attractive step in synthetic sequences targeting biologically active molecules.[12] Furthermore, the reaction pathways can be influenced by the presence of other reagents; for example, amines can reroute the rearrangement of santonin (B1680769) to produce novel fused-ring systems.[13]
Experimental Protocols
The following protocols provide a general framework for conducting photochemical rearrangements of 2,5-cyclohexadienones.
Protocol 1: Photochemical Rearrangement of 4,4-Diphenylcyclohexadienone to 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one
This protocol describes the classic Type A rearrangement.
Materials:
-
4,4-Diphenyl-2,5-cyclohexadienone
-
Dioxane (spectroscopic grade)
-
Nitrogen gas (high purity)
-
Immersion-well photoreactor (e.g., Hanovia or Rayonet) equipped with a medium-pressure mercury lamp and a Pyrex filter (to cut off wavelengths < 290 nm).
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (HPLC grade)
Procedure:
-
Solution Preparation: Dissolve 1.0 g of 4,4-diphenyl-2,5-cyclohexadienone in 500 mL of spectroscopic grade dioxane in the photoreactor vessel. The concentration should be dilute (~0.008 M) to prevent intermolecular reactions.
-
Degassing: Purge the solution with a gentle stream of nitrogen gas for 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Irradiation: Assemble the photoreactor. Circulate cooling water through the immersion well to maintain a constant temperature (typically 15-20 °C). Turn on the mercury lamp to initiate the photoreaction.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or GC-MS. The disappearance of the starting material typically takes 4-8 hours, depending on the lamp intensity.
-
Workup: Once the reaction is complete, turn off the lamp and disassemble the apparatus. Transfer the solution to a round-bottom flask and remove the dioxane under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue contains the desired lumiketone product along with minor phenolic byproducts. Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one.[7][10]
Caption: General experimental workflow for a photochemical reaction.
Protocol 2: Photochemical Conversion of α-Santonin to Lumisantonin
This protocol outlines the historic rearrangement of the natural product α-santonin.[1][2]
Materials:
-
α-Santonin
-
Acetic Acid (glacial) or Dioxane
-
Nitrogen gas (high purity)
-
Photoreactor as described in Protocol 1.
-
Standard laboratory glassware
-
Rotary evaporator
-
Crystallization solvents (e.g., ethanol (B145695), water)
Procedure:
-
Solution Preparation: Dissolve 500 mg of α-santonin in 250 mL of glacial acetic acid or dioxane in the photoreactor vessel.
-
Degassing: Purge the solution with nitrogen for 30 minutes.
-
Irradiation: Irradiate the solution using a medium-pressure mercury lamp with a Pyrex filter. The reaction is typically faster than the diphenylcyclohexadienone rearrangement.
-
Reaction Monitoring: Monitor the disappearance of santonin and the appearance of the lumisantonin spot by TLC.
-
Workup: Upon completion, remove the solvent under reduced pressure. If acetic acid was used, co-evaporation with toluene (B28343) may be necessary to remove residual traces.
-
Purification: The crude product is often pure enough to be crystallized directly. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to obtain crystalline lumisantonin. The structure of lumisantonin involves the C-3 carbonyl group moving to C-2, the C-4 methyl group moving to C-1, and an inversion of stereochemistry at the C-10 carbon.[1][3]
References
- 1. Santonin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. sciensage.info [sciensage.info]
- 5. sciensage.info [sciensage.info]
- 6. scribd.com [scribd.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Application of Photochemical Rearrangement of Santonin in Total Synthesis of Complex Natural Terpenoids [ccspublishing.org.cn]
- 13. Photoinduced Rearrangement of Dienones and Santonin Rerouted by Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Spirocyclic Compounds Utilizing 2,5-Cyclohexadienone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of spirocyclic compounds employing 2,5-cyclohexadienone intermediates. The protocols outlined are based on established and peer-reviewed chemical transformations, offering robust routes to structurally complex and medicinally relevant molecules. Spirocyclic scaffolds are of significant interest in drug discovery due to their inherent three-dimensionality and structural novelty, which can lead to improved pharmacological properties.[1]
Enantioselective Synthesis of Spiroketals via Dynamic Kinetic Ketalization/Oxa-Michael Addition Cascade
This protocol details the asymmetric synthesis of[2][2]-spiroketals from phenols through an oxidative dearomatization followed by a cinchona alkaloid-catalyzed dynamic kinetic ketalization and intramolecular oxa-Michael addition cascade.[2][3] This method provides excellent control over both diastereoselectivity and enantioselectivity.[2][3]
Signaling Pathway and Logical Relationship
Caption: Workflow for the enantioselective synthesis of spiroketals.
Quantitative Data Summary
| Entry | Substrate (Phenol) | Diol | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | 4-Methylphenol | Ethane-1,2-diol | 10 | Dichloromethane (B109758) | 24 | 85 | >20:1 | 98 |
| 2 | 4-Bromophenol | Propane-1,3-diol | 10 | Chloroform | 36 | 78 | 19:1 | 99 |
| 3 | 2-Naphthol | Ethane-1,2-diol | 10 | Dichloromethane | 24 | 92 | >20:1 | 97 |
| 4 | 4-Phenylphenol | Propane-1,3-diol | 15 | Toluene (B28343) | 48 | 75 | 15:1 | 96 |
Experimental Protocol
Materials:
-
Substituted phenol (1.0 equiv)
-
(Diacetoxyiodo)benzene (PIFA) (1.1 equiv)
-
Diol (1.5 equiv)
-
Cinchona alkaloid-based chiral bifunctional amino-squaramide catalyst (10 mol%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Oxidative Dearomatization: To a stirred solution of the substituted phenol (1.0 mmol) in a suitable solvent such as acetonitrile/water, add the oxidant (e.g., Phenyliodine(III) diacetate, PIFA) (1.1 mmol) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude p-quinol intermediate.
-
Cascade Reaction: In a flame-dried flask under an inert atmosphere, dissolve the crude p-quinol intermediate (1.0 mmol), the diol (1.5 mmol), and the chiral amino-squaramide catalyst (0.1 mmol) in anhydrous dichloromethane (5 mL).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the time indicated in the data table, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture directly onto silica gel.
-
Purify the residue by flash column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure spiroketal product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.
Base-Mediated Intramolecular Michael Addition for Dispirocyclic Compounds
This protocol describes a highly efficient and regioselective intramolecular Michael addition for the synthesis of complex dispirocyclic frameworks.[4][5] The reaction is catalyzed by a simple base, such as sodium hydroxide (B78521), and proceeds under mild conditions.[4][5]
Experimental Workflow
Caption: General workflow for the synthesis of dispirocyclic compounds.
Quantitative Data Summary
| Entry | Substrate (Quinone) | R Group | Time (h) | Yield (%) |
| 1 | Naphthoquinone derivative | Phenyl | 1 | 93 |
| 2 | Naphthoquinone derivative | 4-Methoxyphenyl | 1 | 91 |
| 3 | Naphthoquinone derivative | 4-Chlorophenyl | 1.5 | 88 |
| 4 | Indolequinone derivative | Benzyl | 0.5 | 95 |
Experimental Protocol
Materials:
-
Quinone starting material (1.0 equiv)
-
Sodium hydroxide (NaOH) (0.2 equiv)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
1N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the quinone starting material (1.0 mmol) in a mixture of dichloromethane and methanol (5:1, 6 mL).
-
Cool the solution to -20 °C in a cryocooler or an appropriate cooling bath.
-
Add a catalytic amount of sodium hydroxide (0.2 mmol, 8 mg) to the cooled solution under an argon atmosphere.
-
Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding 1N HCl solution (10 mL).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure dispirocyclic products.
Organocatalytic Desymmetric Spirocyclization with Isoxazolines
This method details an organocatalytic desymmetric spirocyclization of enone-tethered 2,5-cyclohexadienones with isoxazolines, providing access to enantioenriched spiro-fused scaffolds with multiple stereocenters.[6][7] The reaction proceeds with very low catalyst loading and demonstrates high yields and stereoselectivities.[6][7]
Logical Relationship of the Catalytic Cycle
Caption: Simplified catalytic cycle for the desymmetric spirocyclization.
Quantitative Data Summary
| Entry | Cyclohexadienone Substituent | Isoxazoline Aryl Group | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Methyl | Phenyl | 0.1 | Toluene | 12 | 95 | >20:1 | 99 |
| 2 | Benzyl | 4-Chlorophenyl | 0.1 | Chloroform | 18 | 92 | >20:1 | 98 |
| 3 | Phenyl | 4-Methoxyphenyl | 0.5 | Dichloromethane | 24 | 88 | 19:1 | 97 |
| 4 | Isopropyl | 2-Naphthyl | 0.1 | Toluene | 16 | 90 | >20:1 | 99 |
Experimental Protocol
Materials:
-
Enone-tethered this compound (1.0 equiv)
-
3-Arylisoxazol-5(4H)-one (1.2 equiv)
-
Chiral squaramide catalyst (e.g., derived from cinchona alkaloids) (0.1-1.0 mol%)
-
Toluene, anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction vial, add the enone-tethered this compound (0.1 mmol), the 3-arylisoxazol-5(4H)-one (0.12 mmol), and the chiral squaramide catalyst (0.0001 mmol, 0.1 mol%).
-
Add anhydrous toluene (1.0 mL) to the vial under an inert atmosphere.
-
Stir the reaction mixture at room temperature for the time specified in the data table, monitoring the reaction by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the enantioenriched spiro-fused compound.
-
Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.
References
- 1. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Synthesis of Cyclohexadienone Containing Spiroketals via DyKat Ketalization/oxa-Michael Addition Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organocatalytic Desymmetric Spirocyclization of Enone-Tethered this compound with Isoxazolines to Access Enantioenriched Spiro-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intramolecular Michael Addition of Tethered Nucleophiles to 2,5-Cyclohexadienone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intramolecular Michael addition of tethered nucleophiles to 2,5-cyclohexadienone systems. This powerful cyclization strategy is instrumental in the asymmetric synthesis of complex bicyclic and polycyclic scaffolds, which are key structural motifs in numerous natural products and pharmaceutical agents. The desymmetrization of prochiral cyclohexadienones via this method offers an efficient route to enantiomerically enriched compounds.
Applications
The intramolecular Michael addition to 2,5-cyclohexadienones has emerged as a versatile tool in organic synthesis with significant applications in:
-
Natural Product Synthesis: This methodology provides a convergent and stereocontrolled approach to the core structures of various natural products. For instance, it has been pivotal in the asymmetric total synthesis of (-)-Mesembrine, a potent serotonin (B10506) reuptake inhibitor.
-
Drug Discovery: The resulting bicyclic and polycyclic frameworks are prevalent in medicinally active compounds. This reaction facilitates the construction of libraries of complex molecules for high-throughput screening and lead optimization. The synthesis of intricate bridged aza-tricyclic frameworks, which are of high value in medicinal chemistry, can be achieved with a high degree of product and stereoselectivity.[1]
-
Development of Chiral Building Blocks: The desymmetrization of readily available cyclohexadienones furnishes highly functionalized, enantiomerically pure building blocks that can be further elaborated into a wide range of complex chiral molecules. This strategy has been successfully employed to generate highly enantioenriched pyrrolidine (B122466) and morpholine (B109124) derivatives.[2]
Data Presentation
The following tables summarize quantitative data for representative intramolecular Michael additions of various tethered nucleophiles to 2,5-cyclohexadienones, showcasing the efficiency and stereoselectivity of these reactions.
Table 1: Intramolecular Aza-Michael Addition
| Entry | Nucleophile | Catalyst/Base | Solvent | Time (h) | Yield (%) | d.r. | ee (%) | Ref. |
| 1 | Tethered Sulfinamide | (Bn)₄NCl | CH₂Cl₂ | 12 | 93 | >20:1 | N/A | [3][4] |
| 2 | Tethered Amine | Cinchonine-derived thiourea (B124793) | Toluene (B28343) | 24 | 95 | >20:1 | 98 | [2] |
| 3 | Tethered Primary Amine | DBU | CH₂Cl₂ | 12 | 85 | N/A | N/A | [1] |
d.r. = diastereomeric ratio; ee = enantiomeric excess; N/A = Not applicable
Table 2: Intramolecular Thiol-Michael Addition
| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | d.r. | ee (%) | Ref. |
| 1 | p-Quinol | Cinchonidine | Toluene | 25 | N/A | N/A | Low | [5] |
| 2 | p-Quinol | Bifunctional thiourea | Toluene | 0 | Good | single diastereomer | Modest | [5] |
d.r. = diastereomeric ratio; ee = enantiomeric excess; N/A = Not available in abstract
Table 3: Intramolecular Enolate-Michael Addition (from tethered enals)
| Entry | Substrate | Catalyst | Base | Solvent | Yield (%) | d.r. | ee (%) | Ref. |
| 1 | Cyclohexadienone-tethered enal | NHC | DBU | CH₂Cl₂ | 85 | >20:1 | 93 | [6] |
| 2 | Cyclohexadienone-tethered enal | NHC | Cs₂CO₃ | Toluene | 90 | N/A | 98 | [7] |
d.r. = diastereomeric ratio; ee = enantiomeric excess; N/A = Not available in abstract; NHC = N-Heterocyclic Carbene
Experimental Protocols
The following are detailed methodologies for key experiments involving the intramolecular Michael addition to 2,5-cyclohexadienones.
Protocol 1: Organocatalytic Intramolecular Aza-Michael Addition for the Synthesis of Pyrrolidine Derivatives
This protocol is adapted from the work of You et al. on the desymmetrization of cyclohexadienones.[2]
Materials:
-
N-tethered 4,4-disubstituted-2,5-cyclohexadienone (1.0 equiv)
-
Cinchonine-derived thiourea catalyst (10 mol%)
-
Toluene (0.1 M)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry reaction vial, add the N-tethered this compound substrate (0.2 mmol, 1.0 equiv) and the cinchonine-derived thiourea catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) to the vial.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired pyrrolidine derivative.
-
Determine the yield and analyze the enantiomeric excess using chiral HPLC.
Protocol 2: N-Heterocyclic Carbene (NHC)-Catalyzed Intramolecular Enolate-Michael Addition
This protocol describes the synthesis of cis-hydrobenzofurans from cyclohexadienone-tethered enals.[6]
Materials:
-
Cyclohexadienone-tethered enal (1.0 equiv)
-
N-Heterocyclic Carbene (NHC) precursor (e.g., a triazolium salt) (10 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂) (0.1 M)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the NHC precursor (0.02 mmol, 10 mol%) and the cyclohexadienone-tethered enal substrate (0.2 mmol, 1.0 equiv).
-
Add anhydrous CH₂Cl₂ (2.0 mL) via syringe.
-
Add DBU (0.02 mmol, 10 mol%) via syringe and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding methanol (2 mL).
-
Remove the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the hydrobenzofuran product.
-
Characterize the product and determine the diastereomeric ratio and enantiomeric excess by NMR and chiral HPLC analysis, respectively.
Visualizations
The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the intramolecular Michael addition to 2,5-cyclohexadienones.
Caption: General mechanism of intramolecular Michael addition.
Caption: General experimental workflow for the reaction.
References
- 1. Anion-Relay Double Aza-Michael-Michael Cascades to Enone-Tethered Cyclohexadienones: Access to an Intricate Bridged Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desymmetrization of cyclohexadienones viacinchonine derived thiourea-catalyzed enantioselective aza-Michael reaction and total synthesis of (-)-Mesembrine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Enantioselective Synthesis of 4,4-Disubstituted-2,5-Cyclohexadienones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of 4,4-disubstituted-2,5-cyclohexadienones is a pivotal transformation in modern organic chemistry, providing access to highly valuable chiral building blocks. These structures contain a quaternary stereocenter, a common motif in numerous natural products and pharmaceutically active compounds. The desymmetrization of prochiral 4,4-disubstituted-2,5-cyclohexadienones has emerged as a powerful and efficient strategy to construct these stereocenters with high enantioselectivity. This document provides detailed application notes and experimental protocols for three key catalytic methodologies: organocatalytic Michael addition, biocatalytic desymmetrization using ene-reductases, and palladium-catalyzed dearomative annulation.
Organocatalytic Enantioselective Michael Addition
The asymmetric desymmetrization of 4,4-disubstituted cyclohexadienones via a Michael addition reaction is a robust method for creating a chiral center. Chiral primary amine-thiourea catalysts have proven effective in this transformation, particularly under high-pressure conditions which can enhance reactivity and selectivity.
Logical Workflow for Organocatalytic Michael Addition
Caption: Workflow for organocatalytic desymmetrization.
Experimental Protocol: Asymmetric Desymmetrization via Michael Addition
This protocol is adapted from a high-pressure organocatalytic method.
Materials:
-
4,4-disubstituted cyclohexadienone (1.0 equiv)
-
Diethyl malonate (2.0 equiv)
-
Chiral primary amine-thiourea catalyst (e.g., catalyst A or B from the cited literature, 0.1 equiv)
-
4-pyrrolidinopyridine (PPY) (0.1 equiv)
-
Toluene (B28343) (solvent)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction vessel, add the 4,4-disubstituted cyclohexadienone (e.g., 4-methyl-4-phenyl-2,5-cyclohexadienone), diethyl malonate, chiral amine-thiourea catalyst, and PPY.
-
Add toluene as the solvent.
-
Seal the reaction vessel and place it in a high-pressure apparatus.
-
Pressurize the vessel to 1.0 GPa and maintain the temperature at 50 °C.
-
Stir the reaction mixture under these conditions for the specified time (typically 24-48 hours).
-
After the reaction is complete, carefully depressurize the vessel and cool to room temperature.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral cyclohexenone.
Data Summary: Organocatalytic Michael Addition
| Entry | R1 | R2 | Catalyst | Yield (%) | dr | ee (%) |
| 1 | Me | Ph | A | 96 | >99:1 | 96 |
| 2 | Et | Ph | A | 95 | >99:1 | 95 |
| 3 | n-Pr | Ph | A | 94 | >99:1 | 94 |
| 4 | Me | 4-MeOC6H4 | A | 93 | >99:1 | 93 |
| 5 | Me | 4-ClC6H4 | A | 95 | >99:1 | 95 |
| 6 | Me | 2-Naphthyl | B | 92 | >99:1 | 91 |
Biocatalytic Desymmetrization using Ene-Reductases
Ene-reductases, particularly from the Old Yellow Enzyme (OYE) family, are highly efficient biocatalysts for the asymmetric reduction of one of the two double bonds in prochiral 4,4-disubstituted-2,5-cyclohexadienones.[1][2] This method offers excellent enantioselectivity under mild, environmentally benign conditions.[1][2]
Reaction Pathway for Biocatalytic Desymmetrization
Caption: Biocatalytic desymmetrization with cofactor regeneration.
Experimental Protocol: Ene-Reductase Catalyzed Desymmetrization
This protocol is based on the use of the ene-reductase YqjM with a cofactor regeneration system.[1]
Materials:
-
4,4-disubstituted this compound (1.0 equiv, e.g., 10 mM final concentration)
-
Ene-reductase (e.g., YqjM, final concentration 5 µM)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+), (0.1 equiv)
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose (5.0 equiv)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO) as a cosolvent
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, prepare a solution of potassium phosphate buffer.
-
Add D-glucose, NADP+, and glucose dehydrogenase to the buffer.
-
Add the ene-reductase enzyme (YqjM).
-
Prepare a stock solution of the 4,4-disubstituted this compound in DMSO.
-
Add the substrate stock solution to the reaction mixture to initiate the reaction. The final DMSO concentration should be optimized (e.g., 1-5% v/v).
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle shaking for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Biocatalytic Desymmetrization with YqjM
| Entry | R1 | R2 | Yield (%)[1] | ee (%)[1] |
| 1 | Me | Ph | 95 | >99 |
| 2 | Me | 4-FC6H4 | 75 | >99 |
| 3 | Me | 4-ClC6H4 | 55 | >99 |
| 4 | Me | 4-BrC6H4 | 33 | >99 |
| 5 | Me | 4-MeOC6H4 | 47 | >99 |
| 6 | Me | 3,4-(MeO)2C6H3 | 97 | >99 |
Palladium-Catalyzed Intramolecular Dearomative Annulation
Palladium catalysis enables the dearomative annulation of phenols, providing access to spirocyclic cyclohexadienones. This transformation is mechanistically distinct from traditional oxidative dearomatization processes.[3][4]
Proposed Catalytic Cycle for Palladium-Catalyzed Dearomatization
Caption: Proposed catalytic cycle for Pd-catalyzed dearomatization.
Experimental Protocol: Palladium-Catalyzed Dearomative Annulation
This is a general procedure based on related palladium-catalyzed dearomatization reactions.[3][4]
Materials:
-
Phenol substrate with a tethered aryl or vinyl halide (1.0 equiv)
-
Palladium(0) source (e.g., Pd2(dba)3, 2.5 mol %)
-
Chiral phosphine (B1218219) ligand (e.g., (R)-DTBM-SEGPHOS, 5.5 mol %)
-
Base (e.g., K3PO4, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction tube, add the palladium source, chiral ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the phenol substrate and anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-100 °C).
-
Stir the mixture for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and quench with saturated aqueous NH4Cl.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the spirocyclic cyclohexadienone.
Data Summary: Palladium-Catalyzed Dearomative Annulation
| Entry | Phenol Substrate | Yield (%)[4] | ee (%)[4] |
| 1 | 2-(2-bromobenzyl)phenol | 95 | 91 |
| 2 | 2-(2-bromo-5-methoxybenzyl)phenol | 93 | 90 |
| 3 | 2-(2-bromobenzyl)-4-methylphenol | 96 | 88 |
| 4 | 2-(2-bromobenzyl)-4-methoxyphenol | 92 | 92 |
| 5 | 2-(2-bromobenzyl)-4-fluorophenol | 89 | 85 |
Conclusion
The catalytic enantioselective synthesis of 4,4-disubstituted-2,5-cyclohexadienones can be achieved through various powerful methodologies. The choice of method—organocatalysis, biocatalysis, or transition-metal catalysis—will depend on the specific substrate, desired scale, and available resources. The protocols and data presented herein provide a detailed guide for researchers to implement these valuable synthetic transformations in their own laboratories for the advancement of chemical synthesis and drug discovery.
References
Application Notes and Protocols: The Use of 2,5-Cyclohexadienone in Cascade Reactions for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Cyclohexadienones are versatile and powerful building blocks in modern organic synthesis. Their unique structural and electronic properties make them ideal substrates for a variety of transformations, particularly cascade reactions that allow for the rapid construction of complex molecular architectures from simple starting materials.[1] This document provides detailed application notes and experimental protocols for key cascade reactions involving 2,5-cyclohexadienones, highlighting their utility in the synthesis of stereochemically rich and diverse molecular scaffolds relevant to natural product synthesis and drug discovery.
The inherent prochirality and polarized nature of the dienone system allow for a range of regio- and stereoselective transformations.[1] Early work in this area often focused on intramolecular reactions, but recent advancements have expanded the scope to include intermolecular and complex domino processes.[1] This compilation focuses on several powerful cascade reactions, providing the necessary data and methodologies to implement these strategies in a research setting.
Organocatalytic Desymmetrization via Intramolecular Michael-Type Additions
Organocatalytic desymmetrization of prochiral 2,5-cyclohexadienones is a highly effective strategy for generating complex, enantioenriched molecules.[1] By employing chiral organocatalysts, one of the two enantiotopic double bonds of the cyclohexadienone can be selectively functionalized, initiating a cascade sequence to build intricate ring systems with excellent stereocontrol.
Brønsted Acid-Catalyzed Intramolecular Oxo-Michael Addition
Chiral phosphoric acids have emerged as powerful catalysts for the desymmetrization of cyclohexadienones through intramolecular oxo-Michael additions.[2][3][4] This reaction provides a direct route to enantioenriched 1,4-dioxane (B91453) and tetrahydrofuran (B95107) derivatives, which are common motifs in natural products.[2][4]
Reaction Scheme:
A hydroxyl-tethered 2,5-cyclohexadienone undergoes an intramolecular oxo-Michael addition catalyzed by a chiral Brønsted acid to yield a bicyclic ether.
Quantitative Data Summary
| Entry | R Group | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Me | 10 | 12 | 96 | 94 |
| 2 | Et | 10 | 24 | 95 | 78 |
| 3 | i-Pr | 10 | 48 | 80 | 61 |
| 4 | Ph | 10 | 24 | 98 | 91 |
| 5 | 4-MeO-Ph | 10 | 24 | 99 | 92 |
Data sourced from studies on analogous systems.
Experimental Protocol: General Procedure for Brønsted Acid-Catalyzed Intramolecular Oxo-Michael Addition [2]
-
To a solution of the alcohol-tethered this compound (0.1 mmol, 1.0 equiv) in CH2Cl2 (1.0 mL) is added the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%).
-
The reaction mixture is stirred at room temperature for the time indicated in the table above.
-
Upon completion (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired bicyclic product.
Logical Workflow for Catalyst Screening and Optimization
Caption: Workflow for optimizing the oxo-Michael addition.
Asymmetric Intramolecular Stetter Reaction
The intramolecular Stetter reaction, catalyzed by N-heterocyclic carbenes (NHCs), offers a powerful method for the desymmetrization of cyclohexadienones bearing a tethered aldehyde.[1][5] This cascade reaction constructs hydrobenzofuranone scaffolds with high diastereo- and enantioselectivity, often creating multiple contiguous stereocenters, including quaternary centers.[1][5]
Reaction Scheme:
An aldehyde-tethered this compound undergoes an NHC-catalyzed intramolecular Stetter reaction to form a tricyclic hydrobenzofuranone.
Quantitative Data Summary
| Entry | R1 | R2 | Catalyst Loading (mol%) | Time (min) | Yield (%) | ee (%) | dr |
| 1 | H | H | 20 | 5 | 90 | 88 | >95:5 |
| 2 | Me | H | 20 | 10 | 85 | 92 | >95:5 |
| 3 | Ph | H | 20 | 15 | 88 | 95 | >95:5 |
| 4 | H | Me | 20 | 20 | 82 | 90 | >95:5 |
Data sourced from studies on analogous systems.[1]
Experimental Protocol: General Procedure for Asymmetric Intramolecular Stetter Reaction [1][5]
-
In a glovebox, a vial is charged with the aminoindanol-derived triazolium salt catalyst (0.02 mmol, 20 mol%) and KHMDS (0.02 mmol, 20 mol%).
-
Toluene (1.0 mL) is added, and the mixture is stirred for 10 minutes at room temperature.
-
A solution of the aldehyde-tethered this compound (0.1 mmol, 1.0 equiv) in toluene (1.0 mL) is added.
-
The reaction is stirred at room temperature for the time indicated in the table.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted with ethyl acetate (B1210297), and the combined organic layers are dried over Na2SO4 and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the hydrobenzofuranone product.
Proposed Catalytic Cycle
Caption: Catalytic cycle of the intramolecular Stetter reaction.
Radical Cascade Cyclizations of Alkyne-Tethered Cyclohexadienones
Visible-light-mediated radical cascade reactions provide an efficient and environmentally friendly approach to complex molecule synthesis. For alkyne-tethered 2,5-cyclohexadienones, this strategy enables the construction of dihydrochromenone and tetrahydrobenzofuranone derivatives with high regio- and diastereoselectivity.[1][5][6]
Reaction Scheme:
An alkyne-tethered this compound undergoes a visible-light-induced radical cascade cyclization with a sulfonyl hydrazide and diphenyl diselenide to yield a seleno-sulfonylated polycyclic product.
Quantitative Data Summary for 6-Exo Trig Radical Cascade
| Entry | Alkyne Substituent (R) | Sulfonyl Hydrazide | Yield (%) |
| 1 | Ph | TsNHNH2 | 85 |
| 2 | 4-Me-Ph | TsNHNH2 | 82 |
| 3 | 4-F-Ph | TsNHNH2 | 80 |
| 4 | Thienyl | TsNHNH2 | 78 |
Data sourced from Prasad, V. S., et al. (2023).[1][5][6]
Experimental Protocol: General Procedure for the Cascade 6-Exo Trig Cyclization [5]
-
In an oven-dried glass vial, add the internal alkyne-tethered cyclohexadienone (0.05 g, 1.0 equiv), sulfonyl hydrazide (1.0 equiv), diphenyl diselenide (0.5 equiv), and Ag2CO3 (1.0 equiv).
-
Dissolve the mixture in acetonitrile (B52724) (2 mL).
-
Seal the vial with a PTFE septum and purge with argon for 10 minutes.
-
Place the reaction vial approximately 5-6 cm from a 5 W blue LED light and stir continuously at room temperature for 6 hours.
-
After completion (monitored by TLC), dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (100-200 mesh) using ethyl acetate/hexane as the eluent to afford the pure product.
Plausible Reaction Mechanism
Caption: Proposed mechanism for the radical cascade cyclization.
Conclusion
The cascade reactions presented herein demonstrate the immense potential of 2,5-cyclohexadienones as versatile synthons for the rapid assembly of complex molecular frameworks. The detailed protocols and associated data provide a valuable resource for researchers in organic synthesis and drug development, enabling the exploration of novel chemical space and the efficient synthesis of biologically relevant molecules. The continued development of innovative cascade reactions involving cyclohexadienones will undoubtedly lead to even more elegant and powerful strategies for the construction of intricate molecular architectures.
References
- 1. Asymmetric Synthesis of Hydrobenzofuranones via Desymmetrization of Cyclohexadienones using the Intramolecular Stetter Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Desymmetrization of Cyclohexadienones via Brønsted Acid-Catalyzed Enantioselective Oxo-Michael Reaction [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Synthesis of Hydrobenzofuranones Using an Asymmetric Desymmetrizing Intramolecular Stetter Reaction of Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric desymmetrization of 2,5-cyclohexadienones initiated by organocatalytic conjugate addition to 4-nitro-5-styrylisoxazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Stability of 2,5-Cyclohexadienone vs 2,4-Cyclohexadienone
This guide provides technical information and answers to frequently asked questions regarding the relative stability and handling of 2,5-Cyclohexadienone and 2,4-Cyclohexadienone (B14708032) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which isomer is more stable, 2,4-cyclohexadienone or this compound, and why?
A: 2,4-Cyclohexadienone is thermodynamically more stable than this compound. The primary reason for this difference in stability lies in the arrangement of the double bonds within their respective structures.
-
2,4-Cyclohexadienone is a conjugated system . The two carbon-carbon double bonds are separated by a single bond, which allows for the delocalization of π-electrons across the system. This delocalization results in resonance stabilization, lowering the overall energy of the molecule.[1]
-
This compound is a non-conjugated (or cross-conjugated) system. The double bonds are isolated from each other by a methylene (B1212753) (-CH2-) group, preventing resonance between them and resulting in a higher energy, less stable molecule.
Q2: What quantitative data is available on the relative stability of these isomers?
A: The most common quantitative measure for stability is the standard enthalpy of formation (ΔfH°). Lower (more negative) values indicate greater stability. Data from the NIST Chemistry WebBook and subsequent computational studies show a consistent trend, although the exact values have been subject to revision.[2][3][4]
| Isomer | Gas-Phase Enthalpy of Formation (ΔfH°gas) [NIST Data] | Gas-Phase Enthalpy of Formation (ΔfH°gas) [DFT Calculation] | Data Source |
| 2,4-Cyclohexadienone | -70 ± 10 kJ/mol | -7.3 kcal/mol (~ -30.5 kJ/mol) | [3][4] |
| This compound | -50 ± 10 kJ/mol | -8.0 kcal/mol (~ -33.5 kJ/mol) | [2][4] |
Note: The 1986 experimental data from NIST suggests a difference of about 20 kJ/mol.[2][3] More recent computational studies from 2000 suggest the absolute values may be higher and the difference between the isomers is smaller.[4] Researchers should be aware of these different values when performing thermodynamic calculations.
Troubleshooting Guides & Experimental Protocols
Q3: How is the stability of cyclohexadienone isomers determined?
A: The thermodynamic stability, particularly the enthalpy of formation, is determined through a combination of experimental techniques and computational methods.
Experimental Protocol: Gas-Phase Acidity and Ion Cyclotron Resonance (ICR) The values cited by NIST were derived from experimental measurements of gas-phase acidities.[2][3] This is an indirect method that involves several steps:
-
Precursor Synthesis: Synthesize a suitable precursor that can generate the desired cyclohexadienone ion in the gas phase.
-
Ion Generation: Introduce the precursor into an ion cyclotron resonance (ICR) spectrometer. Use techniques like electron ionization or chemical ionization to generate the target ion.
-
Acidity Measurement: Determine the gas-phase acidity by studying proton transfer equilibria between the ion of interest and a series of reference compounds with known acidities.
-
Thermochemical Cycle: Use the experimentally determined gas-phase acidity in a thermochemical cycle (like a Hess's Law cycle) along with other known thermodynamic quantities (e.g., electron affinities, bond dissociation energies) to calculate the enthalpy of formation of the neutral cyclohexadienone molecule.
Computational Protocol: Density Functional Theory (DFT) with Isodesmic Reactions Modern computational chemistry provides a powerful tool for verifying and predicting thermodynamic data.[4]
-
Structure Optimization: Build the 3D structures of 2,4- and this compound in silico. Perform a geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G(d,p).[4]
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermochemical data like zero-point vibrational energy (ZPVE) and thermal corrections.
-
Isodesmic Reaction Design: Construct a balanced hypothetical reaction (an isodesmic reaction) where the number and types of bonds on both the reactant and product sides are the same. This minimizes errors in the calculation. For example:
-
Cyclohexadienone + 2 x Ethane -> Acetone + 2 x 1,3-Butadiene
-
-
Energy Calculation & Enthalpy Derivation: Calculate the total electronic energies of all species in the isodesmic reaction. The reaction enthalpy is calculated from these energies. By using the known experimental enthalpies of formation for the other molecules in the reaction (ethane, acetone, butadiene), the unknown enthalpy of formation for the cyclohexadienone isomer can be accurately derived.[4]
Q4: What are the primary experimental challenges when working with cyclohexadienones?
A: Researchers may encounter several issues due to the inherent instability of these molecules. The main challenge is preventing their conversion to the significantly more stable aromatic compound, phenol.
-
Issue: Tautomerization to Phenol
-
Description: Cyclohexadienones are the keto tautomers of phenol. The equilibrium between the keto (cyclohexadienone) and enol (phenol) forms overwhelmingly favors the enol form due to the immense stability conferred by aromaticity.[5] This tautomerization can be catalyzed by trace amounts of acid or base.
-
Troubleshooting:
-
Work under strictly neutral, aprotic conditions.
-
Use purified, neutral solvents and glassware.
-
Perform reactions and purifications at low temperatures to minimize the rate of tautomerization.
-
Monitor reactions closely using appropriate analytical techniques (e.g., low-temperature NMR) to detect the formation of phenol.
-
-
-
Issue: Isomerization and Decomposition
-
Description: The less stable 2,5-isomer can potentially isomerize to the more stable 2,4-isomer. Both isomers can be sensitive to light (photochemistry) and may undergo decomposition or rearrangement upon irradiation.[6]
-
Troubleshooting:
-
Protect samples from light by using amber vials or wrapping containers in foil.
-
Store samples at low temperatures under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Analyze samples promptly after preparation.
-
-
References
- 1. quora.com [quora.com]
- 2. This compound [webbook.nist.gov]
- 3. 2,4-Cyclohexadienone [webbook.nist.gov]
- 4. On the enthalpy of formation of cyclohexa-2,4- and -2,5-dienone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Phenol - Wikipedia [en.wikipedia.org]
- 6. The photochemical stability of cis- and trans-isomers of tricyclic neuroleptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side products in the synthesis of 2,5-Cyclohexadienone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-cyclohexadienone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield of the desired this compound, or none at all. What are the likely causes and how can I improve the yield?
-
Answer: Low or no yield of this compound in phenol (B47542) oxidation reactions can be attributed to several factors. A primary concern is the potential for polymerization of the starting phenol, which can be a significant side reaction.[1][2][3] Over-oxidation is another common issue, where the desired product, once formed, is further oxidized to other compounds, potentially leading to ring-cleavage products like muconic acid, especially when using strong, non-selective oxidizing agents or an excess of the oxidant.[4]
Troubleshooting Steps:
-
Choice of Oxidizing Agent: Employ milder, more selective oxidizing agents. Fremy's salt (potassium nitrosodisulfonate) and hypervalent iodine reagents such as PIDA (phenyliodine diacetate) or PIFA (phenyliodine bis(trifluoroacetate)) are often preferred for their selectivity in oxidizing phenols to quinones.[4][5][6]
-
Reaction Temperature: Maintain strict temperature control, as higher temperatures can promote side reactions. Many phenol oxidation reactions are performed at or below room temperature to minimize byproduct formation.
-
Control of Stoichiometry: Use a precise stoichiometry of the oxidizing agent. An excess of the oxidant should be avoided to prevent over-oxidation of the desired this compound.[4]
-
Starting Material Purity: Ensure the purity of the starting phenol, as impurities can interfere with the reaction.
-
pH Control: The pH of the reaction medium can influence the oxidation potential of phenols and the stability of the product. Optimization of pH may be necessary.[2]
-
Issue 2: Presence of Polymeric Side Products
-
Question: My crude product is a complex mixture containing what appears to be polymeric material. How can I prevent the formation of these polymers?
-
Answer: The formation of polymeric byproducts is a common challenge in phenol oxidation, arising from the coupling of phenoxyl radicals generated during the reaction.[1][2][3]
Troubleshooting Steps:
-
Use of Hindered Phenols: If your synthesis allows, using a phenol with bulky substituents (e.g., tert-butyl groups) at the ortho positions can sterically hinder the radical coupling that leads to polymerization.
-
Reaction Conditions: Running the reaction at a lower temperature can reduce the rate of polymerization.
-
Gradual Addition of Reagents: Adding the oxidizing agent slowly to the phenol solution can help maintain a low concentration of reactive intermediates, thereby disfavoring polymerization.
-
Issue 3: Formation of Isomeric or Rearranged Products
-
Question: I have identified side products that are isomers of my target molecule, such as the corresponding ortho-quinone or a substituted phenol. How can I improve the selectivity for this compound?
-
Answer: The formation of isomeric products like ortho-quinones or rearranged products such as substituted phenols (via a dienone-phenol rearrangement) can compete with the desired pathway.[7][8][9]
Troubleshooting Steps:
-
Choice of Phenol: The substitution pattern of the starting phenol dictates the regioselectivity of the oxidation. To obtain this compound, unsubstituted phenol is the typical starting material. Substituted phenols will lead to substituted cyclohexadienones, and the position of the substituents will influence the formation of ortho- versus para-quinones.
-
Reaction Conditions for Dienone-Phenol Rearrangement: The dienone-phenol rearrangement is acid-catalyzed.[7][8][9] If you are isolating a rearranged phenolic product, ensure that your reaction and work-up conditions are not acidic. If an acidic medium is required for the oxidation, consider using a milder acid or a shorter reaction time.
-
Selective Oxidation: For substituted phenols, the choice of oxidizing agent can influence the ortho/para selectivity. Researching specific oxidants for your particular substrate is recommended.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound from phenol?
A1: The primary side products in the synthesis of this compound from phenol oxidation include:
-
Polymeric materials: Formed from the coupling of phenoxyl radicals.[1][2][3]
-
Over-oxidation products: Resulting from the further oxidation of this compound, which can lead to ring-opened products.[4]
-
Ortho-benzoquinone: An isomeric quinone that can be formed concurrently.
-
Coupling products: Such as biphenols and diphenoquinones, also arising from the dimerization of phenoxyl radical intermediates.
-
Hydroxylated phenols: Such as hydroquinone (B1673460) and catechol, which can be intermediates or side products depending on the reaction pathway.[10]
Q2: Which oxidizing agents are recommended for a cleaner synthesis of this compound?
A2: For a more selective and cleaner synthesis, the following oxidizing agents are often recommended:
-
Fremy's Salt (Potassium Nitrosodisulfonate): This is a classic and effective reagent for the selective oxidation of phenols to p-quinones.[5][6][11][12]
-
Hypervalent Iodine Reagents (e.g., PIDA, PIFA): These reagents are known for their mild and selective oxidation of phenols and are a popular modern choice.[13]
-
Salcomine-Oxygen: This cobalt complex can be used for the mild oxidation of phenols to p-quinones.
Q3: Can this compound rearrange back to a phenol?
A3: Yes, this compound can undergo a dienone-phenol rearrangement to form a more stable, substituted phenol, especially under acidic conditions.[7][8][9] This is an important consideration during the reaction work-up and purification steps.
Section 3: Quantitative Data on Side Product Formation
While precise quantitative data is highly dependent on the specific reaction conditions, the following table summarizes the general trends in product distribution with different oxidizing agents for the oxidation of phenols.
| Oxidizing Agent | Desired Product (p-quinone/dienone) Yield | Major Side Products | Notes |
| Fremy's Salt | Generally Good to High | Polymeric materials, o-quinones (if p-position is blocked) | Highly selective for p-oxidation. Reaction conditions need to be optimized to minimize polymerization.[11][12][14] |
| PIDA/PIFA | Moderate to High | Rearranged phenols (under acidic conditions), polymeric materials | Mild and versatile reagents. The choice of solvent and reaction time is crucial.[13] |
| Chromic Acid | Variable | Over-oxidation products, polymeric materials, colored impurities | A strong and less selective oxidant, often leading to more side products.[15][16][17] |
| FeCl₃/Persulfate | Variable | Dimerization products (biphenols), polymeric materials | Promotes radical coupling, can be useful for synthesizing dimers but can be a major side reaction if the dienone is the target.[4] |
Section 4: Experimental Protocols
Protocol 1: Synthesis of a Substituted this compound using Fremy's Salt
This protocol is adapted from the synthesis of trimethyl-p-benzoquinone and serves as a general guideline.
Materials:
-
Aqueous solution of disodium (B8443419) nitrosodisulfonate (Fremy's salt)
Procedure:
-
Prepare an aqueous solution of disodium nitrosodisulfonate.
-
In a round-bottomed flask equipped with a mechanical stirrer and a thermometer, place the aqueous solution of disodium nitrosodisulfonate and cool it in an ice bath.
-
Dissolve 2,3,6-trimethylphenol in heptane.
-
Add the phenol solution to the cooled and stirred Fremy's salt solution.
-
Stir the resulting mixture vigorously for approximately 4 hours, maintaining the temperature below 12°C.
-
After the reaction is complete, separate the heptane layer.
-
Extract the aqueous layer with additional portions of heptane.
-
Combine the organic layers and wash them with water, followed by a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or chromatography.
Note: Fremy's salt can be unstable as a solid and may decompose spontaneously. It is often prepared and used in solution.[12][18]
Section 5: Visualization of Reaction Pathways
The following diagrams illustrate the key reaction pathways in the synthesis of this compound and the formation of common side products.
Caption: Reaction pathways in the synthesis of this compound from phenol.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]
- 6. 17.10 Reactions of Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 8. Reaction and Mechanism of Dienone phenol Rearrangements | Physics Wallah [pw.live]
- 9. Dienone phenol rearrangement reaction | PPTX [slideshare.net]
- 10. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 11. researchgate.net [researchgate.net]
- 12. sciencemadness.org [sciencemadness.org]
- 13. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 14. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2,5-Cyclohexadienone by Column Chromatography
Welcome to the technical support center for the purification of 2,5-Cyclohexadienone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions encountered during column chromatography purification.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system (eluent) for the column chromatography of this compound on silica (B1680970) gel?
A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297).[1] It is recommended to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for the this compound.[1] A typical starting mixture could be in the range of 10-30% ethyl acetate in hexanes.
Q2: My this compound appears to be decomposing on the silica gel column. What can I do?
Decomposition on silica gel is a common issue for acid-sensitive compounds, as silica gel is slightly acidic.[2] To mitigate this, you can:
-
Deactivate the silica gel: Pre-treat the silica gel with a base, such as triethylamine (B128534) (TEA), to neutralize the acidic sites.[3]
-
Use an alternative stationary phase: Consider using a more neutral or basic stationary phase like neutral alumina (B75360) or Florisil.[2]
-
Work quickly and at low temperatures: Minimize the time the compound spends on the column and consider running the chromatography in a cold room to reduce the rate of decomposition.
Q3: How can I test if my this compound is stable on silica gel before running a column?
You can perform a simple stability test using a 2D TLC. Spot your compound in one corner of a TLC plate and run it in a suitable eluent. After the run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it should appear as a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.
Q4: I am not getting good separation between my this compound and an impurity. How can I improve the resolution?
To improve separation, you can:
-
Optimize the solvent system: Try a less polar solvent system to increase the retention time and potentially improve separation. Running a gradient elution, where the polarity of the eluent is gradually increased, can also be very effective.[3]
-
Use a different solvent system: Sometimes, changing one of the solvents (e.g., using dichloromethane (B109758) instead of ethyl acetate) can alter the selectivity and improve separation.
-
Ensure proper column packing: A poorly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly.
-
Adjust the sample load: Overloading the column can significantly decrease resolution. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Q5: The this compound is not eluting from the column, even with a high percentage of polar solvent. What could be the problem?
If your compound is not eluting, consider the following:
-
Irreversible adsorption/decomposition: The compound may have irreversibly bound to the silica gel or completely decomposed.
-
Insufficiently polar eluent: While unlikely if you have tried highly polar solvents, ensure your solvent polarity is sufficient. For very polar compounds, a solvent system like methanol (B129727) in dichloromethane might be necessary.[4]
-
Precipitation on the column: If the compound is not very soluble in the eluent, it may have precipitated at the top of the column.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking of the compound spot on TLC or broad bands on the column. | Compound is too polar for the chosen eluent. | Increase the polarity of the eluent. For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can help.[2] |
| The sample was overloaded on the column. | Reduce the amount of sample loaded onto the column. | |
| The compound is degrading on the silica. | Use deactivated silica gel or an alternative stationary phase like alumina.[2] | |
| No compound is eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A final flush with a very polar solvent like methanol can be attempted. |
| The compound has decomposed on the column. | Test for stability on TLC. If unstable, use deactivated silica or an alternative stationary phase.[2][3] | |
| The compound is irreversibly adsorbed. | This can happen with very polar compounds. Consider using a different stationary phase or reverse-phase chromatography. | |
| Poor separation of this compound from impurities. | Improper solvent system. | Optimize the eluent using TLC to achieve a larger difference in Rf values. Consider using a gradient elution.[3] |
| The column was poorly packed. | Repack the column, ensuring a homogenous and crack-free stationary phase bed. | |
| The column was overloaded. | Use a larger column or reduce the amount of sample. | |
| The compound is eluting too quickly (high Rf). | The eluent is too polar. | Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexanes). |
| Cracks forming in the silica gel bed during the run. | The silica gel was not packed properly. | Ensure the silica is packed as a uniform slurry and is never allowed to run dry. |
| A change in solvent polarity was too drastic. | When running a gradient, increase the polarity gradually. |
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of Dienones on Silica Gel
| Solvent System | Ratio (v/v) | Typical Rf Range | Notes |
| Hexane / Ethyl Acetate | 90:10 to 70:30 | 0.2 - 0.4 | A standard system for compounds of moderate polarity.[1] |
| Petroleum Ether / Diethyl Ether | 80:20 to 60:40 | 0.2 - 0.5 | Diethyl ether can offer different selectivity compared to ethyl acetate. |
| Dichloromethane / Hexane | 50:50 to 100:0 | 0.1 - 0.3 | Good for compounds that have better solubility in dichloromethane. |
| Hexane / Acetone | 90:10 to 80:20 | 0.2 - 0.4 | Acetone is more polar than ethyl acetate. |
Table 2: Comparison of Stationary Phases
| Stationary Phase | Acidity | Best For | Potential Issues with this compound |
| Silica Gel | Acidic | General purpose, good for most organic compounds.[2] | Potential for acid-catalyzed decomposition or rearrangement.[3] |
| Neutral Alumina | Neutral | Basic or acid-sensitive compounds. | Can sometimes lead to irreversible adsorption. |
| Florisil | Mildly acidic | Acid-sensitive compounds. | May have lower resolving power than silica gel. |
| Deactivated Silica Gel | Neutral | Acid-sensitive compounds.[3] | Requires an extra preparation step. |
Experimental Protocols
Protocol 1: General Column Chromatography of this compound
-
Solvent System Selection:
-
Using a TLC plate, test various ratios of hexanes:ethyl acetate to find a system where the this compound has an Rf of ~0.2-0.3.
-
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until it is just level with the top of the silica bed.
-
Carefully add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully pipette the sample solution onto the top layer of sand.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to start the flow.
-
Collect fractions in test tubes.
-
Monitor the elution of the compound by periodically checking the fractions with TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Deactivation of Silica Gel with Triethylamine
-
Prepare the Solvent System:
-
Prepare your chosen eluent (e.g., 80:20 hexanes:ethyl acetate) and add 1-2% triethylamine by volume.[3]
-
-
Pack the Column:
-
Pack the column with silica gel using this triethylamine-containing solvent system as described in Protocol 1.
-
-
Equilibrate the Column:
-
Run one to two column volumes of the triethylamine-containing eluent through the packed silica gel. This neutralizes the acidic sites.
-
-
Run the Chromatography:
-
You can now proceed with the chromatography using either the same triethylamine-containing eluent or switch back to the original eluent without triethylamine. The silica gel will remain deactivated for the duration of the separation.[3]
-
Visualizations
Caption: Workflow for this compound purification.
Caption: Decision tree for troubleshooting decomposition.
References
Preventing dimerization of cyclohexadienone derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the undesired dimerization of cyclohexadienone derivatives during experiments.
Frequently Asked Questions (FAQs)
Q1: What is cyclohexadienone dimerization and why does it occur?
A1: Cyclohexadienone dimerization is a self-condensation reaction, primarily an aldol (B89426) condensation, where two molecules of the cyclohexadienone react with each other. This reaction is common for derivatives, such as 1,3-cyclohexanedione (B196179), that possess an acidic methylene (B1212753) group between two carbonyl groups. This proton can be removed by a base (or sometimes an acid) to form a reactive enolate. This enolate then acts as a nucleophile, attacking a carbonyl carbon on a second molecule, leading to a dimeric structure.[1] This process is often accelerated by acidic or basic conditions and higher temperatures.[1]
Q2: Which cyclohexadienone derivatives are most susceptible to dimerization?
A2: Derivatives with available α-hydrogens located between two carbonyl groups are particularly prone to dimerization.[1] The acidity of these protons makes the formation of the reactive enolate intermediate more favorable. 1,3-cyclohexanedione is a classic example of a derivative that readily undergoes this self-condensation.[1] The stability of the resulting enol tautomer also contributes to its reactivity.[1]
Q3: How can I detect and confirm the formation of dimers in my reaction?
A3: Dimer formation can be monitored and confirmed using several standard analytical techniques. The dimer will typically appear as a new, often less polar, spot on a TLC plate compared to the starting material. A summary of common methods is provided in the table below.[1]
Q4: Is dimerization the only side reaction I should be concerned about?
A4: No. For 4,4-disubstituted cyclohexadienones, a common and often spontaneous reaction under acidic conditions is the Dienone-Phenol Rearrangement .[2][3] This is not a dimerization but an intramolecular rearrangement that converts the dienone into a stable 3,4-disubstituted phenol (B47542).[2][3] The reaction is driven by the formation of a stable aromatic ring.[3][4] It's crucial to distinguish this rearrangement from dimerization, as the preventative measures will differ.
Analytical Techniques for Dimer Detection
| Technique | Purpose | Observations |
| Thin Layer Chromatography (TLC) | Qualitative Monitoring | The dimer typically appears as a less polar spot than the starting monomer.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separation & Quantification | Provides excellent separation of monomer, dimer, and other byproducts, allowing for quantification of reaction progress and purity.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | ¹H and ¹³C NMR are used to confirm the exact structure of the isolated dimer by identifying its unique chemical shifts and coupling patterns.[1] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Confirms the molecular weight of the byproduct, which should be exactly double that of the starting monomer.[1] |
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving cyclohexadienone derivatives.
Problem 1: Low yield of desired product with significant formation of an unknown, less polar byproduct.
This issue strongly suggests that dimerization is occurring.
-
Potential Cause A: Reaction pH is too high or too low. Both strongly acidic and basic conditions can catalyze the aldol condensation that leads to dimerization.[1]
-
Solution: pH Control. Maintain the reaction medium within a pH range of 4-6 to minimize this side reaction.[1] If your specific transformation requires a base, consider using a weaker, non-nucleophilic base to avoid excessive enolate formation.
-
-
Potential Cause B: High Reaction Temperature. Higher temperatures provide the activation energy needed for the dimerization reaction to occur more rapidly.[1]
-
Solution: Temperature Control. Whenever possible, run the reaction at a lower temperature. For highly sensitive substrates, temperatures as low as -78 °C may be necessary to suppress side reactions.[5] If heating is required for the desired reaction, it should be done cautiously while monitoring for dimer formation.
-
-
Potential Cause C: The substrate is inherently reactive and dimerization is unavoidable under the required conditions. For some derivatives, dimerization may be thermodynamically favorable under the conditions needed for the primary reaction.
-
Solution: Use a Protecting Group. Protect one of the carbonyl groups before proceeding with the reaction.[1] A common strategy for 1,3-diones is the formation of a mono-ketal. This prevents the formation of the enolate necessary for dimerization. A detailed protocol for this procedure is provided below.
-
Problem 2: My 4,4-disubstituted cyclohexadienone is converting to a phenol, not a dimer.
-
Potential Cause: Acid-catalyzed Dienone-Phenol Rearrangement. This is a known rearrangement for this specific class of compounds, driven by aromatization.[2][3] The reaction proceeds through a carbocation intermediate, where one of the groups at the C4 position migrates to the adjacent carbon.[3][4]
-
Solution: Avoid Strong Acids. If this rearrangement is undesired, avoid using strong acid catalysts (e.g., H₂SO₄, HCl).[3] If an acid is necessary for your reaction, consider using a milder Lewis acid or buffered conditions.
-
Diagrams and Workflows
Caption: Base-catalyzed dimerization via Aldol condensation.
Caption: Logical workflow for troubleshooting dimerization.
References
Technical Support Center: Optimizing Nucleophilic Attack on 2,5-Cyclohexadienone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for nucleophilic attack on 2,5-Cyclohexadienone.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing a nucleophilic attack on a this compound?
The primary challenge is controlling the regioselectivity of the nucleophilic attack and preventing an undesired side reaction known as the dienone-phenol rearrangement.[1][2] 2,5-cyclohexadienones have two main electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the α,β-unsaturated system (C4). This leads to two possible outcomes:
-
1,2-Addition: Attack at the carbonyl carbon. This is often favored by "hard" nucleophiles like organolithium reagents.
-
1,4-Addition (Conjugate or Michael Addition): Attack at the β-carbon. This is the desired pathway for many synthetic applications and is generally favored by "soft" nucleophiles like organocuprates (Gilman reagents), thiols, and enamines.[3]
The dienone-phenol rearrangement is a competing reaction, particularly under acidic conditions, which leads to the formation of a stable aromatic phenol (B47542).[1][2][4]
Q2: How can I favor the desired 1,4-conjugate addition over 1,2-addition?
To favor the 1,4-addition (Michael addition), you should use "soft" nucleophiles. Organocuprates (Gilman reagents, R₂CuLi) are particularly effective for this transformation and generally provide the 1,4-adduct with high selectivity.[5][6] In contrast, "harder" nucleophiles like Grignard reagents and organolithiums are more likely to attack the carbonyl carbon (1,2-addition).[3]
Q3: What conditions promote the dienone-phenol rearrangement, and how can I avoid it?
The dienone-phenol rearrangement is primarily promoted by acidic conditions.[1][2] The reaction proceeds through protonation of the carbonyl oxygen, followed by a carbocation rearrangement that leads to an aromatic phenol.[2] To avoid this, it is best to conduct the nucleophilic addition under neutral or basic conditions. If acidic conditions are unavoidable for other reasons, careful selection of a non-coordinating acid and low temperatures might minimize the rearrangement.
Q4: What is the role of the substituents on the this compound?
Substituents on the cyclohexadienone ring can significantly influence the reactivity and selectivity of the nucleophilic attack. For instance, in 4,4-disubstituted cyclohexadienones, the nature of these substituents can affect the migratory aptitude during a potential dienone-phenol rearrangement.[1] Electron-releasing groups can also influence the regioselectivity of the nucleophilic attack on the double bonds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Nucleophile Choice: The nucleophile may be too "hard," leading to reversible 1,2-addition or other side reactions. 2. Dienone-Phenol Rearrangement: The reaction conditions may be too acidic, favoring rearrangement over addition.[1][2] 3. Steric Hindrance: Bulky nucleophiles or substituents on the cyclohexadienone may hinder the reaction. | 1. Switch to a "Soft" Nucleophile: Use an organocuprate (Gilman reagent) instead of an organolithium or Grignard reagent to favor 1,4-addition.[5][6] 2. Use Neutral or Basic Conditions: Avoid acidic catalysts. If a base is used, ensure it is non-nucleophilic to avoid side reactions. 3. Modify Reaction Conditions: Try a higher reaction temperature or a less sterically hindered nucleophile if possible. |
| Formation of Phenol Byproduct | Acid-Catalyzed Dienone-Phenol Rearrangement: Presence of acid, even in catalytic amounts, can promote this side reaction.[1][2][4] | Eliminate Acid: Ensure all reagents and solvents are free of acidic impurities. Use neutral or basic conditions for the reaction. Consider performing the reaction in the presence of a non-nucleophilic base to scavenge any trace acid. |
| Mixture of 1,2- and 1,4-Addition Products | Nucleophile of Intermediate "Hardness": Some nucleophiles, like Grignard reagents, can give mixtures of both addition products. | Use a More Selective Nucleophile: For exclusive 1,4-addition, organocuprates are the reagents of choice.[5][6] |
| Low Diastereoselectivity or Enantioselectivity | Achiral Reaction Conditions: The reaction environment does not favor the formation of one stereoisomer over another. | Employ Chiral Catalysts or Auxiliaries: Use a chiral catalyst, such as a chiral phosphoramidite (B1245037) ligand with a copper source, to induce enantioselectivity.[7] The choice of solvent can also play a critical role in achieving high stereoselectivity. |
Data Presentation: Quantitative Analysis of Reaction Conditions
The following tables summarize quantitative data from studies on the nucleophilic attack on 2,5-cyclohexadienones.
Table 1: Enantioselective Conjugate Addition of Diethylzinc to 4,4-Disubstituted Cyclohexadienones
Reaction Conditions: Diethylzinc (Et₂Zn) as the nucleophile with a Cu(OTf)₂-chiral phosphoramidite catalyst.
| Entry | R¹ | R² | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | MeO | Me | 81 | 9/1 | 97 (major), 85 (minor) | |
| 2 | EtO | Me | 75 | 9/1 | 96 (major), 80 (minor) | |
| 3 | i-PrO | Me | 79 | 12/1 | 97 (major), 82 (minor) | |
| 4 | MeO | EtO | 80 | 1/1.2 | 96 (R¹ side), 95 (R² side) |
Data adapted from a study on highly enantioselective catalytic conjugate additions to cyclohexadienones.[7]
Experimental Protocols
Protocol 1: General Procedure for Organocuprate (Gilman Reagent) Addition to this compound
This protocol describes the in situ preparation of a Gilman reagent and its subsequent conjugate addition to a this compound.
1. Preparation of the Gilman Reagent (Lithium Dimethylcuprate):
- To a flame-dried, argon-purged flask containing copper(I) iodide (CuI, 2.2 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL) at -20 °C, add methyllithium (B1224462) (MeLi, 4.0 mmol, 1.6 M in diethyl ether) dropwise.
- Stir the resulting colorless to slightly yellow solution at -20 °C for 30 minutes.
2. Conjugate Addition:
- In a separate flame-dried, argon-purged flask, dissolve the this compound substrate (2.0 mmol) in anhydrous THF (10 mL).
- Cool the substrate solution to -78 °C.
- Slowly add the freshly prepared Gilman reagent to the substrate solution via cannula.
- Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
3. Work-up and Purification:
- Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl, 15 mL).
- Allow the mixture to warm to room temperature and stir until the aqueous layer is deep blue.
- Extract the mixture with diethyl ether (3 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Michael Addition
This is an illustrative procedure that can be adapted for various Michael additions.
1. Reaction Setup:
- In a round-bottom flask, dissolve the this compound (1.0 equiv) and the Michael donor (e.g., a 1,3-dicarbonyl compound, 1.1 equiv) in a suitable solvent (e.g., ethanol).
- Add a catalytic amount of a base, such as sodium ethoxide or triethylamine.
2. Reaction Execution:
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
- Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) if a strong base was used.
3. Work-up and Purification:
- Remove the solvent under reduced pressure.
- Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
- Purify the product by crystallization or column chromatography.[8]
Visualizations
Diagram 1: Logical Flow for Optimizing Nucleophilic Attack
Caption: Decision workflow for optimizing reaction conditions.
Diagram 2: Competing Reaction Pathways
Caption: Influence of conditions on reaction outcome.
References
- 1. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 2. Dienone phenol rearrangement reaction | PPTX [slideshare.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Phenol - Wikipedia [en.wikipedia.org]
- 5. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. odp.library.tamu.edu [odp.library.tamu.edu]
Technical Support Center: Regioselectivity in the Functionalization of Unsymmetrical 2,5-Cyclohexadienones
Welcome to the technical support center for the regioselective functionalization of unsymmetrical 2,5-cyclohexadienones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during experimental work with these versatile substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical solutions to common problems encountered during the functionalization of unsymmetrical 2,5-cyclohexadienones.
FAQ 1: Poor or Unexpected Regioselectivity in Conjugate Additions
Question: I am performing a Michael addition of a nucleophile to my unsymmetrical 2,5-cyclohexadienone and obtaining a mixture of regioisomers, or the unexpected isomer as the major product. What are the potential causes and how can I improve the regioselectivity?
Answer:
Poor regioselectivity in conjugate additions to unsymmetrical 2,5-cyclohexadienones is a common issue influenced by a combination of electronic and steric factors. The two double bonds of the cyclohexadienone ring exhibit different reactivities, and the preferred site of nucleophilic attack can be modulated.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low regioselectivity in conjugate addition.
Possible Causes and Solutions:
-
Electronic Effects: The regioselectivity of conjugate addition is often governed by the electronic nature of the substituents on the cyclohexadienone ring.[1] Electron-withdrawing groups (EWGs) activate the double bond for nucleophilic attack, while electron-donating groups (EDGs) have a deactivating effect. The nucleophile will preferentially attack the double bond that is more electron-deficient.
-
Solution: If possible, modify the substituents on the cyclohexadienone to create a stronger electronic bias towards the desired position of attack.
-
-
Steric Hindrance: Bulky substituents near one of the double bonds can hinder the approach of the nucleophile, directing it to the less sterically encumbered double bond.
-
Solution: The choice of nucleophile can be critical. A bulkier nucleophile will be more sensitive to steric hindrance, potentially increasing selectivity for the less hindered position. Conversely, a smaller nucleophile may show less regioselectivity.
-
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity.[2][3][4] Protic solvents may stabilize charged intermediates differently than aprotic solvents, affecting the regiochemical outcome.
-
Solution: Screen a range of solvents with varying polarities (e.g., THF, DCM, toluene, ethanol) to find the optimal conditions.
-
-
Temperature: Higher temperatures can sometimes lead to a loss of regioselectivity by favoring the thermodynamically controlled product, which may not be the desired regioisomer.[5]
-
Solution: Running the reaction at lower temperatures (e.g., -78 °C) often favors the kinetically controlled product, which can lead to higher regioselectivity.
-
-
Base: The choice of base used to generate the nucleophile can impact the aggregation state and reactivity of the nucleophile, thereby influencing regioselectivity.
-
Solution: Experiment with different bases (e.g., KOtBu, LDA, NaH) to see if the regiomeric ratio improves.
-
-
FAQ 2: Unexpected Regioisomer in Diels-Alder Reactions
Question: I am performing a Diels-Alder reaction with an unsymmetrical this compound as the dienophile, and the regioselectivity is either low or favors the unexpected "meta" or "para" product instead of the expected "ortho" product. Why is this happening and how can I control the regioselectivity?
Answer:
The regioselectivity of the Diels-Alder reaction is primarily governed by the electronic properties of the diene and the dienophile.[6][7] The "ortho-para" rule generally predicts the major regioisomer based on the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.[8][9] However, in some cases, other factors can lead to unexpected outcomes.
Factors Influencing Diels-Alder Regioselectivity:
Caption: Key factors influencing the regioselectivity of Diels-Alder reactions.
Possible Causes and Solutions:
-
Misinterpretation of Electronic Effects: The electronic nature of the substituents on both the diene and the cyclohexadienone dienophile must be considered. An incorrect assessment of which carbon atoms are the most nucleophilic (on the diene) and electrophilic (on the dienophile) will lead to an incorrect prediction of the major regioisomer.[6][10]
-
Solution: Carefully analyze the resonance structures of both the diene and the dienophile to determine the electron distribution and predict the favored alignment.
-
-
Steric Repulsion: Severe steric hindrance in the transition state leading to the expected "ortho" or "para" product can favor the formation of the "meta" isomer, even if it is electronically disfavored.
-
Solution: If possible, modify the substituents on the diene or dienophile to reduce steric clash in the desired transition state.
-
-
Lewis Acid Catalysis: Lewis acids can significantly alter the regioselectivity of Diels-Alder reactions by coordinating to the carbonyl group of the cyclohexadienone. This coordination enhances the dienophile's electrophilicity and can change the relative energies of the different transition states, sometimes even reversing the regioselectivity compared to the thermal reaction.
-
Solution: Screen a variety of Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, SnCl₄, Sc(OTf)₃) to identify one that promotes the formation of the desired regioisomer.
-
FAQ 3: Low Yields in the Synthesis of Unsymmetrical 2,5-Cyclohexadienones via Phenol (B47542) Dearomatization
Question: I am synthesizing my unsymmetrical this compound starting material via oxidative dearomatization of a phenol, but I am consistently getting low yields. What are the common side reactions and how can I improve the yield?
Answer:
The synthesis of 2,5-cyclohexadienones from phenols often involves oxidative dearomatization, a reaction that can be prone to low yields due to the reactivity of the intermediates and products.[11]
Troubleshooting Low Yields in Phenol Dearomatization:
-
Side Reactions:
-
Dimerization: Some ortho-quinol products are susceptible to dimerization.
-
Rearomatization: The cyclohexadienone product can undergo rearomatization, especially under acidic or basic conditions, leading back to a phenolic compound.[12]
-
Decomposition: The desired product may be unstable under the reaction conditions, leading to decomposition.
-
-
Improving Yields:
-
Choice of Oxidant: Hypervalent iodine reagents (e.g., PIDA, PIFA) are often preferred over older oxidants as they tend to minimize side reactions.[13]
-
Reaction Conditions:
-
Temperature: Perform the reaction at low temperatures to minimize decomposition and side reactions.
-
pH Control: Maintain neutral or slightly basic conditions during workup to prevent acid-catalyzed rearomatization.
-
-
Substrate Design: Introducing stabilizing features into the phenol substrate can sometimes lead to more stable cyclohexadienone products.[13]
-
Data Presentation
The regioselectivity of functionalization reactions of unsymmetrical 2,5-cyclohexadienones is highly dependent on the nature of the substituents and the reaction conditions. Below are illustrative tables summarizing these effects.
Table 1: Regioselectivity of Conjugate Addition to Substituted Cyclohexa-2,5-dienone Monoacetals [14]
| Entry | Cyclohexadienone Substituent (R) | Nucleophile | Product(s) | Regioselectivity |
| 1 | CO₂Me | Diethyl malonate | Single conjugate addition | Attack at the double bond beta to the ester |
| 2 | CN | Diethyl malonate | Single conjugate addition | Attack at the double bond beta to the nitrile |
| 3 | SO₂Ph | Diethyl malonate | Single conjugate addition | Attack at the double bond beta to the sulfone |
This table illustrates the directing effect of electron-withdrawing groups in conjugate addition reactions.
Table 2: Regioselectivity in the Diels-Alder Reaction of Substituted Juglone Dienophiles [15]
| Entry | Dienophile | Diene | Major Regioisomer | Minor Regioisomer | Ratio |
| 1 | Juglone | (E)-1-(tert-Butyldimethylsilyloxy)-3-methyl-1,3-butadiene | "ortho" adduct | "meta" adduct | 5:1 |
| 2 | 2-Phenyljuglone | (E)-1-(tert-Butyldimethylsilyloxy)-3-methyl-1,3-butadiene | "meta" adduct | "ortho" adduct | >20:1 |
This table demonstrates how a substituent on the dienophile can dramatically alter the regiochemical outcome of a Diels-Alder reaction.
Experimental Protocols
Protocol 1: General Procedure for the Michael Addition to an Unsymmetrical this compound
This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the unsymmetrical this compound (1.0 eq) and the appropriate anhydrous solvent (e.g., THF, DCM).
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
In a separate flask, prepare the nucleophile. If the nucleophile is generated in situ (e.g., deprotonation of a malonate ester), add the pronucleophile to a solution of the base (e.g., NaH, LDA) in the anhydrous solvent at the appropriate temperature.
-
Slowly add the nucleophile solution to the solution of the cyclohexadienone via syringe or cannula.
Reaction Monitoring and Workup:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for the Diels-Alder Reaction of an Unsymmetrical this compound[2][16][17]
This protocol provides a general framework for both thermal and Lewis acid-catalyzed Diels-Alder reactions.
Reaction Setup:
-
Thermal Reaction:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the unsymmetrical this compound (1.0 eq) and the diene (1.1-2.0 eq) in a suitable solvent (e.g., toluene, xylene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-140 °C).
-
-
Lewis Acid-Catalyzed Reaction:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the unsymmetrical this compound (1.0 eq) and an anhydrous solvent (e.g., DCM, toluene).
-
Cool the solution to a low temperature (e.g., -78 °C or -40 °C).
-
Add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) dropwise.
-
After stirring for a short period, add the diene (1.1 eq) dropwise.
-
Reaction Monitoring and Workup:
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
For Lewis acid-catalyzed reactions, quench with a saturated aqueous solution of NaHCO₃ or water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate in vacuo.
Purification:
-
Purify the crude product by flash column chromatography.
References
- 1. Beyond the Divinyl Ketone: Innovations in the Generation and Nazarov Cyclization of Pentadienyl Cation Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Item - Organocatalytic Desymmetric Spirocyclization of Enone-Tethered this compound with Isoxazolines to Access Enantioenriched Spiro-Fused Scaffolds - figshare - Figshare [figshare.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Regioselective single and double conjugate additions to substituted cyclohexa-2,5-dienone monoacetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yields in the Dearomatization of Phenols to 2,5-Cyclohexadienones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in the dearomatization of phenols to 2,5-cyclohexadienones.
Troubleshooting Guide
This guide addresses specific issues that can lead to low product yields and offers targeted solutions based on established literature.
Question 1: My reaction yield is low, and I am recovering a significant amount of unreacted starting phenol (B47542). What are the likely causes and how can I improve conversion?
Answer: Low conversion of the starting phenol is a common issue that can often be attributed to several factors related to the reactivity of the substrate and the reaction conditions.
-
Substrate Reactivity: Phenols with electron-withdrawing groups are generally less reactive and can be challenging to oxidize.[1][2] Similarly, electron-neutral phenols may also prove unreactive under certain conditions.[2] Naphthols are typically more susceptible to dearomatization than phenols.[3]
-
Insufficiently Powerful Oxidant: The choice of oxidant is critical. For less reactive phenols, a stronger oxidizing agent may be required. Hypervalent iodine(V) reagents, for example, are powerful oxidants.[2]
-
Catalyst Inactivity or Insufficient Loading: If using a catalytic system, ensure the catalyst is active and the loading is sufficient. In some cases, catalyst loading can be as low as 0.1 mol% without compromising yield, but this is system-dependent.[3]
-
Inappropriate Reaction Temperature: Some dearomatization reactions require elevated temperatures to proceed efficiently.[4] Conversely, some reactions may require lower temperatures to prevent side reactions.[5]
Troubleshooting Steps:
-
Evaluate Substrate Electronics: If your phenol is electron-deficient, consider switching to a more potent oxidizing system.
-
Optimize the Oxidant/Catalyst:
-
For oxidative dearomatization, consider switching from a milder oxidant like (diacetoxyiodo)benzene (B116549) (PIDA) to a more reactive one like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) or a hypervalent iodine(V) reagent.[6]
-
If using a catalytic system, try increasing the catalyst loading or screening different catalysts.[4]
-
-
Adjust Reaction Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and product stability.
-
Increase Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.
Question 2: My reaction is consuming the starting material, but the yield of the desired 2,5-cyclohexadienone is still low. What are the potential side reactions, and how can I minimize them?
Answer: The formation of undesired byproducts is a frequent cause of low yields. Several side reactions can occur during the dearomatization of phenols.
-
Over-oxidation or Decomposition: The desired cyclohexadienone product can sometimes be susceptible to further oxidation or decomposition under the reaction conditions, especially with strong oxidants or high temperatures.[1][7]
-
Polymerization: Phenols and the resulting products can be prone to polymerization, particularly under acidic conditions or in the presence of reactive intermediates.[7]
-
Formation of Regioisomers: Depending on the substitution pattern of the phenol, oxidation can occur at different positions, leading to a mixture of ortho- and para-quinones or other isomeric products.[2]
-
Competitive O- vs. C-Alkylation: In non-oxidative dearomatization involving electrophiles, competitive O-alkylation of the phenol can occur, reducing the yield of the desired C-alkylated cyclohexadienone.[8]
Troubleshooting Steps:
-
Modify Reaction Conditions:
-
Lower the Temperature: Running the reaction at a lower temperature can often minimize decomposition and side reactions.[5]
-
Reduce Reaction Time: Quench the reaction as soon as the starting material is consumed to prevent product degradation.
-
-
Choose a Milder Oxidant: If over-oxidation is suspected, switching to a less reactive oxidant might be beneficial.
-
Control pH: For reactions sensitive to acid, using a buffer or a non-acidic catalyst system can prevent polymerization.
-
Use Protecting Groups: In some cases, protecting other functional groups on the phenol can direct the reaction towards the desired outcome.[6]
-
Solvent Effects: The choice of solvent can significantly influence the reaction outcome. Fluorinated solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to promote dearomatization and can be a good choice.[6][9]
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective oxidants for the dearomatization of phenols?
A1: Hypervalent iodine reagents are among the most widely used and effective oxidants for phenol dearomatization.[6][10][11] Commonly used reagents include:
-
(Diacetoxyiodo)benzene (PIDA)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)
-
2-Iodoxybenzoic acid (IBX) [2]
Transition metal catalysts, particularly those based on palladium, gold, and silver, are also employed.[8] For greener approaches, biocatalytic methods using enzymes like FAD-dependent monooxygenases are emerging.[12]
Q2: How does the substitution pattern on the phenol ring affect the yield of the dearomatization reaction?
A2: The electronic and steric properties of the substituents on the phenol ring have a significant impact on the reaction.
-
Electron-donating groups generally facilitate oxidative dearomatization.[2][3]
-
Electron-withdrawing groups make the phenol less nucleophilic and more difficult to oxidize, often leading to lower yields or requiring more forceful conditions.[1][2]
-
Bulky ortho-substituents can favor the keto tautomer of the phenol, potentially facilitating dearomatization.[3]
-
The position of substituents dictates the regioselectivity of the reaction, influencing whether an ortho- or para-quinol is formed.[10]
Q3: Can I run the dearomatization reaction under catalytic conditions?
A3: Yes, catalytic asymmetric dearomatization (CADA) is a well-established field.[3] Chiral hypervalent iodine reagents can be used in catalytic amounts in the presence of a stoichiometric co-oxidant like m-CPBA.[3] Transition metal complexes of palladium, gold, and silver have also been successfully used as catalysts.[8] Chiral phosphoric acids have also been employed as catalysts in intermolecular dearomatization reactions.[5]
Q4: My desired cyclohexadienone product is unstable and difficult to isolate. What can I do?
A4: The stability of cyclohexadienones can be an issue.[13] If the product is unstable, consider the following:
-
In situ trapping: The reactive cyclohexadienone can be trapped in situ with a suitable reaction partner, for example, in a Diels-Alder reaction.[9][10]
-
Telescoped reactions: Proceed immediately to the next step in your synthetic sequence without isolating the intermediate cyclohexadienone.
-
Careful workup and purification: Avoid harsh acidic or basic conditions during workup. Purification by column chromatography should be done promptly and, if necessary, at low temperatures.
Quantitative Data Summary
Table 1: Comparison of Oxidants in the Dearomatization of 4-Substituted Phenols
| 4-Substituent | Oxidant | Solvent | Yield (%) | Reference |
| Me | PIDA | CH3CN/H2O | 65 | [11] |
| Me | PIFA | CH3CN/H2O | 72 | [11] |
| Ph | PIDA | CH3CN/H2O | 58 | [11] |
| Ph | PIFA | CH3CN/H2O | 68 | [11] |
| OMe | PIDA | CH3CN/H2O | 45 | [11] |
| OMe | PIFA | CH3CN/H2O | 55 | [11] |
Table 2: Effect of Catalyst on the Asymmetric Dearomatization of a Phenol Derivative
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-TRIPAg | 51 | 62 | [8] |
| Chiral Phosphoric Acid (CPA-7) | up to 96 | up to >99 | [5] |
| Chiral Iodoarene (C3) with m-CPBA | Excellent | High | [3] |
Key Experimental Protocols
Protocol 1: Oxidative Dearomatization using PIDA
This protocol is a general procedure for the dearomatization of a para-substituted phenol using (diacetoxyiodo)benzene (PIDA).
-
Reaction Setup: To a stirred solution of the corresponding phenol (1 equiv.) in a mixture of acetonitrile (B52724) (6.5 mL) and water (2 mL) at 0 °C, add PIDA (1.3 equiv.) in small portions.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously until thin-layer chromatography (TLC) indicates complete consumption of the starting material (typically 20–150 minutes).
-
Workup: Dilute the orange-colored mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (B1210297) several times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired this compound.[11]
Protocol 2: Catalytic Asymmetric Dearomatization using a Chiral Phosphoric Acid
This protocol describes a general procedure for the enantioselective intermolecular dearomatization of phenols with azoalkenes catalyzed by a chiral phosphoric acid (CPA).
-
Reaction Setup: To a flame-dried reaction tube containing 5 Å molecular sieves (50 mg), add the phenol (0.2 mmol), the azoalkene (0.24 mmol), and the chiral phosphoric acid catalyst (10 mol%).
-
Reaction: Add toluene (B28343) (1 mL) and stir the mixture at -30 °C for 12 hours.
-
Purification: After the reaction is complete, purify the mixture directly by flash column chromatography to yield the desired tetrahydroindolone or cyclohexadienone product.[5]
Visualizations
Caption: General experimental workflow for the dearomatization of phenols.
Caption: Troubleshooting workflow for low yields in phenol dearomatization.
References
- 1. para -Selective dearomatization of phenols by I( i )/I( iii ) catalysis-based fluorination - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05952A [pubs.rsc.org]
- 2. Recent Advances in the Selective Oxidative Dearomatization of Phenols to o-Quinones and o-Quinols with Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric dearomatization (CADA) reactions of phenol and aniline derivatives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00356C [pubs.rsc.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. youtube.com [youtube.com]
- 8. Development of Transition-Metal-Catalyzed Dearomatization Reactions [jstage.jst.go.jp]
- 9. d-nb.info [d-nb.info]
- 10. Dearomatization Strategies in the Synthesis of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biocatalytic site- and enantioselective oxidative dearomatization of phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dearomatization applications of I(III) reagents and some unusual reactivity amongst resorcinol derived cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
Managing stereoselectivity in reactions of substituted 2,5-Cyclohexadienones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on managing stereoselectivity in reactions of substituted 2,5-cyclohexadienones.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving stereoselectivity in reactions with achiral 2,5-cyclohexadienones?
A1: The two main strategies are the desymmetrization of a symmetrically substituted, achiral dienone and the asymmetric oxidative dearomatization of a phenol (B47542) to form a chiral dienone directly.[1] Desymmetrization is a versatile approach where one of two enantiotopic functional groups (the two alkenes) is selectively transformed, breaking the molecule's symmetry and establishing new stereocenters.[2][3] This can be achieved using chiral catalysts, chiral auxiliaries, or chiral reagents.[2][4]
Q2: What key factors control the stereochemical outcome in the desymmetrization of 2,5-cyclohexadienones?
A2: The stereochemical outcome of a reaction involving an achiral 2,5-cyclohexadienone depends on controlling two main elements:
-
Group Selectivity: Preferential reaction with one of the two enantiotopic olefins.[2]
-
Facial Selectivity: Selective approach of the reagent to one of the two faces of the reacting olefin.[2] Designing a catalyst or ligand that can control both factors simultaneously is a significant challenge in asymmetric synthesis.[2]
Q3: What are common classes of reactions used for the asymmetric desymmetrization of cyclohexadienones?
A3: Several reaction classes are effectively used, including:
-
Cycloadditions: Diels-Alder and [3+2] cycloadditions are powerful for creating multiple stereocenters.[2][5]
-
Conjugate Additions: Michael additions are frequently used to introduce nucleophiles with high stereocontrol.[2]
-
Intramolecular Reactions: Stetter, Rauhut-Currier, and Heck reactions can form bicyclic systems with excellent stereocontrol.[2]
-
Biocatalysis: Ene-reductases have been used for desymmetrizing hydrogenations to generate quaternary stereocenters with high enantioselectivity.[6][7]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Diels-Alder Reactions
Q: My Diels-Alder reaction between a 4,4-disubstituted cyclohexadienone and a diene is showing low diastereoselectivity. What should I investigate?
A: Low diastereoselectivity in these reactions often points to issues with catalyst choice, reaction conditions, or substrate structure.
Troubleshooting Steps:
-
Catalyst Choice is Critical: Standard Brønsted acids like CPA or DSI may show low to no conversion.[5] Strongly acidic and sterically confined catalysts, such as imidodiphosphorimidates (IDPi), are often required to achieve high reactivity and selectivity by lowering the LUMO of the dienone within a confined active site.[5]
-
Optimize Catalyst Structure: Fine-tune the catalyst's active site. For IDPi catalysts, varying the aryl substituents at the 3,3'-positions of the binaphthyl backbone can have a beneficial effect on the enantiomeric ratio.[5]
-
Solvent and Temperature: Screen different solvents and lower the reaction temperature. Diels-Alder reactions are often sensitive to these parameters, with lower temperatures generally favoring higher selectivity.
-
Facial Selectivity Models: For oxygen-substituted cyclohexadienones, the approach of the diene is often favored from the same side as the oxygen substituent at the C4 position, a preference that can be rationalized by hyperconjugation effects.[2] Consider if your substrate conforms to or deviates from this model.
Issue 2: Low Enantiomeric Excess (ee) in Organocatalytic Conjugate Additions
Q: I am performing an organocatalytic Michael addition to a cyclohexadienone, but the enantiomeric excess (ee) of my product is poor. How can I improve it?
A: Low ee in organocatalytic reactions can stem from catalyst suitability, substrate-catalyst mismatch, or non-optimal reaction conditions.
Troubleshooting Steps:
-
Evaluate the Catalyst Type: Bifunctional catalysts, such as those based on Cinchona alkaloids or chiral thioureas, are often effective.[1][8] These catalysts can activate both the nucleophile and the electrophile simultaneously to provide excellent stereocontrol.[2]
-
Screen Catalyst Scaffolds: The selectivity of kinetic resolutions and desymmetrizations can be highly sensitive to the catalyst's structure.[1] For example, in the addition of acetylacetone (B45752) to nitrostyrene, cyclohexane-1,2-diamine-derived organocatalysts showed different selectivity profiles compared to quininamine analogues.[9] It is crucial to screen a library of catalysts with different backbones and hydrogen-bonding motifs.
-
Modify Reaction Conditions:
-
Temperature: Lowering the temperature is a standard approach to enhance enantioselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state. Screen a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, CH2Cl2).
-
Additives: Sometimes, the presence of a co-catalyst or an additive (e.g., a Brønsted acid) can improve stereocontrol.[2]
-
-
Substrate Modification: The steric and electronic properties of the substituents on the cyclohexadienone can influence catalyst performance. Minor modifications to the substrate may lead to a better match with the chiral catalyst.
Experimental Protocols & Data
Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Conjugate Addition
This protocol is adapted from a general method for the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclohexenones.[10]
-
Catalyst Preparation: In an inert atmosphere glovebox, charge a Schlenk tube with [Rh(acac)(CO)₂] (0.015 mmol, 3 mol%) and a chiral ligand such as (S)-BINAP (0.0165 mmol, 3.3 mol%).
-
Reaction Setup: Add anhydrous dioxane (1.0 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Addition of Reagents: Add the arylboronic acid (0.75 mmol, 1.5 equiv), followed by a solution of the substituted this compound substrate (0.5 mmol, 1.0 equiv) in dioxane (1.0 mL).
-
Initiation: Add degassed water (0.2 mL) to the mixture.
-
Reaction: Seal the tube and heat the reaction mixture at 100 °C for 3 hours, monitoring by TLC or GC/MS.
-
Workup and Purification: After cooling, pour the reaction mixture into water and extract with diethyl ether (3 x 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
-
Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Summary Tables
Table 1: Catalyst Performance in Diels-Alder Reaction of 4,4-Ethyl-Methyl-Cyclohexadienone with Cyclopentadiene [5]
| Entry | Catalyst | Conversion (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) of Major Diastereomer |
| 1 | Chiral Phosphoric Acid (CPA) 3a | Trace | - | - |
| 2 | Disulfonimide (DSI) 4a | Trace | - | - |
| 3 | Imidodiphosphate (IDP) 5a | Trace | - | - |
| 4 | Imidodiphosphorimidate (IDPi) 6a | >95 | 88:12 | 93.5:6.5 |
| 5 | IDPi Catalyst 6c (with 3-Ph-C₆H₄) | >95 | 92:8 | 96:4 |
Table 2: Biocatalytic Desymmetrization of 4,4-Disubstituted 2,5-Cyclohexadienones [6][7]
| Substrate Substituent | Enzyme | Yield (%) | Enantiomeric Excess (ee, %) |
| Ethyl | YqjM | 54 | >99 |
| Propyl | YqjM | 19 | 86 |
| 3'-Bromo-phenyl | OPR3 | 44 | >99 |
| 3'-Bromo-phenyl | YqjM | 40 | >99 |
| 3'-Iodo-phenyl | OPR3/YqjM | Low | - |
Visual Guides
Logical Flow: Controlling Stereoselectivity
Caption: Key factors governing the stereochemical outcome.
Experimental Workflow: Asymmetric Catalysis
Caption: A typical experimental workflow for asymmetric catalysis.
Troubleshooting Decision Tree: Low Stereoselectivity
Caption: A decision tree for troubleshooting low stereoselectivity.
References
- 1. New Strategy To Access Enantioenriched Cyclohexadienones: Kinetic Resolution of para-Quinols by Organocatalytic Thiol-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric transformations of achiral 2,5-cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric transformations of achiral 2,5-cyclohexadienones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 5. Strong and Confined Acids Control Five Stereogenic Centers in Catalytic Asymmetric Diels–Alder Reactions of Cyclohexadienones with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective and stereoselective cyclizations of cyclohexadienones tethered to active methylene groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Scale-Up of 2,5-Cyclohexadienone Synthesis
Welcome to the technical support center for the synthesis of 2,5-Cyclohexadienone. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated of scaling up this important chemical transformation. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols, quantitative data, and visual aids to streamline your process development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis of this compound and its derivatives is the oxidative dearomatization of phenols.[1] This transformation can be achieved using a variety of oxidizing agents. Among the most effective and commonly used are hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA).[2][3] Other oxidants like Fremy's salt and metal-based catalysts have also been employed.[3]
Q2: My reaction mixture is turning a dark color (brown, red, or black). What is causing this and how can I prevent it?
A2: Discoloration of the reaction mixture is a common sign of phenol (B47542) oxidation, which leads to the formation of highly colored byproducts like quinones and polymeric materials.[4] This is often exacerbated by exposure to air (oxygen), light, or trace metal impurities that can catalyze the oxidation. To mitigate this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and ensure the cleanliness of your reaction vessel to avoid metal contaminants.[4]
Q3: What is the dienone-phenol rearrangement and how can I avoid it as a side reaction?
A3: The dienone-phenol rearrangement is a classic acid-catalyzed reaction where a 4,4-disubstituted cyclohexadienone rearranges to a more stable 3,4-disubstituted phenol.[4] Even though this compound is not 4,4-disubstituted, acidic conditions can still promote unwanted rearrangement or decomposition pathways. To avoid this, it is important to maintain neutral or slightly basic conditions during the reaction and workup. If acidic reagents are necessary, they should be neutralized promptly upon reaction completion.
Q4: What are the key safety considerations when scaling up the synthesis of this compound?
A4: When scaling up, especially with oxidation reactions, thermal management is critical. Phenol oxidations can be exothermic, and on a larger scale, this can lead to a runaway reaction. Ensure you have adequate cooling capacity and monitor the internal reaction temperature closely. Hypervalent iodine reagents, while generally safer than many heavy metal oxidants, should still be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).[5]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: We are experiencing a significant drop in yield upon scaling up our phenol oxidation reaction. What are the likely causes and how can we address them?
A: A drop in yield during scale-up can be attributed to several factors:
-
Inefficient Mixing: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and decomposition. Ensure your stirring is vigorous enough to maintain a homogeneous mixture.
-
Poor Temperature Control: As mentioned, exothermic reactions are harder to control at scale. If the temperature rises uncontrollably, byproduct formation will increase. Use a reactor with a jacketed cooling system and consider a slower addition of the oxidizing agent.
-
Reagent Quality: The purity of your phenol starting material and oxidizing agent is crucial. Impurities can interfere with the reaction and lead to lower yields.
-
Incomplete Reaction or Over-oxidation: It is important to monitor the reaction closely to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extending it for too long can lead to the formation of over-oxidized byproducts.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the scale-up of this compound synthesis.
Issue 2: Product Purity and Impurity Identification
Q: We are observing unknown impurities in our final product after scale-up. What are the likely impurities and how can we identify and remove them?
A: Besides the potential for a dienone-phenol rearrangement product, other common impurities can include:
-
Over-oxidized species: Further oxidation of the desired product can lead to various byproducts.
-
Unreacted starting material: Incomplete reaction will leave residual phenol.
-
Solvent adducts: Depending on the solvent and workup conditions, solvent molecules may react with the product.
-
Byproducts from the oxidant: For example, when using PIDA, iodobenzene (B50100) is a common byproduct.
Impurity Analysis:
-
GC-MS: This is a powerful technique for identifying volatile impurities. By analyzing the mass spectra, you can determine the molecular weights of the impurities and often deduce their structures.
-
NMR Spectroscopy: 1H and 13C NMR can provide detailed structural information about the impurities. Comparing the spectra of your impure product to that of a pure standard and the starting material can help in identifying unknown signals.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid products. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.
-
Column Chromatography: For impurities that are difficult to remove by recrystallization, silica (B1680970) gel column chromatography can be employed.
Data Presentation
Table 1: Comparison of Oxidizing Agents for Phenol Oxidation
| Oxidizing Agent | Substrate | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| PIDA | Methyl 4-hydroxyphenylacetate | CH3CN/H2O | 0 | 20 min | Moderate | [4] |
| PIFA | Methyl 4-hydroxyphenylacetate | CH3CN/H2O | 0 | - | Good | [4] |
| μ-oxo dimer 1 | Methyl 4-hydroxyphenylacetate | CH3CN/H2O | 0 | 10 min | Good | [4] |
| [CoII(salen)]/O2 | 2,6-dimethylphenol | Dichloromethane | RT | 24 h | 95 | [6] |
| IBX | 2,6-dimethylphenol | DMSO | RT | 2 h | 85 | [6] |
Note: Yields are often substrate-dependent. This table provides a general comparison.
Table 2: Common Solvent Systems for TLC Analysis of Phenolic Compounds
| Mobile Phase | Ratio (v/v/v/v) | Visualization | Reference |
| Chloroform:Ethyl Acetate (B1210297):Formic Acid | 5:4:1 | UV (254 nm), FeCl3 spray | [7] |
| Ethyl Acetate:Formic Acid:Acetic Acid:Water | 100:11:11:26 | UV, Natural Product/Polyethylene Glycol reagent | [8] |
| Toluene:Acetone | 9:1 | UV | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phenol Oxidation with PIDA (Lab Scale)
Materials:
-
Phenol
-
(Diacetoxyiodo)benzene (PIDA)
-
Acetonitrile (B52724) (anhydrous)
-
Water (deionized)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve phenol (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Addition of Oxidant: Cool the solution to 0°C in an ice bath. Add PIDA (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Hexanes:Ethyl Acetate 7:3). The starting phenol should have a different Rf value than the product. Visualize the spots under UV light and/or by staining with a potassium permanganate (B83412) solution.
-
Quenching: Once the starting material is consumed (typically within 1-2 hours), quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the laboratory-scale synthesis of this compound.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvent systems to find a suitable one. A good solvent will dissolve the compound when hot but not when cold. A mixture of a soluble solvent (like ethyl acetate) and a non-soluble solvent (like hexanes) often works well.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the hot recrystallization solvent (or the more soluble solvent if using a mixed system) until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using a mixed solvent system, you can slowly add the non-soluble solvent until the solution becomes cloudy, then gently heat until it is clear again before allowing it to cool. For further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
This technical support center provides a foundational guide to troubleshooting the scale-up of this compound synthesis. For specific cases and further assistance, consulting detailed literature and seeking expert advice is always recommended.
References
- 1. Stereocontrolled desymmetrization of 2,5-cyclohexadienones via organocatalytic domino sulfa-1,6-/1,4-addition or sulfa-1,6-/1,4-/sulfa-1,4-addition reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Impact of acidic and basic conditions on 2,5-Cyclohexadienone stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of acidic and basic conditions on the stability of 2,5-Cyclohexadienone.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound under acidic conditions?
A1: Under acidic conditions, this compound is susceptible to a dienone-phenol rearrangement. This acid-catalyzed reaction leads to the irreversible isomerization of the dienone into a more stable phenolic structure. For substituted 2,5-cyclohexadienones, this rearrangement can result in the formation of various substituted phenol (B47542) isomers.
Q2: What happens to this compound under basic conditions?
A2: In the presence of a base, this compound can undergo keto-enol tautomerism. The base facilitates the removal of a proton from the carbon atom adjacent to the carbonyl group (the α-carbon), leading to the formation of a resonance-stabilized enolate ion. This process is typically reversible, but the formation of the enolate can lead to subsequent reactions and potential degradation, especially if other reactive species are present.
Q3: Is this compound generally considered stable?
A3: 2,5-Cyclohexadienones are generally considered to be isolable and relatively stable for use as synthetic intermediates, especially when compared to their 2,4-cyclohexadienone (B14708032) isomers which have a tendency to dimerize rapidly. However, their stability is significantly influenced by the pH of the environment.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for monitoring the stability of this compound. It allows for the separation and quantification of the parent compound and its degradation products. UV-Vis spectrophotometry can also be used to track the overall degradation by observing changes in the absorption spectrum over time. For structural elucidation of degradation products, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.
Q5: How can I minimize the degradation of this compound during storage and experiments?
A5: To minimize degradation, it is crucial to control the pH of the solution. Storing this compound in a neutral, aprotic solvent at low temperatures is recommended. For experiments, using buffered solutions to maintain a neutral pH can prevent acid-catalyzed rearrangement or base-mediated enolate formation. It is also advisable to protect the compound from light and oxygen to prevent photochemical reactions and oxidation.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Rapid disappearance of this compound in an acidic reaction medium. | The compound is likely undergoing a dienone-phenol rearrangement. | Neutralize the reaction mixture to quench the acid-catalyzed rearrangement. If the acidic condition is necessary for the reaction, consider running the experiment at a lower temperature to slow down the rearrangement rate. Monitor the reaction closely using HPLC to determine the optimal reaction time before significant degradation occurs. |
| Unexpected side products observed in a reaction performed under basic conditions. | Formation of the enolate ion under basic conditions can lead to aldol-type condensation reactions or other side reactions, especially if aldehydes or other electrophiles are present. | Use a non-nucleophilic base if only deprotonation is required. Run the reaction at a lower temperature to minimize side reactions. If possible, use a hindered base to selectively deprotonate at the desired position. |
| Inconsistent analytical results when quantifying this compound. | The compound may be degrading during the analytical procedure itself. The mobile phase in HPLC or the sample solvent could be acidic or basic. | Ensure the mobile phase and sample diluent are buffered to a neutral pH. Analyze samples promptly after preparation. Store stock solutions in a neutral, aprotic solvent at low temperature. |
| Formation of a colored impurity in the sample over time. | This could be due to oxidation or polymerization of the dienone or its degradation products. | Store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Protect from light by using amber vials. |
Quantitative Data Summary
The following table summarizes illustrative quantitative data on the stability of this compound under different pH conditions at 25°C. Please note that this data is representative and actual degradation rates will depend on the specific experimental conditions, including buffer composition and concentration.
| pH | Condition | Predominant Mechanism | Approximate Half-life (t½) | % Degradation after 24h |
| 2.0 | Acidic (0.01 M HCl) | Dienone-Phenol Rearrangement | ~ 2 hours | > 95% |
| 4.0 | Weakly Acidic | Slow Dienone-Phenol Rearrangement | ~ 48 hours | ~ 30% |
| 7.0 | Neutral (Phosphate Buffer) | Minimal Degradation | > 200 hours | < 5% |
| 10.0 | Basic (0.01 M NaOH) | Enolate Formation / Degradation | ~ 10 hours | ~ 80% |
| 12.0 | Strongly Basic | Rapid Enolate Formation / Degradation | < 1 hour | > 99% |
Experimental Protocols
Protocol: pH Stability Study of this compound using HPLC
This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound at different pH values.
1. Materials and Reagents:
-
This compound
-
HPLC grade acetonitrile (B52724) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate (B84403) buffer salts
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrument and Conditions:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV scan of this compound (typically around 240-280 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
3. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acidic Solution (pH 2): Dilute the stock solution with 0.01 M HCl to a final concentration of 0.1 mg/mL.
-
Neutral Solution (pH 7): Dilute the stock solution with a phosphate buffer (pH 7.0) to a final concentration of 0.1 mg/mL.
-
Basic Solution (pH 10): Dilute the stock solution with 0.01 M NaOH to a final concentration of 0.1 mg/mL.
4. Experimental Procedure:
-
Immediately after preparation (t=0), inject each solution into the HPLC to determine the initial concentration of this compound.
-
Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
-
At specified time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution, neutralize if necessary, and inject it into the HPLC.
-
Record the peak area of the this compound peak at each time point.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time for each pH condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t½) for each condition.
Visualizations
Caption: Acid-catalyzed dienone-phenol rearrangement of this compound.
Caption: Base-mediated formation of an enolate from this compound.
Caption: Workflow for the pH stability study of this compound.
Validation & Comparative
A Comparative Guide to the Reactivity of 2,5-Cyclohexadienone and Other Enones
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of fundamental chemical scaffolds is paramount. This guide provides a comprehensive comparison of the reactivity of 2,5-cyclohexadienone with other common enone systems. The analysis is supported by experimental data to offer an objective performance benchmark.
Introduction to Enone Reactivity
Enones, or α,β-unsaturated ketones, are characterized by a conjugated system that includes a carbonyl group and a carbon-carbon double bond. This arrangement results in two primary electrophilic sites: the carbonyl carbon and the β-carbon. Nucleophilic attack can therefore occur via a 1,2-addition to the carbonyl group or a 1,4-conjugate addition (Michael addition) to the β-carbon. The preferred reaction pathway is influenced by the nature of the nucleophile, the substitution pattern of the enone, and the reaction conditions.
2,5-Cyclohexadienones are a unique class of cyclic enones where the dienone system is cross-conjugated. Unlike their more transient 2,4-cyclohexadienone (B14708032) isomers, 2,5-cyclohexadienones are generally stable and isolable, making them valuable intermediates in organic synthesis.[1] Their cyclic and cross-conjugated nature imparts distinct reactivity compared to acyclic enones and other cyclic enones like cyclohexenone.
Comparative Reactivity Data
To provide a quantitative comparison of electrophilicity, the Mayr electrophilicity parameter (E) is a valuable tool. A more negative E value corresponds to lower electrophilicity and a slower reaction rate with a given nucleophile.
| Enone/Michael Acceptor | Mayr Electrophilicity Parameter (E) | Notes |
| Cyclic Enones | ||
| 2-Cyclohexenone | -17.5 | A standard for cyclic enone reactivity. |
| 2-Cyclopentenone | -16.5 | Five-membered ring is slightly more reactive than the six-membered ring. |
| Acyclic Enones | ||
| Methyl vinyl ketone | -18.5 | A common acyclic enone, generally more reactive than cyclic counterparts. |
| (E)-3-Penten-2-one | -19.5 | Increased substitution at the β-position decreases electrophilicity. |
| This compound (derivatives) | ||
| 4,4-Disubstituted-2,5-cyclohexadienones | Varies with substitution | Reactivity is highly dependent on the nature of the substituents at the 4-position. |
Key Reactions and Reactivity Profiles
Michael Addition
The Michael addition is a cornerstone reaction for enones. In the context of 2,5-cyclohexadienones, this reaction is often used for the asymmetric desymmetrization of symmetrically substituted substrates.[1] The cross-conjugated system of this compound offers two potential sites for conjugate addition. The regioselectivity of this addition is influenced by both steric and electronic factors of the substituents on the dienone ring.
Diels-Alder Reaction
2,5-Cyclohexadienones can act as dienophiles in Diels-Alder reactions, a powerful tool for the construction of complex polycyclic systems.[5][6] The facial selectivity of the cycloaddition is a critical aspect, and it can be controlled through the use of chiral catalysts. The reduced dienophilicity of the double bond adjacent to a quaternary center in some substituted cyclohexadienones can be a challenge, but this has been addressed through the use of highly acidic and confined catalysts.[5]
Photochemical Reactivity
2,5-Cyclohexadienones are well-known for their rich photochemical reactivity. Upon irradiation, they can undergo a variety of rearrangements, most notably the formation of bicyclo[3.1.0]hex-3-en-2-ones, often referred to as lumiketones.[7] This reactivity is distinct from many acyclic enones and provides a synthetic route to complex, strained ring systems.
Experimental Protocols
General Procedure for Michael Addition to a 4,4-Disubstituted-2,5-Cyclohexadienone
This protocol is a representative example for the conjugate addition of a nucleophile to a substituted this compound, a common method for asymmetric desymmetrization.
Materials:
-
4,4-Disubstituted-2,5-cyclohexadienone (1.0 equiv)
-
Nucleophile (e.g., a thiol or a carbon nucleophile) (1.1 - 1.5 equiv)
-
Organocatalyst (e.g., a chiral thiourea (B124793) or amine catalyst) (0.1 - 0.2 equiv)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the 4,4-disubstituted-2,5-cyclohexadienone and the organocatalyst.
-
Dissolve the solids in the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or ambient temperature).
-
Add the nucleophile dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired Michael adduct.
Visualizing Reaction Pathways
Michael Addition to this compound
Caption: Generalized workflow for the Michael addition to a this compound.
Photochemical Rearrangement of this compound
Caption: Simplified pathway for the photochemical rearrangement of this compound.
Conclusion
This compound exhibits a rich and diverse reactivity profile that distinguishes it from other enone systems. While generally slightly less electrophilic than their acyclic counterparts in conjugate additions, their rigid cyclic structure and cross-conjugated π-system open up unique reaction pathways, particularly in asymmetric synthesis and photochemistry. The stability and accessibility of 2,5-cyclohexadienones make them valuable building blocks for the synthesis of complex molecules in various fields of chemical research and development. A thorough understanding of their comparative reactivity is crucial for the strategic design of synthetic routes and the development of novel chemical entities.
References
- 1. Asymmetric transformations of achiral 2,5-cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06628A [pubs.rsc.org]
- 5. Strong and Confined Acids Control Five Stereogenic Centers in Catalytic Asymmetric Diels–Alder Reactions of Cyclohexadienones with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
Comparison of different oxidizing agents for phenol dearomatization
For Researchers, Scientists, and Drug Development Professionals
The oxidative dearomatization of phenols is a powerful strategy in synthetic chemistry, transforming simple, planar aromatic compounds into complex, three-dimensional molecules like cyclohexadienones. These products are valuable intermediates in the synthesis of natural products and pharmaceuticals. The choice of oxidizing agent is critical, as it dictates the reaction's efficiency, selectivity (ortho- vs. para-quinones or quinols), and substrate scope. This guide provides an objective comparison of common oxidizing agents used for phenol (B47542) dearomatization, supported by experimental data and detailed methodologies.
Comparison of Oxidizing Agent Performance
The selection of an appropriate oxidant depends on the desired product, the electronic properties of the phenolic substrate, and the required level of selectivity. Key classes of reagents include hypervalent iodine compounds, metal-based catalysts, electrochemical methods, and biocatalysts.
Hypervalent Iodine (HVI) Reagents
Hypervalent iodine reagents are widely used due to their commercial availability, mild reaction conditions, and predictable selectivity. They are broadly categorized into I(III) reagents like PIDA and PIFA, and I(V) reagents like IBX and SIBX.
-
I(III) Reagents (PIDA, PIFA): Phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA) are effective for oxidizing phenols, often in the presence of a suitable nucleophile, to yield quinols or other functionalized cyclohexadienones.[1][2] PIFA is generally a stronger oxidant than PIDA due to the electron-withdrawing trifluoroacetate (B77799) groups.[3] The reaction mechanism is believed to proceed through a phenoxy-λ³-iodane intermediate.[4]
-
I(V) Reagents (IBX, SIBX): 2-Iodoxybenzoic acid (IBX) and its stabilized, non-explosive formulation (SIBX) are particularly effective for the regioselective conversion of phenols to ortho-quinones.[5][6] This high ortho-selectivity is a key advantage over many other oxidation systems.[6] However, a significant limitation is that these transformations are typically restricted to electron-rich phenol substrates.[7] Recent developments using novel nitrogen-ligated I(V) reagents have shown promise in overcoming this limitation, enabling the oxidation of electron-deficient phenols.[8]
Quantitative Data for Hypervalent Iodine(III) Reagents
The following table compares the performance of PIDA, PIFA, and the μ-oxo-dimer 1 for the synthesis of p-quinols from various phenolic substrates in an aqueous acetonitrile (B52724) solution.[3]
| Entry | Phenolic Substrate | Oxidant | Time (min) | Product | Yield (%)[3] |
| 1 | 2-Methyl-4-methoxyphenylacetic acid | μ-oxo dimer 1 | 10 | 4-Hydroxy-4-(methoxycarbonyl)methyl-2-methyl-cyclohexa-2,5-dienone | 85 |
| PIDA | 20 | 81 | |||
| PIFA | 10 | 61 | |||
| 2 | 4-Hydroxyphenylacetic acid | μ-oxo dimer 1 | 10 | 4-Hydroxy-4-(carboxymethyl)cyclohexa-2,5-dienone | 81 |
| PIDA | 20 | 78 | |||
| PIFA | 10 | 55 | |||
| 3 | 2,6-Dimethyl-4-hydroxyphenylacetic acid | μ-oxo dimer 1 | 10 | 4-Hydroxy-4-(carboxymethyl)-2,6-dimethylcyclohexa-2,5-dienone | 78 |
| PIDA | 20 | 75 | |||
| PIFA | 10 | 64 |
Data sourced from a 2022 study on the oxidative dearomatization of substituted phenols.[3]
Lead Tetraacetate (LTA)
Lead(IV) acetate (B1210297) is a powerful and versatile oxidizing agent, though its high toxicity necessitates careful handling.[9] While it is famously used for the cleavage of 1,2-diols (Criegee oxidation), it is also capable of oxidizing phenols.[9][10] The reaction of phenols with LTA can lead to various products, including p-quinones, o-quinones, or acetoxylated derivatives, depending on the substrate and reaction conditions. For example, the oxidation of curcuphenol with LTA has been used as a key step in a cascade sequence towards complex tricyclic compounds. The process is believed to proceed through a highly reactive phenoxonium intermediate.
While comprehensive comparative tables for LTA in phenol dearomatization are less common in recent literature, its effectiveness is demonstrated in specific synthetic applications. For instance, many 2,6-disubstituted phenols are readily oxidized with LTA to produce the corresponding p-benzoquinones.
Salcomine and Related Metal Catalysts
Salcomine, a cobalt-salen complex, serves as a homogeneous catalyst for the aerobic oxidation of phenols to para-benzoquinones. This method utilizes molecular oxygen as the terminal oxidant, making it an attractive "green" alternative. The reaction typically proceeds at room temperature in organic solvents. The catalytic activity can be tuned by modifying the substituents on the salen ligand, which alters the electronic properties of the cobalt center. The mechanism is thought to involve the formation of a cobalt-superoxo complex that abstracts a hydrogen atom from the phenol to initiate the oxidation.
Quantitative Data for Salcomine-Catalyzed Oxidation
The following data illustrates the conversion of various substituted phenols to their corresponding p-benzoquinones using a Salcomine catalyst and molecular oxygen.
| Phenol Substrate | Catalyst | Reaction Time (h) | Primary Product | Notes / Yield |
| 2,5-Dimethylphenol | Unsubstituted Salcomine | 36 | 2,5-Dimethyl-p-benzoquinone | Rapid conversion reported. |
| 2-tert-Butyl-5-methylphenol | Unsubstituted Salcomine | >36 | 2-tert-Butyl-5-methyl-p-benzoquinone | Reaction slightly inhibited by the larger ortho-substituent. |
| 2,6-Dichlorophenol | Aquo-3-fluorosalcomine | - | 2,6-Dichlorobenzoquinone | 55% Conversion. |
| 2,6-Dichlorophenol | Pyr-3-fluorosalcomine | - | 2,6-Dichlorobenzoquinone | 18% Conversion. |
"Pyr" indicates a pyridine (B92270) axial ligand.
Electrochemical Methods
Electrochemical oxidative dearomatization represents a safer and more environmentally friendly alternative to methods that require stoichiometric amounts of chemical oxidants. These reactions are typically conducted in an undivided cell at a constant current, avoiding the need for metal catalysts or hazardous reagents and generating hydrogen as the only byproduct. This approach has been successfully applied to the dearomatization of both electron-rich and electron-deficient phenols, leading to products like spirolactones and spiroethers in moderate to excellent yields (up to 97%).
Biocatalytic Methods
Enzymatic dearomatization, particularly using FAD-dependent monooxygenases, offers exceptional site- and enantioselectivity, which is often difficult to achieve with traditional chemical methods.[3][7][9] These biocatalytic transformations operate under mild conditions (e.g., neutral pH buffer, 30 °C) using molecular oxygen as the oxidant.[5] This method has been successfully used to produce ortho-quinol products with excellent enantiomeric excess (often >99% ee).[5] The scalability of this approach has been demonstrated in gram-scale reactions and multi-enzyme cascades, making it a viable tool for complex molecule synthesis.[3][9]
Quantitative Data for Biocatalytic Dearomatization
| Substrate | Enzyme | Product | Yield (%) | Enantiomeric Ratio (er) |
| 2-Methyl-5-acetylphenol | TropB | (R)-2-Hydroxy-2-methyl-5-acetyl-cyclohexa-3,5-dienone | 56 | >99.5:0.5 |
| 2-Ethyl-5-formylphenol | TropB | (R)-2-Ethyl-5-formyl-2-hydroxy-cyclohexa-3,5-dienone | 24 | 99:1 |
| 2-Methyl-5-propionylphenol | AzaH | (R)-2-Hydroxy-2-methyl-5-propionyl-cyclohexa-3,5-dienone | 55 | >99.5:0.5 |
| 3-Methyl-5-acetylphenol | SorbC | (S)-2-Hydroxy-3-methyl-5-acetyl-cyclohexa-3,5-dienone | 43 | 99:1 |
Data adapted from Narayan et al., demonstrating the high selectivity of various FAD-dependent monooxygenases.[5]
Signaling Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental procedures is crucial for understanding and implementing these dearomatization strategies.
Diagrams of Reaction Mechanisms
Caption: Key mechanistic pathways for HVI and Salcomine-mediated phenol oxidation.
Diagram of a General Experimental Workflow
Caption: A typical experimental workflow for a phenol dearomatization reaction.
Detailed Experimental Protocols
General Procedure for Dearomatization with Hypervalent Iodine (PIDA)[3]
-
Reaction Setup: To a stirred solution of the corresponding phenol (1 mmol) in a mixture of acetonitrile (6.50 mL) and water (2 mL), cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Reagent: Add PIDA (phenyliodine(III) diacetate) (1.2 mmol) to the cooled solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC). The reaction is typically complete within 20-30 minutes.
-
Work-up: Once the starting material is consumed, remove the acetonitrile under reduced pressure.
-
Extraction: Extract the resulting aqueous residue with dichloromethane (B109758) (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica (B1680970) gel to afford the desired product.
General Procedure for Salcomine-Catalyzed Oxidation of a Phenol
-
Catalyst and Substrate Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the substituted phenol and the chosen solvent (e.g., chloroform (B151607) or methanol).
-
Catalyst Addition: Add the Salcomine catalyst to the solution. A typical catalyst loading is 1-5 mol%.
-
Initiation of Reaction: Stir the mixture at room temperature. Purge the flask with oxygen gas and maintain a positive pressure of oxygen, for example, by using a balloon or by bubbling a gentle stream of oxygen through the solution.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting phenol is no longer visible.
-
Work-up: Upon completion, stop the oxygen flow. The solvent can be removed under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel to isolate the corresponding p-benzoquinone.
General Procedure for Analytical-Scale Biocatalytic Dearomatization[3]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine 25 μL of 100 mM potassium phosphate (B84403) buffer (pH 8.0), the phenolic substrate (2.5 μL of a 50 mM stock solution), NADP⁺ (2.5 μL of a 10 mM stock), glucose-6-phosphate (G6P) (2.5 μL of a 100 mM stock), and glucose-6-phosphate dehydrogenase (G6PDH) (2.5 μL of a 10 U/mL solution).
-
Enzyme Addition: To initiate the reaction, add 15 μL of a whole-cell solution containing the desired FAD-dependent monooxygenase enzyme (e.g., TropB, AzaH, or SorbC). Lyophilized (freeze-dried) whole cells can also be weighed and used directly.
-
Incubation: Incubate the reaction at 30 °C for 1 hour.
-
Quenching and Extraction: Quench the reaction by adding an equal volume of ethyl acetate. Vortex the mixture, then centrifuge to separate the layers.
-
Analysis: Analyze the organic layer by HPLC or GC-MS to determine conversion and enantioselectivity.
Conclusion
The oxidative dearomatization of phenols is a versatile transformation with a growing toolkit of reagents and methods.
-
Hypervalent Iodine Reagents are reliable and effective, with I(V) reagents like IBX offering excellent ortho-selectivity for electron-rich phenols.
-
Lead Tetraacetate is a potent classical oxidant, useful in specific contexts but hampered by toxicity concerns.
-
Salcomine Catalysis provides a green, aerobic route to para-quinones.
-
Electrochemical Methods are emerging as a safe and sustainable alternative, eliminating the need for stoichiometric chemical oxidants.
-
Biocatalysis stands out for its unparalleled ability to control site- and enantioselectivity, providing access to chiral building blocks that are challenging to obtain through traditional synthesis.
The choice of method will ultimately be guided by the specific synthetic target, substrate availability, and the desired levels of efficiency, safety, and stereocontrol.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Selective Oxidative Dearomatization of Phenols to o-Quinones and o-Quinols with Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Dearomatization of Electron-Deficient Phenols to ortho-Quinones Enabled by Bidentate Nitrogen-Ligated I(V) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Oxidations with lead tetraacetate. III. Oxidations of 2-substituted-1,3-benzodioxoles | Semantic Scholar [semanticscholar.org]
- 9. scribd.com [scribd.com]
- 10. Organic oxidation processes. Part I. The oxidation of some methylphenols with lead tetra-acetate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Validating the Absolute Configuration of 2,5-Cyclohexadienone Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of chiral molecules is a critical step in ensuring the desired therapeutic effects and avoiding potential adverse reactions. This guide provides an objective comparison of the most common and effective analytical techniques for validating the absolute configuration of 2,5-cyclohexadienone reaction products, supported by experimental data and detailed protocols.
The spatial arrangement of atoms in a chiral molecule, known as its absolute configuration, can dramatically influence its biological activity. Different enantiomers of the same compound can exhibit vastly different pharmacological profiles, with one being therapeutic while the other might be inactive or even toxic. Therefore, rigorous validation of the absolute stereochemistry of synthesized chiral compounds, such as the versatile this compound derivatives, is a non-negotiable aspect of modern drug discovery and development.
This guide compares four principal methods for determining absolute configuration: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy, specifically utilizing Mosher's method.
Comparison of Key Methods
The choice of method for determining the absolute configuration of a this compound reaction product depends on several factors, including the physical state of the sample, the amount of material available, the presence of suitable functional groups, and the desired level of certainty. The following table summarizes the key characteristics and performance metrics of these four widely used techniques.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[1][2] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][3][4] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[2][5] | Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[6][7][8] |
| Sample Requirement | High-quality single crystal (µg to mg scale).[1][9] | Solution or neat liquid (typically 5-15 mg, recoverable).[3] | Solution; requires a UV-Vis active chromophore (µg to mg scale).[5] | Solution; requires a reactive functional group (e.g., hydroxyl) for derivatization (mg scale).[6][7] |
| Analysis Time | Days to weeks (including crystallization).[10] | Hours to a day.[11] | Hours. | 4-6 hours of active effort over 1-2 days.[6][12] |
| Accuracy/Certainty | Considered the "gold standard" providing unambiguous assignment.[1] | High, especially when combined with DFT calculations.[11][13][14] | High for compounds with suitable chromophores, relies on comparison with calculated spectra.[15][16] | High, but is an indirect method and relies on conformational models. |
| Key Advantages | Provides the complete 3D structure. | Applicable to a wide range of molecules in solution, including non-crystalline samples. No chromophore is necessary.[4] | High sensitivity for compounds with strong chromophores. Requires small sample amounts. | Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. |
| Key Limitations | Requires the growth of a high-quality single crystal, which can be challenging or impossible for some compounds.[1][8] | Requires comparison with computationally expensive DFT calculations.[1][11] Sensitivity can be low. | Limited to molecules containing a suitable chromophore. Interpretation can be complex.[5] | Requires a derivatizable functional group and the synthesis of two diastereomers. Potential for misinterpretation if the conformational preference is not correctly assumed. |
Experimental Protocols
X-ray Crystallography (Anomalous Dispersion Method)
X-ray crystallography provides a definitive determination of the absolute configuration by directly observing the three-dimensional arrangement of atoms in a crystal lattice. The key to determining the absolute configuration is the anomalous dispersion effect, which is an interaction of X-rays with the core electrons of atoms.[2]
Methodology:
-
Crystal Growth: Grow a high-quality single crystal of the enantiomerically pure this compound product. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount the crystal on a diffractometer and irradiate it with monochromatic X-rays (often Cu Kα radiation for organic molecules to enhance anomalous scattering). A detector records the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an electron density map is generated. A molecular model is then built into the electron density and refined.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the intensities of Bijvoet pairs – reflections (h,k,l) and (-h,-k,-l) – which are no longer equal in the presence of anomalous scattering. The Flack parameter is a commonly used value to confidently assign the absolute structure.[9]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since enantiomers have mirror-image VCD spectra, this technique, when coupled with quantum chemical calculations, is a powerful tool for determining the absolute configuration of molecules in solution.[1][4][13]
Methodology:
-
Sample Preparation: Prepare a solution of the this compound product in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-15 mg/mL.
-
VCD Spectrum Measurement: Acquire the VCD and infrared (IR) spectra using a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software to identify all low-energy conformers.
-
Optimize the geometry of each conformer using Density Functional Theory (DFT).
-
Calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the R-enantiomer) for each conformer.
-
-
Spectral Comparison and Assignment:
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
Compare the experimental VCD spectrum with the calculated spectrum.[1] A good match in the signs and relative intensities of the major bands allows for the assignment of the absolute configuration.[1] If the experimental spectrum is a mirror image of the calculated spectrum for the R-enantiomer, the sample has the S-configuration.
-
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. This technique is particularly useful for molecules containing a chromophore, such as the enone moiety in 2,5-cyclohexadienones. The absolute configuration is determined by comparing the experimental ECD spectrum with a theoretically calculated spectrum.[5][15][16]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent. The concentration will depend on the strength of the chromophore.
-
ECD Spectrum Measurement: Record the ECD and UV-Vis absorption spectra over the appropriate wavelength range.
-
Computational Modeling: Similar to VCD, perform a thorough conformational analysis to find all relevant low-energy conformers. Optimize the geometry of each conformer using DFT. Calculate the ECD spectrum for each conformer.
-
Spectral Comparison and Assignment: Generate a Boltzmann-averaged calculated ECD spectrum. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[17]
NMR Spectroscopy (Mosher's Method)
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols.[6][7][8] It involves the derivatization of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters. The analysis of the ¹H NMR chemical shift differences between these two diastereomers allows for the assignment of the absolute configuration.
Methodology:
-
Derivatization: React the chiral alcohol product of a this compound reaction separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride to form the corresponding (S)-MTPA and (R)-MTPA esters.
-
NMR Analysis: Acquire the ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters. It is crucial to carefully assign the proton signals for both diastereomers, which may require 2D NMR techniques (e.g., COSY, HSQC).
-
Data Analysis (Advanced Mosher's Method):
-
For each proton, calculate the difference in chemical shift (Δδ) between the two diastereomers: Δδ = δ(S-ester) - δ(R-ester).
-
Draw the two diastereomers in a planar, extended conformation with the MTPA phenyl group and the substituents on the chiral center arranged around the C-O bond.
-
Protons on one side of the MTPA phenyl group will have positive Δδ values, while those on the other side will have negative Δδ values. Based on the signs of the Δδ values, the absolute configuration of the chiral center can be deduced.[18]
-
Visualizing the Workflow
To better illustrate the logical flow of these experimental procedures, the following diagrams are provided.
Conclusion
The validation of the absolute configuration of this compound reaction products is a critical aspect of chemical research and drug development. While X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant bottleneck. Chiroptical methods like VCD and ECD, coupled with computational analysis, offer powerful alternatives for determining the absolute configuration of molecules in solution. For products bearing a hydroxyl group, Mosher's method provides a reliable and accessible NMR-based approach. The selection of the most appropriate technique will ultimately depend on the specific characteristics of the molecule , the available resources, and the required level of certainty. By understanding the principles, advantages, and limitations of each method, researchers can confidently and accurately determine the stereochemistry of their synthesized compounds.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. purechemistry.org [purechemistry.org]
- 3. biotools.us [biotools.us]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. schrodinger.com [schrodinger.com]
- 12. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 13. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scm.com [scm.com]
- 15. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to Organocatalysts for Asymmetric Reactions of 2,5-Cyclohexadienone
For Researchers, Scientists, and Drug Development Professionals
The asymmetric functionalization of 2,5-cyclohexadienones is a powerful strategy for the synthesis of complex, chiral molecules, which are pivotal in drug discovery and development. Organocatalysis has emerged as a key technology in this field, offering a metal-free and often highly selective approach to these transformations. This guide provides a comparative analysis of common organocatalysts for various asymmetric reactions of 2,5-cyclohexadienones, supported by experimental data, detailed protocols, and workflow visualizations.
Asymmetric Michael Addition Reactions
The conjugate addition of nucleophiles to 2,5-cyclohexadienones is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. The choice of organocatalyst is crucial for achieving high enantioselectivity.
Catalyst Performance Comparison
The following tables summarize the performance of different organocatalysts in the asymmetric Michael addition of thiols and malonates to 2,5-cyclohexadienones.
Table 1: Asymmetric Michael Addition of Thiols to 4,4-Disubstituted-2,5-Cyclohexadienones
| Catalyst | R Group | Thiol | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Cinchona-based thiourea (B124793) 1 | Me | 4-methoxythiophenol | Toluene (B28343) | 24 | 95 | 92 | [1] |
| Cinchona-based thiourea 1 | Et | 4-methoxythiophenol | Toluene | 24 | 92 | 90 | [1] |
| Cinchona-based thiourea 1 | Ph | 4-methoxythiophenol | Toluene | 48 | 85 | 88 | [1] |
| Takemoto's catalyst 2 | Me | thiophenol | CH2Cl2 | 12 | 98 | 95 | [2] |
| Takemoto's catalyst 2 | Me | 4-chlorothiophenol | CH2Cl2 | 12 | 96 | 94 | [2] |
| Jørgensen-Hayashi catalyst 3 | Me | benzyl mercaptan | Dioxane | 36 | 88 | 85 | [3] |
Catalyst Structures:
-
1: (9S)-9-Amino-9-deoxy-epi-cinchonine-derived thiourea
-
2: Bifunctional thiourea catalyst derived from L-tert-leucine
-
3: (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine
Table 2: Asymmetric Michael Addition of Malonates to 4-Substituted-2,5-Cyclohexadienones
| Catalyst | R Group | Malonate | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |
| Proline | H | Diethyl malonate | DMSO | 48 | 85 | - | 75 | [4] |
| Cinchona-based squaramide 4 | Me | Dimethyl malonate | Toluene | 12 | 92 | >20:1 | 96 | [5] |
| Cinchona-based squaramide 4 | Ph | Dibenzyl malonate | CH2Cl2 | 24 | 88 | 15:1 | 94 | [5] |
| Chiral Phosphoric Acid 5 | H | Di-tert-butyl malonate | Mesitylene (B46885) | 72 | 80 | - | 90 | [6] |
Catalyst Structures:
-
4: (9S)-9-Amino-9-deoxy-epi-quinine-derived squaramide
-
5: (R)-TRIP ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Organocatalysts can effectively control the facial selectivity of the dienophile, leading to high enantioselectivity.
Catalyst Performance Comparison
Table 3: Asymmetric Diels-Alder Reaction of 2,5-Cyclohexadienones with Cyclopentadiene (B3395910)
| Catalyst | R Group | Solvent | Time (h) | Yield (%) | endo:exo | ee (%) (endo) | Reference |
| MacMillan's Catalyst 6 | H | CH2Cl2/H2O | 12 | 95 | >20:1 | 92 | [7] |
| MacMillan's Catalyst 6 | Me | CH2Cl2/H2O | 18 | 90 | >20:1 | 94 | [7] |
| Chiral Phosphoric Acid 5 | Me | Toluene | 48 | 88 | 10:1 | 97 | [8] |
| Chiral Phosphoric Acid 5 | Ph | Toluene | 72 | 82 | 12:1 | 95 | [8] |
Catalyst Structures:
-
6: (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one
Table 4: Asymmetric Diels-Alder Reaction of 2,5-Cyclohexadienones with Acyclic Dienes (e.g., Isoprene)
| Catalyst | R Group | Diene | Solvent | Time (h) | Yield (%) | regioisomer ratio | ee (%) | Reference | |---|---|---|---|---|---|---|---| | Jørgensen-Hayashi catalyst 3 | H | Isoprene | Dioxane | 48 | 75 | 9:1 | 88 |[9] | | Jørgensen-Hayashi catalyst 3 | Me | (E)-1,3-pentadiene | Dioxane | 72 | 68 | 15:1 | 85 |[9] |
Organocatalytic Cascade Reactions
Cascade reactions, also known as domino or tandem reactions, allow for the construction of complex molecular architectures in a single synthetic operation by combining multiple bond-forming events. Organocatalysts are particularly well-suited to initiate and control these complex transformations.
Catalyst Performance Comparison
Table 5: Asymmetric Cascade Reaction of 2,5-Cyclohexadienone with α,β-Unsaturated Aldehydes
| Catalyst | R Group (Dienone) | Aldehyde | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |
| Proline-tetrazole derivative 7 | H | Cinnamaldehyde | CH2Cl2 | 24 | 82 | >20:1 | 95 | [10] |
| Proline-tetrazole derivative 7 | Me | Crotonaldehyde | CH2Cl2 | 36 | 75 | 18:1 | 92 | [10] |
| Cinchona-based primary amine 8 | H | (E)-2-Hexenal | Toluene | 12 | 90 | 15:1 | 98 | [11] |
Catalyst Structures:
-
7: (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
-
8: 9-Amino(9-deoxy)epiquinine
Experimental Protocols
General Procedure for Cinchona Alkaloid-Catalyzed Asymmetric Michael Addition of Thiols
To a solution of the 4,4-disubstituted-2,5-cyclohexadienone (0.1 mmol) and the cinchona-based thiourea catalyst 1 (0.01 mmol, 10 mol%) in toluene (1.0 mL) at -20 °C was added the thiol (0.12 mmol). The reaction mixture was stirred at this temperature for the time indicated in Table 1. Upon completion, the reaction was quenched by the addition of saturated aqueous NH4Cl solution. The aqueous layer was extracted with ethyl acetate (B1210297) (3 x 5 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired product. Enantiomeric excess was determined by chiral HPLC analysis.[1]
General Procedure for Proline-Derivative-Catalyzed Asymmetric Diels-Alder Reaction
To a stirred solution of the this compound (0.5 mmol) and MacMillan's catalyst 6 (0.1 mmol, 20 mol%) in a mixture of CH2Cl2 (4.5 mL) and water (0.5 mL) at room temperature was added cyclopentadiene (2.5 mmol) dropwise. The reaction mixture was stirred for the time indicated in Table 3. The reaction was then diluted with water and extracted with CH2Cl2. The combined organic layers were dried over MgSO4, filtered, and concentrated. The residue was purified by flash chromatography to give the corresponding Diels-Alder adduct. The enantiomeric excess was determined by chiral GC or HPLC analysis.[7]
General Procedure for Phosphoric Acid-Catalyzed Cascade Reaction
In a flame-dried Schlenk tube under an argon atmosphere, the chiral phosphoric acid catalyst 5 (0.02 mmol, 10 mol%) was dissolved in mesitylene (1.0 mL). The this compound (0.2 mmol) and the α,β-unsaturated aldehyde (0.3 mmol) were then added sequentially at room temperature. The reaction mixture was stirred for the time indicated in the respective literature. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure, and the crude product was purified by flash column chromatography on silica gel to afford the desired polycyclic product. The diastereomeric ratio was determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess was determined by chiral HPLC analysis.[6]
Visualization of Experimental Workflow and Catalyst Screening
The following diagrams illustrate a typical experimental workflow for an organocatalytic asymmetric reaction and a logical flow for catalyst screening.
Caption: General experimental workflow for organocatalytic reactions.
Caption: Logical workflow for organocatalyst screening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereocontrolled desymmetrization of 2,5-cyclohexadienones via organocatalytic domino sulfa-1,6-/1,4-addition or sulfa-1,6-/1,4-/sulfa-1,4-addition reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An organocatalytic cascade reaction of 2-nitrocyclohexanone and α,β-unsaturated aldehydes with unusual regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective organocatalytic michael addition of malonates to alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strong and Confined Acids Control Five Stereogenic Centers in Catalytic Asymmetric Diels–Alder Reactions of Cyclohexadienones with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 2,5-Cyclohexadienone in Total Synthesis: A Comparative Analysis
The versatile 2,5-cyclohexadienone core has emerged as a powerful building block in the intricate art of total synthesis. Its inherent reactivity and susceptibility to stereocontrolled transformations offer a distinct strategic advantage over other synthetic approaches. This guide provides an objective comparison of the efficacy of this compound-based strategies versus alternative methods, supported by quantitative data from the total synthesis of the Amaryllidaceae alkaloid (–)-mesembrine and an examination of complex synthetic workflows.
The utility of 2,5-cyclohexadienones is prominently showcased in their application to asymmetric synthesis, particularly through desymmetrization reactions. These processes allow for the efficient construction of chiral centers, a critical challenge in the synthesis of complex natural products. By selectively reacting with one of the two prochiral enone moieties within the cyclohexadienone scaffold, chemists can install stereochemistry with high precision, often in a single step.
Comparative Efficacy in the Total Synthesis of (–)-Mesembrine
To quantitatively assess the performance of this compound-based strategies, we compare two distinct total syntheses of (–)-mesembrine. The first, by You and coworkers, employs a key asymmetric aza-Michael reaction for the desymmetrization of a 4,4-disubstituted this compound. The second, a representative alternative strategy by Wang, Yu, and coworkers, utilizes a Rh(I)-catalyzed [5+1] cycloaddition.
| Parameter | You et al. (this compound Strategy) | Wang, Yu et al. (Alternative: [5+1] Cycloaddition) |
| Key Strategy | Asymmetric aza-Michael desymmetrization | Rh(I)-catalyzed [5+1] cycloaddition |
| Overall Yield | ~34% (from 4,4-disubstituted cyclohexadienone) | ~14% (from known starting material) |
| Longest Linear Sequence | 5 steps | 4 steps |
| Enantioselectivity (Key Step) | 98% ee | 86% ee |
As the data indicates, the this compound-based approach provides a significantly higher overall yield and excellent enantioselectivity in the key stereocenter-forming step. While the alternative cycloaddition strategy features a slightly shorter linear sequence, the overall efficiency of the cyclohexadienone approach is superior for this particular target.
Experimental Protocols
Key Experiment: Asymmetric Aza-Michael Desymmetrization (You et al.)
To a solution of 4-(3,4-dimethoxyphenyl)-4-methyl-cyclohexa-2,5-dienone (1.0 equiv.) in dichloromethane (B109758) (0.1 M) at -78 °C was added N-methyl-2-(1-vinylcyclopropyl)ethanamine (1.2 equiv.). Subsequently, a solution of a cinchonine-derived thiourea (B124793) catalyst (10 mol%) in dichloromethane was added dropwise. The reaction mixture was stirred at -78 °C for 48 hours. Upon completion, the reaction was quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with dichloromethane. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired bicyclic amine.
Alternative Key Experiment: Rh(I)-Catalyzed [5+1] Cycloaddition (Wang, Yu et al.)
A mixture of the vinylcyclopropane (B126155) substrate (1.0 equiv.), [Rh(CO)2Cl]2 (5 mol%), and AgSbF6 (10 mol%) in 1,2-dichloroethane (B1671644) (0.1 M) was stirred under a carbon monoxide atmosphere (1 atm) at room temperature for 24 hours. The reaction mixture was then filtered through a short pad of silica gel and concentrated under reduced pressure. The resulting residue was purified by flash column chromatography on silica gel to yield the corresponding β,γ-cyclohexenone.
Visualization of Complex Synthetic Workflows
The strategic utility of building blocks like 2,5-cyclohexadienones becomes even more apparent in complex, multi-step synthetic sequences. Below is a workflow diagram for the total synthesis of complanadine A by Sarpong and coworkers, which showcases a sophisticated cascade reaction sequence. While not directly involving a cyclohexadienone, it exemplifies the type of complex strategic planning where versatile intermediates are crucial.
Mechanistic comparison of thermal vs photochemical reactions of 2,5-Cyclohexadienone
For researchers, scientists, and professionals in drug development, understanding the divergent reactivity of a single substrate under different energetic regimes is paramount. This guide provides a detailed mechanistic comparison of the thermal and photochemical reactions of 2,5-cyclohexadienone, supported by experimental data and protocols to illustrate the distinct pathways and product outcomes governed by heat versus light.
The this compound framework is a versatile scaffold in organic synthesis, capable of undergoing profoundly different rearrangements depending on the mode of activation. Thermally, these compounds typically undergo an acid-catalyzed dienone-phenol rearrangement, leading to the formation of stable aromatic systems. In stark contrast, photochemical excitation initiates a cascade of intramolecular rearrangements, famously known as the Zimmerman rearrangement, yielding bicyclic products. This guide delves into the mechanistic intricacies of these two transformations, presenting a clear comparison of their reaction conditions, product distributions, and underlying electronic principles.
At a Glance: Thermal vs. Photochemical Rearrangements
| Feature | Thermal Reaction (Dienone-Phenol Rearrangement) | Photochemical Reaction (Zimmerman Rearrangement) |
| Activation | Heat, Acid Catalyst (e.g., H₂SO₄, HCl) | UV Light (e.g., 313 nm) |
| Key Intermediate | Carbocation | Triplet Excited State, Zwitterion/Biradical |
| Primary Product | Substituted Phenol (B47542) | Bicyclo[3.1.0]hex-3-en-2-one |
| Driving Force | Formation of a stable aromatic ring | Relaxation of an electronically excited state |
| Typical Substrate | 4,4-Disubstituted-2,5-cyclohexadienones | 4,4-Disubstituted-2,5-cyclohexadienones |
| Quantum Yield | Not Applicable | High (e.g., 0.85 for 4,4-diphenyl-2,5-cyclohexadienone)[1] |
Delving into the Mechanisms
The distinct outcomes of the thermal and photochemical reactions of 2,5-cyclohexadienones stem from the different electronic states accessed upon activation.
The Thermal Pathway: Dienone-Phenol Rearrangement
The thermal rearrangement of 4,4-disubstituted-2,5-cyclohexadienones is a classic example of an acid-catalyzed reaction driven by the formation of a thermodynamically stable aromatic product.[2] The mechanism proceeds through a series of steps involving a key carbocation intermediate.[2][3]
The migratory aptitude of the substituents at the C4 position plays a crucial role in determining the final product. Generally, groups that can better stabilize a positive charge are more likely to migrate. The observed order of migratory aptitude is typically: aryl > alkyl.[4]
dot
The Photochemical Pathway: Zimmerman Rearrangement
In contrast to the thermal reaction, the photochemical rearrangement of 2,5-cyclohexadienones, particularly 4,4-disubstituted derivatives, follows a non-intuitive path that does not lead to aromatization. This reaction, extensively studied by Zimmerman, proceeds via a triplet excited state and involves a fascinating series of bond reorganizations.[1]
Upon absorption of UV light, the dienone is promoted to an excited singlet state, which then undergoes efficient intersystem crossing to a more stable triplet state. This triplet species is responsible for the subsequent chemical transformations. The key steps involve β,β-bonding to form a bicyclic intermediate, which then rearranges and demotes to a zwitterionic ground state intermediate before collapsing to the final bicyclo[3.1.0]hex-3-en-2-one product.[1]
dot
References
A Comparative Guide: Biocatalytic vs. Transition-Metal Catalysis for 2,5-Cyclohexadienone Reduction
For Researchers, Scientists, and Drug Development Professionals
The asymmetric reduction of 2,5-cyclohexadienones to chiral cyclohexenones is a pivotal transformation in organic synthesis, providing access to valuable building blocks for natural products and pharmaceuticals. This guide offers a direct comparison between two leading catalytic systems for this reaction: biocatalysis using ene-reductases and chemocatalysis employing transition metals. We present a comprehensive analysis of their performance, supported by experimental data, to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Key Performance Metrics
The desymmetrization of prochiral 2,5-cyclohexadienones is a challenging yet crucial step in synthesizing chiral molecules. Both biocatalytic and transition-metal-catalyzed approaches have proven effective, each with distinct advantages and limitations. Biocatalysis, particularly with ene-reductases, often excels in enantioselectivity and operates under mild, environmentally friendly conditions.[1][2] In contrast, transition-metal catalysis offers a broad substrate scope but can necessitate harsher reaction conditions and the use of expensive or toxic reagents.[3][4]
Quantitative Performance Comparison
The following tables summarize the performance of selected biocatalytic and transition-metal-catalyzed systems for the reduction of 2,5-cyclohexadienones based on published experimental data.
Table 1: Biocatalytic Reduction of 4,4-Disubstituted 2,5-Cyclohexadienones
| Substrate | Biocatalyst | Yield (%) | Enantiomeric Excess (ee, %) | Key Conditions |
| 4-Methyl-4-phenyl-cyclohexa-2,5-dienone | Ene-reductase (OPR3) | >99 | >99 | 25 °C, equimolar NADH, 9% v/v DMSO co-solvent[2] |
| 4-Methyl-4-phenyl-cyclohexa-2,5-dienone | Ene-reductase (YqjM) | >99 | >99 | 25 °C, equimolar NADH, 9% v/v DMSO co-solvent[2] |
| Various γ,γ-disubstituted cyclohexadienones | Ene-reductases | up to 96 | mostly 99 | Mild conditions, low over-reduction (<4%)[1] |
Table 2: Transition-Metal-Catalyzed Reduction of 2,5-Cyclohexadienones
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Key Conditions |
| 4,4-Disubstituted 2,5-cyclohexadienone | Chiral Rh catalyst with pincer ligand | - | up to 77 | -[2][4] |
| 4,4-Disubstituted this compound | Cu-catalyzed with Ph-BPE ligand | - | up to 97 | DIBAL as stoichiometric reducing agent, requires HMPA[2][4] |
| 4,4-Disubstituted this compound | Cu-catalyzed with Ph-BPE ligand | - | up to 96 | Et3SiH as stoichiometric reducing agent[2] |
| 4,4-Disubstituted this compound | Ni/Ph-BPE complex | - | up to 93 | Elevated H2 pressure (50 bar)[2] |
Conceptual Workflow Comparison
The operational workflows for biocatalytic and transition-metal-catalyzed reductions differ significantly in their complexity and environmental impact.
Caption: Comparative workflows for biocatalytic and transition-metal-catalyzed reductions.
Mechanistic Overview
The catalytic cycles of ene-reductases and transition-metal catalysts highlight their fundamental differences in achieving stereoselective reduction.
Caption: Simplified mechanistic cycles for biocatalytic and transition-metal-catalyzed reductions.
Experimental Protocols
Biocatalytic Reduction of 4-Methyl-4-phenyl-cyclohexa-2,5-dienone[2]
Materials:
-
Ene-reductase (e.g., OPR3 or YqjM)
-
4-Methyl-4-phenyl-cyclohexa-2,5-dienone (substrate)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)
Procedure:
-
Prepare a solution of the substrate in DMSO.
-
In a reaction vessel, combine the buffer solution and the ene-reductase to a final enzyme concentration of 5 µM.
-
Add the substrate solution to the reaction mixture to the desired starting concentration (e.g., 10 mM), ensuring the final DMSO concentration is around 9% v/v to ensure substrate solubility.
-
Initiate the reaction by adding an equimolar amount of NADH.
-
Incubate the reaction at 25 °C with gentle agitation.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or GC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase, concentrate it under reduced pressure, and purify the product by column chromatography if necessary.
-
Determine the yield and enantiomeric excess of the resulting 4-methyl-4-phenyl-2-cyclohexenone.
General Protocol for Transition-Metal-Catalyzed Reduction
Note: Specific conditions vary significantly depending on the metal, ligand, and substrate. The following is a generalized procedure.
Materials:
-
This compound substrate
-
Transition-metal precursor (e.g., NiCl2(DME), Cu(OAc)2)
-
Chiral ligand (e.g., Ph-BPE)
-
Reducing agent (e.g., H2 gas, Et3SiH)
-
Anhydrous organic solvent (e.g., THF, toluene)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the transition-metal precursor and the chiral ligand in the anhydrous organic solvent.
-
Stir the mixture at the specified temperature to form the active catalyst complex.
-
Add the this compound substrate to the reaction mixture.
-
Introduce the reducing agent. If using H2 gas, pressurize the reaction vessel to the required pressure (e.g., 50 bar). If using a chemical reductant like Et3SiH, add it slowly to the reaction mixture.
-
Maintain the reaction at the specified temperature and stir for the required duration.
-
Monitor the reaction by TLC, GC, or HPLC.
-
Upon completion, carefully quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous salt (e.g., Na2SO4).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Analyze the purified product to determine yield and enantiomeric excess.
Concluding Remarks
The choice between biocatalysis and transition-metal catalysis for the reduction of 2,5-cyclohexadienones is context-dependent. For applications demanding high enantioselectivity, mild reaction conditions, and a favorable environmental profile, biocatalysis with ene-reductases presents a compelling option.[5][6] Recent advancements have expanded the substrate scope of these enzymes, making them increasingly viable for industrial applications.[1][7]
Transition-metal catalysis, while often requiring more stringent conditions, provides a robust and versatile platform with a long history of successful applications in complex molecule synthesis.[3][8] The continuous development of new ligands and catalysts is expanding the capabilities of this approach.[9]
Ultimately, the optimal catalytic system will be determined by the specific substrate, desired scale of reaction, and the importance of green chemistry principles in the overall synthetic strategy. This guide provides the foundational data and protocols to make an informed decision for your specific research needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transition-Metal Catalyzed Stereoselective Desymmetrization of Prochiral Cyclohexadienones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. Exploring the Benefits of Industrial Biocatalysis [catalysts.com]
- 7. Strategic enzymatic enantioselective desymmetrization of prochiral cyclohexa-2,5-dienones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric desymmetrization of alkene-, alkyne- and allene-tethered cyclohexadienones using transition metal catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
2,5-Cyclohexadienone as a Synthon: A Comparative Analysis for the Synthesis of Substituted Cyclohexenones
For researchers, scientists, and drug development professionals, the strategic construction of the substituted cyclohexenone framework is a critical step in the synthesis of a wide array of biologically active molecules. This guide provides a comparative analysis of 2,5-cyclohexadienone as a versatile synthon, alongside alternative synthetic strategies, for accessing this important structural motif. We present a detailed comparison of four key methodologies: the Robinson Annulation, the Diels-Alder reaction using a functionalized diene as a cyclohexenone precursor, and modern organocatalytic and biocatalytic approaches that utilize this compound or its derivatives.
The utility of a synthon is judged by its efficiency, selectivity, and the complexity of the molecules it can generate. While 2,5-cyclohexadienones offer a unique platform for asymmetric synthesis through desymmetrization, other established and emerging methods provide powerful alternatives.[1] This guide will objectively compare these approaches, supported by quantitative data and detailed experimental protocols, to inform the selection of the most suitable method for a given synthetic challenge.
Comparative Performance of Synthetic Routes
The following table summarizes the performance of representative examples for each of the four synthetic routes to substituted cyclohexenones, allowing for a direct comparison of their efficacy.
| Synthesis Route | Reactants | Catalyst/Reagent | Reaction Time | Yield (%) | Stereoselectivity |
| Robinson Annulation | 2-Methylcyclohexanone (B44802), Methyl vinyl ketone | Sodium ethoxide | Not specified | ~60% | Not applicable |
| Diels-Alder Reaction | (E)-1-(Dimethylamino)-3-((tert-butyldimethylsilyl)oxy)-1,3-butadiene, Methyl acrylate (B77674) | None (Thermal) | 2 h | 87% (of cycloadduct) | Mixture of endo/exo |
| Organocatalysis | Diphenylacetone, Cinnamaldehyde | Diphenylprolinol silyl (B83357) ether, p-TSA | 72 h | 53% | >99:1 dr, 98% ee |
| Biocatalysis | 4-Phenyl-4-(p-tolyl)-2,5-cyclohexadienone | Ene-reductase (YqjM), NADH | 24 h | >99% | >99% ee |
In-Depth Analysis of Synthetic Strategies
Robinson Annulation
The Robinson annulation is a classic and powerful method for the formation of a six-membered ring, proceeding through a tandem Michael addition and intramolecular aldol (B89426) condensation.[2] It is a widely used and reliable method for constructing fused ring systems, particularly in steroid synthesis.[2]
Diels-Alder Reaction
The Diels-Alder reaction provides a convergent and highly stereocontrolled route to cyclohexene (B86901) derivatives.[3] By employing a highly reactive, electron-rich diene such as Danishefsky's diene, functionalized cyclohexenones can be synthesized with excellent regioselectivity.[1][4] This method is particularly advantageous for constructing highly substituted monocyclic systems.
Organocatalytic Synthesis
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules.[5] For cyclohexenone synthesis, the organocatalytic Michael addition of enolizable ketones to α,β-unsaturated aldehydes or ketones provides access to highly enantioenriched products.[5] This method offers a metal-free alternative for the construction of chiral cyclohexenone cores.
Biocatalytic Desymmetrization
Biocatalysis offers an environmentally benign and highly selective approach to asymmetric synthesis.[6] The use of ene-reductases for the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones is a prime example of leveraging a cyclohexadienone synthon to generate chiral cyclohexenones with excellent enantioselectivity.[7] This method is particularly attractive for its high efficiency and selectivity under mild reaction conditions.
Experimental Protocols
Robinson Annulation of 2-Methylcyclohexanone with Methyl Vinyl Ketone
Procedure: In this reaction, 2-methylcyclohexanone is reacted with methyl vinyl ketone in the presence of a base, such as sodium ethoxide, in a protic solvent like ethanol. The reaction involves a Michael addition followed by an intramolecular aldol condensation and subsequent dehydration to yield the bicyclic enone product.[8]
Diels-Alder Reaction of Danishefsky's Diene with Methyl Acrylate
Procedure: To a solution of methyl acrylate in a suitable solvent, Danishefsky's diene is added, and the mixture is heated. The reaction proceeds through a [4+2] cycloaddition to form a silyl enol ether intermediate. Subsequent hydrolysis of the crude cycloadduct with aqueous acid affords the functionalized cyclohexenone.
Organocatalytic Asymmetric Michael Addition
General Procedure: To a solution of the ketone (e.g., diphenylacetone) and the α,β-unsaturated aldehyde (e.g., cinnamaldehyde) in an appropriate solvent, the organocatalyst (e.g., a chiral prolinol derivative) and a cocatalyst (e.g., an acid) are added. The reaction mixture is stirred at a specific temperature for a designated time. The product is then isolated and purified by column chromatography.
Biocatalytic Desymmetrization of 4-Phenyl-4-(p-tolyl)-2,5-cyclohexadienone
Procedure: In a buffered solution, the substrate, 4-phenyl-4-(p-tolyl)-2,5-cyclohexadienone, is incubated with an ene-reductase (e.g., YqjM from Bacillus subtilis) and a stoichiometric amount of a cofactor (e.g., NADH). The reaction is gently agitated at a controlled temperature. After the reaction is complete, the product is extracted with an organic solvent and purified by chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic strategies.
Caption: Robinson Annulation Workflow.
Caption: Diels-Alder Reaction Workflow.
Caption: Organocatalytic Synthesis Workflow.
Caption: Biocatalytic Desymmetrization Workflow.
Conclusion
The synthesis of substituted cyclohexenones can be approached through various powerful methodologies, each with distinct advantages. The Robinson annulation remains a robust method for fused-ring systems. The Diels-Alder reaction, particularly with highly activated dienes, offers a versatile and stereocontrolled entry to complex monocyclic cyclohexenones. Modern organocatalytic methods provide an excellent platform for the asymmetric synthesis of these valuable building blocks without the need for metal catalysts. Finally, biocatalysis, exemplified by the desymmetrization of 2,5-cyclohexadienones, presents a highly efficient, selective, and sustainable strategy. The choice of the optimal synthetic route will be dictated by the specific target molecule, desired stereochemistry, and the overall synthetic strategy. This comparative guide provides the necessary data and context to facilitate this critical decision-making process in chemical synthesis and drug development.
References
- 1. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Ene-Reductase: A Multifaceted Biocatalyst in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation) [chem.ucla.edu]
Navigating the Landscape of Aromaticity: A Comparative Guide to Phenol Dearomatization and Its Alternatives
For researchers, scientists, and professionals in drug development, the transformation of flat, aromatic compounds into three-dimensional structures is a critical step in the synthesis of complex molecules with biological activity. Phenols, being readily available and inexpensive, are prime starting materials for such dearomatization reactions. This guide provides an objective comparison of various phenol (B47542) dearomatization strategies, supported by quantitative data and detailed experimental protocols. It also briefly explores alternative dearomatization approaches for other aromatic systems, offering a broader context for synthetic strategy.
The disruption of aromaticity in phenols opens a gateway to a diverse range of molecular architectures, including spirocycles, bridged systems, and highly functionalized cyclohexenones. The choice of dearomatization strategy is crucial and depends on the desired product, substrate scope, and required stereoselectivity. This guide delves into the most prevalent methods: oxidative, reductive, transition-metal-catalyzed, biocatalytic, and cycloaddition reactions.
Performance Comparison of Phenol Dearomatization Strategies
The efficacy of different dearomatization methods can be evaluated based on several key metrics, including chemical yield, enantioselectivity (for asymmetric transformations), and the range of compatible substrates. The following tables summarize the performance of various catalytic systems and reagents for the dearomatization of phenols.
Table 1: Oxidative Dearomatization of Phenols
Oxidative methods are among the most common for phenol dearomatization, often employing hypervalent iodine reagents, or metal and organocatalysts to generate electrophilic intermediates that are trapped by nucleophiles.
| Catalyst/Reagent | Substrate Type | Nucleophile | Yield (%) | ee (%) | Reference |
| PhI(OAc)₂ (PIDA) | p-Substituted Phenols | Methanol | 70-95 | - | [1] |
| PhI(OCOCF₃)₂ (PIFA) | Phenols with radical clocks | Intramolecular | - | - | [2] |
| Chiral Phosphoric Acid | Substituted Phenols | Azodicarboxylates | ≤99 | >99 | [3] |
| Chiral Iodoarene | Naphthols/Phenols | Intramolecular (various) | 42-80 | 80-92 | [4] |
Table 2: Transition-Metal-Catalyzed Dearomatization of Phenols
Transition metals, particularly palladium, rhodium, and gold, can catalyze the dearomatization of phenols through various mechanisms, including intramolecular allylic alkylation and arylative dearomatization.[5][6]
| Metal Catalyst | Ligand | Reaction Type | Yield (%) | ee (%) | Reference |
| [Pd(cinnamyl)Cl]₂ | (S,S)-L6 | Intramolecular Arylation | up to 91 | up to 91 | [7] |
| [Ir(cod)Cl]₂ | Phosphoramidite L3 | Intramolecular Allylation | up to 99 | up to 97 | [7] |
| Ag(I) | (S)-TRIPAg | Intramolecular Carbene | 89 | 90 | [6] |
| Au(I) | Bulky Phosphite | Intramolecular Carbene | - | - | [6] |
Table 3: Biocatalytic and Photochemical Dearomatization of Phenols
Enzymes and light-mediated reactions offer green and highly selective alternatives for phenol dearomatization.
| Method | Catalyst/Conditions | Substrate Scope | Yield (%) | ee (%) | Reference |
| Biocatalytic | P450 Enzymes | Phenol derivatives | 45-98 | 56-90 | [8] |
| Biocatalytic | Flavin-dependent monooxygenases | Phenols and resorcinols | - | high | [9][10] |
| Photochemical | Visible light, photosensitizer | Naphthalene-derived vinylcyclopropanes | up to 86 | - | [11] |
| Photochemical | Lewis/Brønsted acids, 310/390 nm light | meta-Substituted phenols | - | - | [12] |
Table 4: Reductive Dearomatization of Phenols (Birch Reduction)
The Birch reduction offers a classical method for the reductive dearomatization of aromatic rings, including phenols, to yield cyclohexadienes.
| Substrate | Reagents | Product | Yield (%) | Reference |
| Phenol | Na, liq. NH₃, EtOH | 1-Hydroxy-1,4-cyclohexadiene | - | [13] |
| Anisole | Li, liq. NH₃, t-BuOH | 1-Methoxy-1,4-cyclohexadiene | High | [14] |
| p-Methoxyphenethyl alcohol | Li, liq. NH₃, t-BuOH | Dihydro derivative | High | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key dearomatization strategies.
Protocol 1: Oxidative Dearomatization using a Hypervalent Iodine Reagent
Reaction: p-Quinols from p-Substituted Phenols using PIDA.[1]
Procedure:
-
To a solution of the p-substituted phenol (1.0 mmol) in acetonitrile/water (1:1, 10 mL) at 0 °C, add phenyliodine(III) diacetate (PIDA) (1.1 mmol) in one portion.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 10-20 minutes), quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the corresponding p-quinol.
Protocol 2: Enantioselective Organocatalyzed Dearomatization
Reaction: Asymmetric Dearomative Amination of Phenols.[3]
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the substituted phenol (0.1 mmol), the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%), and freshly activated 4 Å molecular sieves (50 mg).
-
Add the solvent (e.g., toluene, 1.0 mL) and stir the mixture at the specified temperature (e.g., -20 °C) for 10 minutes.
-
Add the azodicarboxylate (0.12 mmol) and continue stirring at the same temperature.
-
Monitor the reaction by TLC. Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to yield the enantioenriched product.
Protocol 3: Reductive Dearomatization (Birch Reduction)
Reaction: Reduction of p-Methoxyphenethyl Alcohol.[14]
Procedure:
-
In a three-necked flask equipped with a dry ice condenser and a stirring bar, condense ammonia (B1221849) (approx. 30 mL) at -78 °C.
-
Add lithium wire (6.0 equiv) in small portions to the liquid ammonia, resulting in a deep blue solution.
-
To this solution, add a solution of p-methoxyphenethyl alcohol (1.0 equiv) and tert-butanol (B103910) (2.4 equiv) in THF (5 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 5 hours.
-
Quench the reaction by the slow addition of solid ammonium (B1175870) chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight.
-
Add water to the residue and extract the product with diethyl ether (3 x 30 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.
Visualizing the Pathways: Reaction Mechanisms and Workflows
Understanding the underlying mechanisms is key to optimizing reaction conditions and predicting outcomes. The following diagrams, generated using Graphviz, illustrate the key steps in major dearomatization pathways.
Alternative Dearomatization Strategies
While phenols are a cornerstone of dearomatization chemistry, other aromatic systems can also be transformed into valuable three-dimensional structures. Strategies for the dearomatization of electron-deficient nitrogen heterocycles like pyridines, quinolines, and isoquinolines often involve initial activation of the ring, for example, by N-alkylation, followed by nucleophilic attack. Reductive methods like the Birch reduction are also applicable to a wider range of aromatic hydrocarbons. These alternative strategies expand the toolbox for synthetic chemists, allowing for the creation of a diverse array of complex molecules from various aromatic precursors.
Conclusion
The dearomatization of phenols is a powerful and versatile strategy for the synthesis of complex, three-dimensional molecules from simple, planar starting materials. The choice between oxidative, reductive, transition-metal-catalyzed, biocatalytic, and cycloaddition methods depends on the specific synthetic goal, with each approach offering distinct advantages in terms of yield, stereoselectivity, and substrate scope. This guide provides a comparative overview to aid researchers in selecting the most appropriate method for their synthetic endeavors. The continued development of novel dearomatization strategies promises to further expand the accessible chemical space for drug discovery and natural product synthesis.
References
- 1. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of Transition-Metal-Catalyzed Dearomatization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Transition-Metal-Catalyzed Dearomatization Reactions [jstage.jst.go.jp]
- 7. Catalytic asymmetric dearomatization (CADA) reactions of phenol and aniline derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Biocatalytic site- and enantioselective oxidative dearomatization of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photochemical permutation of meta-substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Safety Operating Guide
Proper Disposal Procedures for 2,5-Cyclohexadienone: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and operational guidance for the proper handling and disposal of 2,5-Cyclohexadienone, this document outlines essential procedures for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount for ensuring laboratory safety, environmental compliance, and building a culture of responsible chemical management.
This compound, as an α,β-unsaturated ketone, is classified as a reactive and potentially hazardous chemical. Improper disposal can lead to environmental contamination and safety incidents. This guide provides a detailed, step-by-step approach to its safe inactivation and disposal. The primary method of neutralization involves a Michael addition reaction with a saturated sodium bisulfite solution, which effectively converts the reactive enone into a more stable sulfonate adduct.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory guidelines for hazardous waste management.
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling this compound and its disposal materials:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and closed-toe shoes.
Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the disposal procedure.
| Parameter | Value | Units | Source |
| This compound Properties | |||
| Molecular Weight | 94.11 | g/mol | [1][2] |
| Log10 of Water Solubility | -1.22 | mol/L | [3] |
| Sodium Bisulfite Solution | |||
| Saturated Solution (approx.) | ~40 | g/100 mL | |
| Recommended Molar Excess | 1.5 - 2.0 | equivalents | |
| Reaction Conditions | |||
| Temperature | 0 - 10 | °C | [4] |
| Reaction Time (with stirring) | 1 - 2 | hours | |
| pH for Neutralization | 6.0 - 8.0 |
Experimental Protocol: Chemical Inactivation of this compound
This protocol details the chemical neutralization of this compound waste through a Michael addition reaction with sodium bisulfite. This procedure should be performed on small quantities of the chemical waste at a time.
Materials:
-
This compound waste (in a suitable solvent if applicable)
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅)
-
Ice-water bath
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation of Saturated Sodium Bisulfite Solution: Prepare a saturated solution of sodium bisulfite by dissolving sodium bisulfite or sodium metabisulfite in water until no more solid dissolves. Note that dissolving sodium metabisulfite in water forms sodium bisulfite in solution.[5]
-
Cooling the Waste Stream: Place the container with the this compound waste in an ice-water bath and begin stirring. Allow the solution to cool to between 0 and 10 °C.[4]
-
Slow Addition of Bisulfite Solution: Slowly add the saturated sodium bisulfite solution to the stirring this compound waste. A molar excess of 1.5 to 2.0 equivalents of sodium bisulfite is recommended to ensure complete reaction. The reaction is exothermic, so slow addition is crucial to maintain temperature control.[6]
-
Reaction Monitoring: Continue stirring the mixture in the ice bath for at least 1-2 hours. The formation of a precipitate (the bisulfite adduct) may be observed.[7]
-
Verification of Neutralization (Optional Advanced): For rigorous verification, a small aliquot of the reaction mixture can be withdrawn, worked up, and analyzed by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the disappearance of the starting material.
-
pH Adjustment: After the reaction is complete, check the pH of the solution. If necessary, adjust the pH to a neutral range (6.0 - 8.0) with a dilute acid or base.
-
Final Disposal: The neutralized mixture should be transferred to a properly labeled hazardous waste container. Even after neutralization, the waste should be disposed of through your institution's hazardous waste management program. Do not pour the solution down the drain unless explicitly permitted by your local regulations for neutralized sulfite (B76179) solutions.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway and Logical Relationship Diagram
The chemical transformation underlying the neutralization process is a Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, the bisulfite ion acts as the nucleophile.
Caption: Chemical logic of this compound neutralization.
References
- 1. This compound | C6H6O | CID 138558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound (CAS 5664-33-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Preparing sodium bisulfite solution - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Addition of Bisulfite to Cyclohexanone [chemedx.org]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 2,5-Cyclohexadienone
For Immediate Implementation: This document outlines critical safety and logistical information for the handling and disposal of 2,5-Cyclohexadienone and its derivatives in a laboratory setting. Adherence to these procedural guidelines is paramount for ensuring the safety of all personnel.
Researchers, scientists, and drug development professionals must be fully aware of the potential hazards associated with this compound, which includes skin and eye irritation, respiratory tract irritation, and potential for skin sensitization.[1][2] The following protocols provide a clear, step-by-step framework for safe operational conduct and waste management.
Personal Protective Equipment (PPE): A Multi-level Approach
The selection of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | - Nitrile or neoprene gloves- Chemical safety goggles- Laboratory coat |
| High-Volume Handling or Operations with Splash Potential | - Heavy-duty nitrile or butyl rubber gloves- Face shield in addition to chemical safety goggles- Chemical-resistant apron or coveralls |
| Operations with Potential for Aerosol or Dust Generation | - All PPE for high-volume handling- Respiratory protection (e.g., N95 respirator or a respirator with an organic vapor cartridge) |
| Emergency Spill Response | - Self-contained breathing apparatus (SCBA)- Chemical-resistant suit- Heavy-duty chemical-resistant gloves and boots |
It is imperative to inspect all PPE for integrity before each use and to follow proper doffing procedures to avoid cross-contamination.[3]
Standard Operating Procedure for Handling this compound
1. Engineering Controls and Preparation:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Designate a specific area within the fume hood for handling this compound to contain potential contamination.
2. Handling and Use:
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing, do so in a fume hood or a ventilated balance enclosure to control dust.
-
Use compatible tools (e.g., spatulas, glassware) and ensure they are clean and dry.
-
Keep containers tightly closed when not in use to prevent the release of vapors.[1][4][5]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1]
-
Ensure the storage container is clearly labeled with the chemical name and associated hazards.
Emergency and Disposal Protocols
Spill and Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[1][6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Waste Disposal Plan:
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
-
Containerization: Collect all waste, including contaminated PPE, in a designated, properly labeled, and sealed hazardous waste container.[7]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate percentage of each component.[7]
-
Storage: Store the waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[7]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's approved waste management vendor.[1][5][6] Do not dispose of this compound down the drain or in regular trash.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. 2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-6-methyl- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. 2,5-Cyclohexadien-1-one, 4-ethylidene-2-methoxy-, (Z)- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
